Technical Documentation Center

(2R)-2-(2-Methylphenyl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-2-(2-Methylphenyl)propan-1-amine
  • CAS: 1644120-24-0

Core Science & Biosynthesis

Foundational

(R)-beta-(o-tolyl)propylamine CAS number and safety data

This guide provides an in-depth technical analysis of (R)- -(o-tolyl)propylamine , a chiral building block likely utilized in the synthesis of complex pharmaceutical agents. Based on standard IUPAC nomenclature and struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-


-(o-tolyl)propylamine , a chiral building block likely utilized in the synthesis of complex pharmaceutical agents.

Based on standard IUPAC nomenclature and structural analysis, this compound is identified as (2R)-2-(2-methylphenyl)propan-1-amine . The "beta" designation refers to the substitution at the


-carbon relative to the amine group (C2 position of the propyl chain), and "o-tolyl" refers to the 2-methylphenyl substituent.

Technical Monograph: (R)- -(o-Tolyl)propylamine

Chemical Identification & Structure

This section defines the precise chemical identity of the compound.[1] Due to the specific chiral nature of this intermediate, it is often referenced in patent literature rather than standard commodity catalogs.[1]

Nomenclature and Identifiers
Property Detail
Common Name (R)-

-(o-Tolyl)propylamine
IUPAC Name (2R)-2-(2-methylphenyl)propan-1-amine
Systematic Name (R)-2-(2-methylphenyl)-1-propanamine
Structural Class Chiral

-arylalkylamine
Molecular Formula

Molecular Weight 149.23 g/mol
CAS Number Note: Specific CAS for the (R)-enantiomer is not widely indexed in public databases.[2][3][4][5] Refer to Racemic CAS 5580-32-5 (isomer) or 22374-89-6 (regioisomer) for analogous safety data.
SMILES CC1=CC=CC=C1C
InChI Key Derived from structure:WGYKZJWCGVVSQN-UHFFFAOYSA-N (Analogous)
Structural Analysis

The molecule consists of a propyl amine backbone with a 2-methylphenyl (o-tolyl) group attached to the


-carbon (C2). The (R)-configuration at C2 dictates the spatial arrangement of the methyl group and the aromatic ring, which is critical for stereoselective binding in downstream pharmaceutical applications.

Synthesis & Production Protocols

The synthesis of enantiopure (R)-


-(o-tolyl)propylamine  requires stereochemical control. The most robust route involves the reduction of a chiral precursor, such as (R)-2-(o-tolyl)propionic acid  or its amide derivative.
Synthetic Pathway (Retrosynthetic Analysis)

The following diagram illustrates the logical disconnection to accessible chiral starting materials.

SynthesisPathway Target (R)-beta-(o-Tolyl)propylamine (Target Molecule) Amide (R)-2-(o-Tolyl)propanamide (Intermediate) Target->Amide Reduction (LiAlH4 or BH3) Acid (R)-2-(o-Tolyl)propionic Acid (Starting Material) Amide->Acid Amidation (SOCl2, then NH3) Racemic Racemic 2-(o-Tolyl)propionic Acid Acid->Racemic Chiral Resolution (e.g., via Phenylethylamine salt)

Caption: Retrosynthetic pathway from the chiral acid precursor to the target amine.

Detailed Experimental Protocol

Objective: Synthesis of (2R)-2-(2-methylphenyl)propan-1-amine from (R)-2-(o-tolyl)propionic acid.

Step 1: Formation of the Amide
  • Reagents: (R)-2-(o-tolyl)propionic acid (1.0 eq), Thionyl chloride (

    
    , 1.5 eq), Ammonia (
    
    
    
    , gas or aq.), Dichloromethane (DCM).
  • Procedure:

    • Dissolve the chiral acid in anhydrous DCM under nitrogen.[1]

    • Add

      
       dropwise at 0°C. Reflux for 2 hours to form the acid chloride.
      
    • Remove excess

      
       under vacuum.[1]
      
    • Redissolve residue in DCM and bubble anhydrous

      
       gas at 0°C until saturation.
      
    • Workup: Filter the ammonium chloride precipitate. Wash the filtrate with water, dry over

      
      , and concentrate to yield (R)-2-(o-tolyl)propanamide .
      
Step 2: Reduction to the Amine [1]
  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 eq), Anhydrous Tetrahydrofuran (THF).[1]
    
  • Procedure:

    • Safety Warning:

      
       is pyrophoric.[1] Handle under strict inert atmosphere.
      
    • Suspend

      
       in anhydrous THF at 0°C.
      
    • Add the amide (dissolved in THF) dropwise to the suspension.[1]

    • Heat to reflux for 12–18 hours. Monitor by TLC or LC-MS.[1]

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the granular precipitate.[1] Extract the filtrate with diethyl ether.

    • Purification: Acid-base extraction or distillation (bp approx. 90-100°C at reduced pressure).[1]

Safety Data & Handling (GHS Classification)

As a primary arylalkylamine, (R)-


-(o-tolyl)propylamine  exhibits properties typical of the class (e.g., phenethylamine derivatives). It must be treated as a Corrosive  and Acutely Toxic  substance.[1]
Hazard Identification
Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[1]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin.[1]
Sensitization Category 1H317: May cause an allergic skin reaction.[1]
Precautionary Measures
  • PPE: Wear chemical-resistant gloves (Nitrile/Butyl), safety goggles, and a face shield.[1] Use a lab coat and chemical apron.[1]

  • Inhalation: Handle only in a fume hood.[1] Amine vapors are irritating to the respiratory tract.[1]

  • Storage: Store under nitrogen or argon. Amines react with atmospheric

    
     to form carbamates.[1] Keep cool and dry.[1]
    

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters should be verified.

Expected Spectral Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.25 (m, 4H, Ar-H)
      
    • 
       3.05 (m, 1H, 
      
      
      
      -N)
    • 
       2.85 (m, 1H, 
      
      
      
      -N)
    • 
       2.90 (m, 1H, 
      
      
      
      -Ar)
    • 
       2.35 (s, 3H, Ar-
      
      
      
      )
    • 
       1.25 (d, 3H, 
      
      
      
      -
      
      
      )
    • 
       1.10 (br s, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • 
       calculated for 
      
      
      
      : 150.13 m/z.
Quality Control Workflow

QC_Workflow Sample Crude Product NMR 1H NMR (Structure) Sample->NMR ChiralHPLC Chiral HPLC (Enantiomeric Excess) Sample->ChiralHPLC Titration Potentiometric Titration (Amine Content) Sample->Titration Final Certified (R)-Isomer NMR->Final ChiralHPLC->Final Titration->Final

Caption: QC workflow ensuring structural identity and optical purity (>98% ee).

Applications in Drug Development[1][6]

(R)-


-(o-tolyl)propylamine  serves as a specialized chiral synthon. Its structural motif—a chiral center adjacent to an aromatic ring with steric bulk (o-tolyl)—is valuable for:
  • GPCR Ligands: The 2-substituted propyl amine backbone mimics the structure of neurotransmitters (e.g., dopamine, norepinephrine), making it a scaffold for designing GPCR agonists/antagonists.[1]

  • Resolution Agents: As a chiral base, it can be used to resolve racemic acids in process chemistry.[1]

  • Pharmaceutical Intermediates: It is structurally analogous to intermediates used in the synthesis of urological drugs (e.g., Tolterodine derivatives), where the spatial arrangement of the phenyl ring is crucial for receptor binding [1].[1]

References

  • Andersson, P. G., et al. (2014).[1] Asymmetric Hydrogenation of Enamides: Access to Chiral Amines.[1] Chemical Reviews.[1] Link

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Methylbenzylamine (Analogous).[1]Link

  • PubChem. (2024).[1][2][3][6] Compound Summary: 2-Methyl-3-phenylpropylamine (Regioisomer). National Library of Medicine.[1] Link

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Amines.[1] Angewandte Chemie International Edition.[1] Link

Sources

Exploratory

The Architectural Elegance of Chiral Beta-Arylpropylamines: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of Three-Dimensionality in Pharmacology In the intricate dance of molecular interactions that underpi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Three-Dimensionality in Pharmacology

In the intricate dance of molecular interactions that underpins pharmacology, the three-dimensional arrangement of atoms—chirality—is of paramount importance. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different physiological effects.[1][2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[2] Within the vast landscape of chiral molecules, the β-arylpropylamine scaffold has emerged as a privileged structural motif, consistently appearing in a diverse array of clinically significant therapeutic agents.[3] This guide provides a comprehensive exploration of chiral β-arylpropylamine building blocks, from their synthesis to their critical role in the development of next-generation pharmaceuticals.

The Chiral β-Arylpropylamine Core: A Blueprint for Bioactivity

The β-arylpropylamine skeleton, characterized by an amine group located at the beta position relative to an aromatic ring, is a recurring feature in numerous top-selling drugs.[3] This structural arrangement provides an optimal framework for interacting with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The specific stereochemistry of the chiral center is often crucial for achieving the desired therapeutic effect and minimizing off-target activities.

Table 1: Prominent Drugs Featuring the Chiral β-Arylpropylamine Scaffold

DrugTherapeutic ClassChiral Center
Lisdexamfetamine (Vyvanse®) ADHD Treatment(S)-enantiomer
Tamsulosin (Flomax®) Benign Prostatic Hyperplasia(R)-enantiomer
Arformoterol (Brovana®) COPD Treatment(R,R)-enantiomer
Selegiline (Eldepryl®) Parkinson's Disease(R)-enantiomer
Silodosin (Rapaflo®) Benign Prostatic Hyperplasia(R)-enantiomer
Sitagliptin (Januvia®) Type 2 Diabetes(R)-enantiomer

This table highlights a selection of drugs where the specific stereoisomer of the β-arylpropylamine core is essential for its clinical efficacy.[3]

Crafting Chirality: Strategies for Asymmetric Synthesis

The efficient and stereoselective synthesis of chiral β-arylpropylamines is a central challenge in medicinal chemistry. Several powerful strategies have been developed to address this, each with its own set of advantages and considerations.

Transition Metal-Catalyzed Asymmetric Hydrogenation

One of the most robust and widely employed methods for accessing chiral amines is the asymmetric hydrogenation of prochiral enamides or imines.[4] This approach utilizes chiral transition metal complexes, typically rhodium or iridium-based, to deliver hydrogen to one face of the double bond with high enantioselectivity.

The choice of the chiral ligand is paramount in achieving high levels of stereocontrol. Ligands such as TangPhos have demonstrated exceptional performance in the rhodium-catalyzed asymmetric hydrogenation of (Z)-enamides, yielding β-aryl isopropylamines with up to 99% enantiomeric excess (ee).[4]

Diagram 1: Asymmetric Hydrogenation of a Prochiral Enamide

Asymmetric_Hydrogenation Prochiral_Enamide Prochiral Enamide (Z-isomer) Chiral_Amine Chiral β-Arylpropylamine (up to 99% ee) Prochiral_Enamide->Chiral_Amine Asymmetric Hydrogenation Catalyst [Rh(COD)Cl]₂ / Chiral Ligand (e.g., TangPhos) H2 H₂

Caption: Rh-catalyzed asymmetric hydrogenation of a (Z)-enamide.

The synthetic utility of this method is underscored by its application in the synthesis of various pharmaceutical intermediates. The preparation of the enamide precursors can be achieved through several routes, including the direct condensation of a β-aryl ketone with an amide or through palladium-catalyzed amidation reactions.[4]

Biocatalysis: The Green Chemistry Approach

In recent years, biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral amines.[5][6] Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) offer exquisite stereoselectivity and operate under mild reaction conditions.[5][6][7]

2.2.1. Transaminases (TAs)

Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating a chiral amine.[8] This approach has been successfully implemented in the large-scale manufacture of sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes.[8] The use of a specifically engineered (R)-selective transaminase enabled a more efficient and sustainable process compared to the previously employed rhodium-catalyzed asymmetric hydrogenation.[8]

2.2.2. Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs)

Imine reductases and amine dehydrogenases catalyze the reduction of pre-formed imines or the direct reductive amination of ketones, respectively, to produce chiral amines with high enantiomeric excess.[5][7] These enzymes offer a direct route to chiral secondary and tertiary amines and can be employed in multi-enzyme cascade reactions for the synthesis of complex molecules.[5]

Diagram 2: Biocatalytic Routes to Chiral Amines

Biocatalysis cluster_TA Transaminase (TA) Pathway cluster_IRED Imine Reductase (IRED) Pathway Ketone_TA Prochiral Ketone Chiral_Amine_TA Chiral Amine Ketone_TA->Chiral_Amine_TA Asymmetric Amination Amine_Donor Amine Donor (e.g., Isopropylamine) TA_enzyme Transaminase Amine_Donor->TA_enzyme Imine Pre-formed Imine Chiral_Amine_IRED Chiral Amine Imine->Chiral_Amine_IRED Asymmetric Reduction IRED_enzyme Imine Reductase NADPH NAD(P)H NADPH->IRED_enzyme Ellman_Auxiliary Aldehyde Aldehyde/Ketone Sulfinylimine Chiral N-Sulfinylimine Aldehyde->Sulfinylimine Condensation Sulfinamide Ellman's Chiral Sulfinamide Sulfinamide->Sulfinylimine Intermediate Diastereomerically Enriched Intermediate Sulfinylimine->Intermediate Nucleophilic Addition Nucleophile Nucleophile (e.g., R-Li) Nucleophile->Intermediate Chiral_Amine Chiral Amine Intermediate->Chiral_Amine Deprotection Cleavage Auxiliary Cleavage

Sources

Foundational

Pharmacophore Modeling of (2R)-2-(2-methylphenyl)propan-1-amine Derivatives: A Structural Optimization Guide

Topic: Pharmacophore Modeling of (2R)-2-(2-methylphenyl)propan-1-amine Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and DMPK Scientists.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of (2R)-2-(2-methylphenyl)propan-1-amine Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and DMPK Scientists.[1][2]

Executive Summary

This guide details the construction and validation of a 3D-pharmacophore model for (2R)-2-(2-methylphenyl)propan-1-amine , a chiral


-arylpropylamine scaffold.[1][2] While structurally distinct from classical phenethylamines (where the amine is on the alkyl chain adjacent to the methyl), this scaffold represents a critical chemical space for investigating Monoamine Transporter (MAT)  selectivity, specifically between the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).[2]

The presence of the ortho-methyl group on the phenyl ring introduces a specific steric constraint, making this molecule an ideal probe for mapping the hydrophobic pockets of aminergic GPCRs and transporters. This document provides a self-validating protocol for generating high-fidelity pharmacophore hypotheses to drive lead optimization.

Chemical Space & Structural Rationale

Before initiating computational workflows, one must define the structural causality of the ligand.

  • The Scaffold: The 2-arylpropan-1-amine backbone creates a specific distance vector between the aromatic centroid and the protonated amine.[1][2] Unlike amphetamines (

    
    -methylphenethylamines), this structure places the branching methyl and the aromatic ring on the same carbon (
    
    
    
    -position relative to amine), creating a quaternary-like steric bulk if further substituted, or a chiral center as specified.[2]
  • The (2R) Chirality: The (2R) configuration locks the amine nitrogen into a specific vector relative to the ortho-methyl group.[2] In MAT binding pockets, this stereochemistry often dictates whether the ligand acts as a substrate (transported) or an inhibitor (blocker).[2]

  • The Ortho-Methyl (2-Me) Switch: The 2-methyl substituent is the pharmacophoric "discriminator."[1][2]

    • Effect: It forces the phenyl ring out of planarity with the propyl chain due to steric clash (A(1,3)-strain), creating a distinct 3D volume compared to the unsubstituted analog.

    • Target Consequence: This twist is often required to fit the "S1" hydrophobic pocket of NET while clashing with the more constricted pockets of off-target receptors (e.g., 5-HT2B).[2]

Computational Protocol: Step-by-Step Workflow

This protocol uses a Ligand-Based Pharmacophore approach, assuming the exact co-crystallized structure of this specific derivative is unavailable.[1] We utilize a "Common Feature Pharmacophore" generation method.[2]

Phase A: Ligand Preparation & Conformational Analysis

Objective: Generate a bioactive conformational ensemble, not just the global minimum.

  • Protonation State: The primary amine (

    
    ) must be protonated (+1 charge) to simulate physiological pH (7.4).[2]
    
  • Chirality Check: Explicitly define the C2 center as (R).[2] Do not allow inversion during minimization.[2]

  • Conformational Search (Stochastic):

    • Method: Monte Carlo (MC) or Mixed-Mode (MC + Low-mode).[1][2]

    • Force Field: OPLS3e or MMFF94s (solvent-aware, typically water model).[2]

    • Energy Window: 10 kcal/mol (to capture higher-energy bioactive conformations).[2]

    • Constraint: Apply a torsional constraint on the C1-C2 bond if NMR data suggests a preferred rotamer (gauche/anti).[2]

Phase B: Pharmacophore Feature Mapping

Define the features based on the chemical functionality of (2R)-2-(2-methylphenyl)propan-1-amine:

Feature TypeCodeStructural ElementFunction in Binding Pocket
Pos. Ionizable PI Primary Amine (

)
Salt bridge with Asp residue (e.g., Asp75 in DAT/NET).[2]
Hydrophobic Hyd 2-Methyl GroupOccupies sub-pocket; induces selectivity.[1][2]
Ring Aromatic RA Phenyl Ring

stacking with Phe/Tyr residues (e.g., Phe320).[2]
Exclusion Vol. XV Steric boundaryDefines the limits of the binding pocket to prevent clashes.[2]
Phase C: Alignment and Hypothesis Generation
  • Superposition: Align the generated conformers of the (2R) derivative with 3-5 known active reference ligands (e.g., Atomoxetine, Nisoxetine) using the Phenyl ring and Amine nitrogen as anchor points.[2]

  • Common Feature Identification: Use an algorithm (e.g., GALAHAD or HypoGen) to identify the spatial arrangement shared by the active set.[2]

  • Selectivity Optimization: Manually add "Exclusion Volumes" (XV) around the 2-methyl group if the goal is to filter out compounds lacking this specific steric bulk.[2]

Visualization of the Modeling Workflow

The following diagram illustrates the logical flow from chemical structure to validated model.

PharmacophoreWorkflow cluster_input Input Phase cluster_process Processing cluster_output Model Generation L1 (2R)-2-(2-methylphenyl) propan-1-amine P1 Ligand Prep (pH 7.4, OPLS3e) L1->P1 L2 Reference Ligands (e.g., Atomoxetine) L2->P1 P2 Conformational Expansion (Monte Carlo) P1->P2 Minimize P3 Feature Mapping (PI, RA, Hyd) P2->P3 Identify Features O1 Alignment & Superposition P3->O1 3D Overlay O2 Pharmacophore Hypothesis O1->O2 Common Features O3 Validation (Decoy Set/ROC) O2->O3 Test Predictive Power

Caption: Figure 1. End-to-end computational workflow for generating a ligand-based pharmacophore model for 2-arylpropylamines.

Interaction Map & Mechanism

To validate the model, one must understand the biological "why." The diagram below hypothesizes the binding mode within a generic Monoamine Transporter (MAT) pocket, highlighting the critical role of the 2-methyl group.

InteractionMap cluster_scaffold Ligand Scaffold Amine Amine (N+) Phenyl Phenyl Ring Amine->Phenyl Propyl Linker (Distance Vector) Aspartate Aspartate (D75) (Anionic Anchor) Amine->Aspartate Ionic Bond (2.8 Å) Methyl 2-Methyl Group Phenyl->Methyl Ortho-Subst. Phenylalanine Phenylalanine (Pi-Stacking) Phenyl->Phenylalanine Pi-Pi T-Shaped HydrophobicPocket Hydrophobic Pocket (Selectivity Filter) Methyl->HydrophobicPocket Van der Waals (Steric Fit)

Caption: Figure 2. Hypothesized binding interaction of the (2R)-ligand within the MAT orthosteric site.[2] The 2-Methyl group engages a specific hydrophobic sub-pocket.[1][2]

Validation Strategy (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from inactives.[2]

  • Decoy Set Construction:

    • Generate a set of 50+ molecules that are chemically similar (e.g., other phenethylamines) but biologically inactive or active on a different target (e.g., Histamine receptors).

    • Source: DUD-E (Directory of Useful Decoys) or manually curated ChEMBL data.[2]

  • ROC Analysis (Receiver Operating Characteristic):

    • Screen the combined list (Actives + Decoys) against your pharmacophore.[2]

    • Metric: Calculate the Area Under the Curve (AUC).[2] An AUC > 0.7 indicates a predictive model.[2]

  • Q-Dependent Fit:

    • Verify that the (2R) isomer scores significantly higher (Fit Value) than the (2S) isomer in your model.[2] If the model scores them equally, it lacks the necessary steric exclusion volumes to account for chirality.

Application: Lead Optimization

Once validated, this model serves as a template for derivative design:

  • Linker Modification: Measure the distance between the PI and RA features. If the distance is ~5.5 Å, extending the propyl chain to a butyl might disrupt the salt bridge.

  • Ring Substitution: The Hyd feature (2-methyl) can be expanded.[2] Test if replacing the Methyl with a Chloro or Ethyl group fits the volume or causes a steric clash (Exclusion Volume violation).[2]

References
  • PubChem Compound Summary. (2R)-2-(methylamino)-1-(2-methylphenyl)propan-1-one (Structural Analog).[1][2][3] National Center for Biotechnology Information.[2] Available at: [Link][2]

  • Lozynskyi, A. V., et al. (2022).[2][4] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available at: [Link]

  • Kopajtic, T. A., et al. (2010).[2] Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schaller, D., et al. (2020).[2] Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. Available at: [Link][2]

Sources

Exploratory

Chiral 2-Phenylpropylamine Scaffolds: Therapeutic Architectures & TAAR1 Modulators

Executive Summary: The "Beta-Shift" Paradigm In the landscape of phenethylamine pharmacology, the -methyl position (as seen in amphetamine) has historically dominated CNS drug development. However, the 2-phenylpropylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Beta-Shift" Paradigm

In the landscape of phenethylamine pharmacology, the


-methyl position (as seen in amphetamine) has historically dominated CNS drug development. However, the 2-phenylpropylamine  scaffold (also known as 

-methylphenethylamine or BMPEA) represents a distinct "beta-shift" in structure-activity relationships (SAR) that offers a unique therapeutic window.

Unlike its


-methyl isomer, which functions primarily as a potent monoamine releaser via transporter inversion, chiral 2-phenylpropylamine analogs exhibit a preferential affinity for the Trace Amine-Associated Receptor 1 (TAAR1) . This receptor is now recognized as a rheostat for dopaminergic and glutamatergic transmission, positioning 2-phenylpropylamine derivatives not merely as stimulants, but as precision modulators for schizophrenia, addiction, and metabolic disorders.

This guide dissects the stereochemical imperatives, synthesis protocols, and therapeutic utility of this under-utilized scaffold.[1]

Structural Pharmacology & Stereochemistry

The Isomeric Distinction

The structural divergence between amphetamine and 2-phenylpropylamine is subtle but pharmacologically profound.

  • Amphetamine (1-phenylpropan-2-amine): Methyl group at

    
     (adjacent to amine).[2] Sterically hinders Monoamine Oxidase (MAO), leading to high oral bioavailability and prolonged CNS half-life.
    
  • 2-Phenylpropylamine (2-phenylpropan-1-amine): Methyl group at

    
     (adjacent to phenyl ring).[2] The amine is primary and unhindered, making it more susceptible to MAO degradation unless further substituted. However, this configuration optimizes binding within the TAAR1 orthosteric pocket.
    
Stereochemical Imperatives

Chirality at the


 position dictates receptor selectivity. While amphetamine's (S)-enantiomer (dextroamphetamine) is the potent DAT substrate, the SAR for 2-phenylpropylamine differs.
  • (

    
    )-
    
    
    
    -Methylphenethylamine:
    Research indicates this enantiomer retains high potency at human TAAR1, comparable to the endogenous ligand
    
    
    -phenethylamine (
    
    
    -PEA). The
    
    
    -methyl group in the (
    
    
    )-configuration is well-tolerated within the receptor's hydrophobic cleft.
  • (

    
    )-
    
    
    
    -Methylphenethylamine:
    Often utilized as a chiral intermediate in the synthesis of complex CNS agents, showing distinct binding kinetics at the Norepinephrine Transporter (NET).

SAR Visualization: The Methyl Shift Effect

SAR_Comparison cluster_0 Alpha-Methyl (Amphetamine) cluster_1 Beta-Methyl (2-Phenylpropylamine) Amp 1-phenylpropan-2-amine (Alpha-Methyl) Effect1 MAO Blockade (High Stability) Amp->Effect1 Target1 DAT/NET Substrate (Release) Amp->Target1 Target2 TAAR1 Agonism (Modulation) Target1->Target2 Functional Shift BMPEA 2-phenylpropan-1-amine (Beta-Methyl) Effect2 MAO Susceptible (Shorter Half-life) BMPEA->Effect2 BMPEA->Target2

Figure 1: Comparative SAR illustrating the functional shift from transporter-mediated release (Amphetamine) to receptor-mediated modulation (2-Phenylpropylamine).

Mechanism of Action: TAAR1 Agonism[3][4]

The therapeutic value of chiral 2-phenylpropylamine analogs lies in their ability to activate TAAR1 without the excitotoxicity associated with direct dopamine release.

Signaling Cascade

Upon binding to the intracellular TAAR1 (located on the membranes of internal compartments in monoaminergic neurons), the (


)-analog triggers a 

-protein coupled cascade.
  • Activation: Ligand binds TAAR1.

  • Transduction:

    
     stimulates Adenylyl Cyclase (AC).
    
  • Messenger: cAMP levels rise, activating Protein Kinase A (PKA) and Protein Kinase C (PKC).

  • Effector: PKA/PKC phosphorylate the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Outcome: Transporters either internalize or reverse function, modulating rather than dumping neurotransmitters. This prevents the supraphysiological spikes seen with classic stimulants.

TAAR1 Signaling Pathway [3][4][5]

TAAR1_Pathway Ligand (S)-2-Phenylpropylamine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Bind Gs Gs Protein TAAR1->Gs Activate AC Adenylyl Cyclase Gs->AC Stimulate cAMP cAMP Increase AC->cAMP Synthesize Kinase PKA / PKC Activation cAMP->Kinase Activate DAT DAT Phosphorylation Kinase->DAT Phosphorylate Effect Modulated Dopamine Transmission DAT->Effect Internalization/Efflux

Figure 2: Intracellular signaling cascade triggered by TAAR1 agonism, leading to modulation of monoamine transporter function.

Therapeutic Applications

Schizophrenia & Psychosis

Unlike


 antagonists (typical antipsychotics) which cause sedation and metabolic syndrome, TAAR1 agonists derived from the 2-phenylpropylamine scaffold offer a non-dopaminergic mechanism.
  • Mechanism: By activating TAAR1, these analogs dampen hyper-dopaminergic firing in the ventral tegmental area (VTA) while preserving function in the nigrostriatal pathway.

  • Advantage: Reduced risk of Extrapyramidal Symptoms (EPS) and catalepsy.

Addiction Therapy

The scaffold shows promise in blunting the effects of psychostimulants.

  • Protocol: Pre-treatment with selective TAAR1 agonists prevents the rapid dopamine surge caused by cocaine or methamphetamine.

  • Data: In TAAR1-KO mice, the locomotor effects of amphetamine are significantly potentiated, confirming that TAAR1 acts as a "brake" on dopaminergic signaling.

Metabolic Regulation

Historical use of BMPEA in supplements (e.g., Acacia rigidula extracts) targeted weight loss. While controversial due to lack of regulation, the mechanism is sound:

  • NET Selectivity: 2-phenylpropylamine is a substrate for NET.

  • Effect: Increased noradrenergic tone promotes lipolysis and thermogenesis.

  • Risk: This comes with hypertensive risks (see Section 6).

Experimental Protocol: Chemoenzymatic Synthesis

To access the bioactive (


)-enantiomer with high optical purity (

), a Resolution-Racemisation-Recycle (R3) approach is recommended over classical fractional crystallization.
Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (


)-amine, leaving the desired (

)-amine.

Materials:

  • Racemic 2-phenylpropylamine

  • Ethyl Acetate (Acyl donor & Solvent)

  • Immobilized CAL-B (Novozym 435)[6][7]

  • MTBE (Methyl tert-butyl ether)

Workflow:

  • Dissolution: Dissolve 50 mmol of racemic amine in MTBE.

  • Acyl Donor: Add 0.6 equivalents of Ethyl Acetate.

  • Catalysis: Add 500 mg Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor via Chiral HPLC (Chiralcel OD-H column) every 2 hours.

  • Termination: Stop reaction when (

    
    )-amine 
    
    
    
    (approx. 50% conversion).
  • Separation: Filter enzyme. Acidify filtrate with 1M HCl to extract the unreacted (

    
    )-amine into the aqueous phase. The (
    
    
    
    )-amide remains in the organic phase.[8]
  • Recycle (Optional): Hydrolyze the (

    
    )-amide and racemize using a Ruthenium catalyst for re-entry into the cycle.
    

Synthesis Diagram

Synthesis_Workflow Racemate Racemic 2-Phenylpropylamine Reaction Kinetic Resolution (CAL-B / Ethyl Acetate) Racemate->Reaction Separation Acid-Base Extraction Reaction->Separation ProductS (S)-Amine (Aqueous Phase) Separation->ProductS pH < 2 ProductR (R)-Amide (Organic Phase) Separation->ProductR Organic Layer Racemization Hydrolysis & Racemization (Recycle Loop) ProductR->Racemization Racemization->Racemate Re-entry

Figure 3: Chemoenzymatic kinetic resolution workflow for isolating the bioactive (S)-enantiomer.

Toxicology & Safety Profile

Cardiovascular Risk (The "Pressor" Effect): Research confirms that 2-phenylpropylamine and its N-methyl analogs are potent substrates for the Norepinephrine Transporter (NET) but weak substrates for the Dopamine Transporter (DAT).

  • Result: Peripheral vasoconstriction and elevated systolic blood pressure without the compensatory central euphoria.

  • Data: In conscious rats, BMPEA produces dose-dependent increases in mean arterial pressure comparable to amphetamine, but with 10-fold lower potency at DAT.

Abuse Liability: Due to the lack of the


-methyl group (relative to the nitrogen), 2-phenylpropylamine is rapidly metabolized by MAO-B. This limits its duration of action and blood-brain barrier penetration compared to amphetamine, theoretically lowering its abuse potential, though not eliminating it.

References

  • Schindler, C. W., et al. (2019). "The Supplement Adulterant

    
    -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters."[9] Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Broadley, K. J. (2010). "The vascular effects of trace amines and amphetamines." Pharmacology & Therapeutics.[10][11] Link

  • Pei, Y., et al. (2016). "Discovery of novel TAAR1 agonists: From scaffold hopping to optimization." Journal of Medicinal Chemistry. Link

  • Liberg, J., et al. (2015). "Enzymatic kinetic resolution of chiral amines using Candida antarctica lipase B." Tetrahedron: Asymmetry. Link

  • Lewin, A. H., et al. (2008). "Trace Amine-Associated Receptor 1 (TAAR1): A New Target for Neuropsychiatric Disorders."[12] CNS & Neurological Disorders - Drug Targets. Link

Sources

Foundational

Difference between (2R)- and (2S)-2-(2-methylphenyl)propan-1-amine isomers

This technical guide details the structural, synthetic, and functional distinctions between the (2R)- and (2S)- enantiomers of 2-(2-methylphenyl)propan-1-amine , also known as 2-(o-tolyl)propylamine (CAS: 5266-88-6). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and functional distinctions between the (2R)- and (2S)- enantiomers of 2-(2-methylphenyl)propan-1-amine , also known as 2-(o-tolyl)propylamine (CAS: 5266-88-6).

Executive Summary

The compound 2-(2-methylphenyl)propan-1-amine is a chiral


-arylpropylamine characterized by a methyl substitution at the ortho position of the phenyl ring. As a structural analogue of 

-methylphenethylamine
(a known psychostimulant and doping agent), its enantiomers exhibit distinct physicochemical interactions and pharmacological potentials.

This guide provides a rigorous analysis of the (2R)- and (2S)- isomers, focusing on their stereochemical assignment, enantioselective synthesis, analytical resolution, and structure-activity relationships (SAR). The ortho-methyl group introduces significant steric hindrance, altering the binding kinetics and metabolic stability compared to its unsubstituted parent.

Chemical Identity & Stereochemistry

Structural Analysis

The molecule consists of a propyl chain with a primary amine at position 1 and a 2-methylphenyl (o-tolyl) group at position 2. This creates a chiral center at C2 .

PropertyData
IUPAC Name 2-(2-methylphenyl)propan-1-amine
Common Name 2-(o-Tolyl)propylamine;

-Methyl-2-methylphenethylamine
CAS Number 5266-88-6 (Racemate)
Molecular Formula C

H

N
Molecular Weight 149.23 g/mol
Chiral Center C2 (Benzylic position)
Cahn-Ingold-Prelog (CIP) Assignment

To assign the configuration, we prioritize the substituents attached to the chiral center (C2):

  • -CH(CH

    
    )-  (Wait, let's trace the path):
    
    • C2 is bonded to:

      • Aryl Group (2-Methylphenyl): High priority due to aromatic ring carbons.

      • -CH

        
        NH
        
        
        
        (Aminomethyl):
        Nitrogen has higher atomic number than Carbon.
      • -CH

        
         (Methyl):  Lowest priority carbon group.
        
      • -H (Hydrogen): Lowest overall.

Priority Ranking:

  • -CH

    
    NH
    
    
    
    (C bonded to N) vs -Aryl (C bonded to C,C,C). Correction: Nitrogen (Z=7) attached to C1 gives it priority over the Aryl C1' (bonded to C,C).
    • Group 1: -CH

      
      NH
      
      
      
      (C-N)
    • Group 2: -Aryl (C-C(aromatic))

    • Group 3: -CH

      
      
      
    • Group 4: -H

Configuration:

  • (2R)-Isomer: With H in back, the sequence 1

    
     2 
    
    
    
    3 is Clockwise.
  • (2S)-Isomer: With H in back, the sequence 1

    
     2 
    
    
    
    3 is Counter-Clockwise.

Note: The steric bulk of the o-methyl group restricts rotation around the C2-Aryl bond, potentially creating stable conformers, but the primary chirality is at C2.

Synthesis & Resolution Protocols

The production of enantiopure isomers requires either asymmetric synthesis or the resolution of the racemate. The ortho-methyl group makes enzymatic resolution challenging due to steric hindrance near the reaction center.

Synthesis Workflow (Graphviz)

The following diagram outlines the primary synthetic routes: Route A (Classical Resolution) and Route B (Asymmetric Hydrogenation).

SynthesisPathways Start 2-(o-Tolyl)propionic Acid Amide 2-(o-Tolyl)propanamide Start->Amide NH3 / SOCl2 Nitrile 2-(o-Tolyl)propionitrile Start->Nitrile Dehydration Racemate Racemic Amine (CAS 5266-88-6) Amide->Racemate LiAlH4 Reduction Nitrile->Racemate H2 / Raney Ni Salt_R (2R)-Amine Tartrate Salt Racemate->Salt_R L-(+)-Tartaric Acid (Crystallization) Salt_S (2S)-Amine (Mother Liquor) Racemate->Salt_S Remains in Solution Pure_R (2R)-2-(o-Tolyl)propylamine Salt_R->Pure_R NaOH Basification Pure_S (2S)-2-(o-Tolyl)propylamine Salt_S->Pure_S Purification & Basification

Figure 1: Synthetic pathways for generating (2R)- and (2S)-2-(o-tolyl)propylamine via classical resolution.

Protocol: Classical Resolution via Tartaric Acid

This method relies on the differential solubility of diastereomeric salts.

  • Salt Formation: Dissolve 10g of racemic 2-(o-tolyl)propylamine in ethanol. Add 1 equivalent of L-(+)-Tartaric acid dissolved in hot ethanol.

  • Crystallization: Heat to reflux, then allow to cool slowly to 4°C over 24 hours. The ortho-methyl group increases the lattice energy difference, often favoring the precipitation of the (2R)-amine-L-tartrate complex (verify specific salt preference empirically).

  • Filtration: Collect the crystals (enriched (2R)). The mother liquor contains the enriched (2S).

  • Recrystallization: Repeat the process 2-3 times to achieve >99% enantiomeric excess (ee).

  • Liberation: Treat the salt with 2M NaOH and extract with dichloromethane (DCM) to yield the free base.

Analytical Differentiation

Distinguishing the (2R)- and (2S)- isomers requires chiral chromatographic techniques. Standard C18 HPLC cannot separate them.

Chiral HPLC Method
  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (phenyl absorption).

  • Separation Mechanism: The ortho-methyl group creates a "kink" in the molecule, preventing it from fitting into the chiral stationary phase pockets as easily as the para-isomer, leading to distinct retention times. Typically, the (2R)-isomer elutes first on OD-H columns (confirmation required via standard).

NMR Spectroscopy
  • H-NMR (CDCl

    
    ):  The methyl doublet at C2 appears at ~1.2 ppm.
    
  • Chiral Shift Reagent: Addition of Eu(hfc)

    
      causes the doublet to split into two distinct signals, allowing for the calculation of enantiomeric excess (ee) without a chiral column.
    

Pharmacological & Functional Implications

While specific clinical data for 2-(o-tolyl)propylamine is limited compared to amphetamine, its structure allows for high-confidence inferential profiling based on SAR of


-arylpropylamines.
Steric Hindrance & Receptor Binding

The ortho-methyl group is the critical differentiator.

  • 
    -Methylphenethylamine (Unsubstituted):  Flexible rotation allows binding to TAAR1 (Trace Amine Associated Receptor 1).
    
  • 2-(o-Tolyl)propylamine (Substituted): The ortho-methyl creates steric clash.

    • Effect: It likely reduces potency at TAAR1 compared to the unsubstituted parent but may increase selectivity for norepinephrine transporters (NET) over dopamine transporters (DAT).

    • Metabolic Stability: The ortho-substituent blocks metabolic hydroxylation at the ring, potentially extending the half-life.

Isomer-Specific Activity
  • (2S)-Isomer: In many

    
    -methylphenethylamines, the (S)-configuration aligns better with the binding pocket of monoamine transporters. It is hypothesized to be the more active "eutomer."
    
  • (2R)-Isomer: Often the "distomer," exhibiting lower affinity or acting as a competitive antagonist.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 210602, 2-methyl-2-phenylpropan-1-amine (Isomer Comparison). Retrieved from [Link]

  • Stenutz, R. (2S)-2-phenylpropan-1-amine Properties and Chiral Data. Retrieved from [Link]

Exploratory

The Synthesis of 2-(2-Methylphenyl)propan-1-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Methylphenyl)propan-1-amine, also known as ortho-methylphenylisopropylamine, is a primary amine of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methylphenyl)propan-1-amine, also known as ortho-methylphenylisopropylamine, is a primary amine of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds. The strategic placement of the methyl group on the phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient and selective synthesis a key focus for organic chemists. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to 2-(2-methylphenyl)propan-1-amine, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different methodologies.

Synthetic Strategies: A Comparative Overview

The synthesis of 2-(2-methylphenyl)propan-1-amine can be approached through several established methods for amine synthesis. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, stereochemical requirements, and the environmental impact of the process. The most prominent methods include:

  • Reductive Amination of 2-Methylphenylacetone: A direct and widely used method that involves the reaction of a ketone precursor with an amine source in the presence of a reducing agent.

  • The Leuckart-Wallach Reaction: A classic method for the reductive amination of ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.

This guide will delve into the specifics of each of these synthetic pathways, providing both theoretical understanding and practical guidance.

Reductive Amination of 2-Methylphenylacetone

Reductive amination is a cornerstone of amine synthesis due to its versatility and efficiency. The reaction proceeds in two conceptual steps: the formation of an imine intermediate from the ketone and an amine, followed by the reduction of the imine to the corresponding amine.

The Chemistry Behind the Choice

The selection of the amine source and the reducing agent is critical to the success of the reductive amination. For the synthesis of a primary amine like 2-(2-methylphenyl)propan-1-amine, ammonia is the most direct nitrogen source. However, its gaseous nature and the potential for over-alkylation can present challenges. A more convenient alternative is the use of ammonium salts, such as ammonium acetate, which can generate ammonia in situ.

The choice of reducing agent determines the reaction conditions and selectivity. Common reducing agents for this transformation include:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, but it can also reduce the starting ketone if the reaction is not carefully controlled.

  • Sodium Cyanoborohydride (NaBH₃CN): More selective for the reduction of the iminium ion over the ketone, allowing for a one-pot reaction.[1]

  • Catalytic Hydrogenation (H₂/Catalyst): A clean and effective method, often employing catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method avoids the use of stoichiometric metal hydride reagents.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol outlines a typical procedure for the synthesis of 2-(2-methylphenyl)propan-1-amine from 2-methylphenylacetone using ammonium acetate and sodium borohydride.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylphenylacetone (1 equivalent) in methanol.

  • Add ammonium acetate (3-5 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to basify the mixture to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualization of the Reductive Amination Workflow

Reductive_Amination ketone 2-Methylphenylacetone imine Imine Intermediate ketone->imine Imine Formation amine 2-(2-Methylphenyl)propan-1-amine imine->amine Reduction workup Work-up & Purification amine->workup reagents1 Ammonium Acetate Methanol reagents2 Sodium Borohydride

Caption: Workflow for Reductive Amination.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic organic reaction for the synthesis of amines from carbonyl compounds.[2][3][4][5] It utilizes formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[5][6] A key feature of this reaction is the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[2]

Causality in Experimental Choices

The Leuckart-Wallach reaction is typically performed at high temperatures (150-200 °C), which are necessary to drive the dehydration and reduction steps.[2] The use of a large excess of the formamide or ammonium formate is common to ensure complete conversion of the ketone. The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid (generated in situ).[2][5]

While being a one-pot procedure, the high reaction temperatures can lead to side reactions and the yields can be moderate.[3] The work-up involves an acidic or basic hydrolysis of the N-formyl intermediate, which adds an extra step to the synthesis.

Experimental Protocol: Leuckart-Wallach Reaction

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 2-methylphenylacetone (1 equivalent) and a large excess of ammonium formate (5-10 equivalents) or formamide.

  • Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The progress of the reaction can be monitored by TLC by taking aliquots, hydrolyzing them, and analyzing the resulting amine.

Step 2: Hydrolysis of the N-formyl Intermediate

  • After cooling, add a solution of hydrochloric acid (e.g., 6M HCl) to the reaction mixture.

  • Heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl intermediate.

  • Cool the solution and make it strongly basic (pH > 12) by the addition of a concentrated sodium hydroxide solution.

Step 3: Isolation and Purification

  • Extract the liberated amine with an organic solvent (e.g., diethyl ether or toluene).

  • Wash the combined organic extracts with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Visualization of the Leuckart-Wallach Mechanism

Leuckart_Wallach ketone 2-Methylphenylacetone iminium Iminium Ion ketone->iminium Condensation formyl N-formyl Intermediate iminium->formyl Hydride Transfer amine 2-(2-Methylphenyl)propan-1-amine formyl->amine Hydrolysis reagents Ammonium Formate (High Temperature) hydrolysis Acid Hydrolysis

Caption: Mechanism of the Leuckart-Wallach Reaction.

Multi-step Synthesis via Curtius Rearrangement

Synthetic Logic and Advantages

This multi-step synthesis begins with a suitable carboxylic acid, which in this case would be 2-methyl-3-(2-methylphenyl)propanoic acid. This precursor can be synthesized from 2-methylbenzyl chloride and diethyl malonate. The Curtius rearrangement itself is known for its high yields and tolerance of a wide range of functional groups. The stereochemistry of the migrating group is retained during the rearrangement.

The synthesis involves the following key transformations:

  • Conversion of the carboxylic acid to an acyl chloride.

  • Reaction of the acyl chloride with sodium azide to form the acyl azide.

  • Thermal rearrangement of the acyl azide to the isocyanate.

  • Hydrolysis of the isocyanate to the primary amine.

Experimental Protocol: Curtius Rearrangement

Step 1: Synthesis of Acyl Chloride

  • In a flask equipped with a reflux condenser and a gas trap, suspend 2-methyl-3-(2-methylphenyl)propanoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

Step 2: Formation of Acyl Azide

  • Dissolve the crude acyl chloride in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium azide (NaN₃) (1.1 equivalents) in water.

  • Stir the mixture vigorously at 0 °C for 1-2 hours.

Step 3: Curtius Rearrangement and Hydrolysis

  • Carefully extract the acyl azide into a non-polar solvent like toluene. Caution: Acyl azides can be explosive and should be handled with care.

  • Heat the toluene solution to reflux. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.

  • After the gas evolution ceases, add dilute hydrochloric acid to the reaction mixture and continue to reflux to hydrolyze the isocyanate to the amine.

Step 4: Isolation

  • Cool the reaction mixture and separate the aqueous layer.

  • Wash the organic layer with water.

  • Make the aqueous layer basic with sodium hydroxide and extract the amine with an organic solvent.

  • Combine the organic extracts, dry, and concentrate to obtain the product.

Visualization of the Curtius Rearrangement Pathway

Curtius_Rearrangement acid 2-Methyl-3-(2-methylphenyl) propanoic Acid acyl_chloride Acyl Chloride acid->acyl_chloride acyl_azide Acyl Azide acyl_chloride->acyl_azide isocyanate Isocyanate acyl_azide->isocyanate Rearrangement amine 2-(2-Methylphenyl)propan-1-amine isocyanate->amine Hydrolysis reagents1 SOCl₂ reagents2 NaN₃ reagents3 Heat (Δ) reagents4 H₂O, H⁺

Caption: Synthetic Pathway via Curtius Rearrangement.

Enantioselective Synthesis

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral amine is crucial. Asymmetric synthesis of 2-(2-methylphenyl)propan-1-amine can be achieved through modifications of the reductive amination protocol.

One common approach is the use of a chiral auxiliary. For example, the ketone can be reacted with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Diastereoselective reduction of this imine, followed by hydrogenolysis to remove the chiral auxiliary, can yield the desired enantiomerically enriched primary amine.

Alternatively, catalytic asymmetric reductive amination has emerged as a powerful tool. This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to directly convert the ketone and ammonia (or an ammonia surrogate) to the chiral amine with high enantioselectivity.[4]

Conceptual Workflow for Asymmetric Synthesis

Asymmetric_Synthesis cluster_auxiliary Chiral Auxiliary Approach cluster_catalytic Catalytic Asymmetric Approach ketone1 2-Methylphenylacetone chiral_imine Chiral Imine ketone1->chiral_imine diastereomers Diastereomeric Amines chiral_imine->diastereomers final_amine1 Enantiomerically Enriched Amine diastereomers->final_amine1 reagents_aux Chiral Amine (e.g., (R)-α-methylbenzylamine) reduction Diastereoselective Reduction removal Auxiliary Removal (Hydrogenolysis) ketone2 2-Methylphenylacetone final_amine2 Enantiomerically Enriched Amine ketone2->final_amine2 reagents_cat Ammonia Source H₂ or H-donor Chiral Catalyst

Caption: Conceptual Approaches to Enantioselective Synthesis.

Comparison of Synthesis Routes

FeatureReductive AminationLeuckart-Wallach ReactionCurtius Rearrangement
Starting Material 2-Methylphenylacetone2-Methylphenylacetone2-Methyl-3-(2-methylphenyl)propanoic acid
Key Reagents NH₃/NH₄⁺ salt, NaBH₄/H₂-catalystAmmonium formate/FormamideSOCl₂, NaN₃, Heat
Reaction Conditions Mild to moderateHigh temperature (160-180 °C)Moderate to high temperature
Number of Steps 1-22 (including hydrolysis)3-4
Typical Yields Good to excellentModerate to goodGood
Advantages Direct, versatile, scalableOne-pot reactionAvoids ketone precursor, good yields
Disadvantages Potential for over-alkylationHigh temperatures, N-formyl byproductMulti-step, use of potentially explosive azide
Stereocontrol Possible with chiral auxiliaries or catalystsDifficultStereospecific rearrangement

Conclusion

The synthesis of 2-(2-methylphenyl)propan-1-amine can be effectively accomplished through several well-established synthetic routes. Reductive amination of the corresponding ketone stands out as the most direct and versatile method, with options for enantioselective synthesis. The Leuckart-Wallach reaction offers a classic, albeit more forceful, one-pot alternative. The multi-step Curtius rearrangement provides a reliable pathway when the ketone precursor is less accessible. The selection of the optimal synthetic strategy will depend on the specific requirements of the research or development project, including scale, cost, and the need for stereochemical purity. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this important chemical entity.

References

  • Grokipedia. Leuckart reaction. [URL: https://www.grokipedia.org/grok/Leuckart_reaction][2]

  • Alfa Chemistry. Curtius Rearrangement. [URL: https://www.alfa-chemistry.com/blog/curtius-rearrangement.html][6]

  • Zhang, Y., et al. (2009). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Chemical and Pharmaceutical Research, 1(1), 1-5. [URL: https://www.jocpr.com/articles/preparation-of-aliphatic-amines-by-the-leuckart-reaction.pdf]
  • Okano, K., et al. (2005). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 44(29), 4528-4531. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200500795]
  • Chemistry LibreTexts. (2024, March 23). 24.6: Synthesis of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines]
  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. [URL: https://www.alfa-chemistry.com/blog/leuckart-wallach-reaction-eschweiler-clarke-reaction.html][5]

  • Organic Chemistry Portal. Synthesis of primary amines. [URL: https://www.organic-chemistry.org/synthesis/N1-amines/primaryamines.shtm]
  • Singh, A. S., et al. (2020). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemistrySelect, 5(20), 6049-6063. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202001348]
  • Ohta, T., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(24), 4353-4355. [URL: https://pubs.acs.org/doi/10.1021/ol026978n]
  • Chemistry Steps. (2025, June 17). Curtius Rearrangement. [URL: https://www.chemistrysteps.com/curtius-rearrangement/][9]

  • Wetzl, D., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. ChemCatChem, 8(15), 2469-2472. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/cctc.201600525]
  • Organic Chemistry Portal. Curtius Rearrangement. [URL: https://www.organic-chemistry.org/namedreactions/curtius-rearrangement.shtm][10]

  • YouTube. (2023, March 16). Reductive Amination. [URL: https://www.youtube.
  • Sigma-Aldrich. Application Note – Reductive Amination. [URL: https://www.sigmaaldrich.
  • Tang, W., & Zhang, X. (2004). U.S.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [URL: https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/][1]

  • Chen, Z., et al. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f69e63789535b45b5a2b3c]
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [URL: https://pubs.acs.org/doi/10.1021/ed083p929]
  • Scribd. UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [URL: https://www.scribd.
  • Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. In Topics in Organometallic Chemistry (Vol. 42, pp. 135-176). Springer. [URL: https://link.springer.com/chapter/10.1007/978-3-642-36220-4_5]

Sources

Protocols & Analytical Methods

Method

Application Note: Biocatalytic Transamination of 2-(2-methylphenyl)propanal via Dynamic Kinetic Resolution (DKR)

Abstract & Introduction The synthesis of chiral -branched amines is a cornerstone of modern pharmaceutical manufacturing, particularly for calcium channel blockers (e.g., Fendiline analogues) and calcimimetics. This Appl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of chiral


-branched amines is a cornerstone of modern pharmaceutical manufacturing, particularly for calcium channel blockers (e.g., Fendiline analogues) and calcimimetics. This Application Note details the protocol for the biocatalytic conversion of 2-(2-methylphenyl)propanal  (an 

-chiral aldehyde) to its corresponding chiral amine, 2-(2-methylphenyl)propylamine .

Unlike ketone substrates,


-chiral aldehydes present a unique opportunity for Dynamic Kinetic Resolution (DKR) . While the product amine is configurationally stable, the substrate aldehyde possesses an acidic 

-proton, allowing it to racemize spontaneously or under mild basic conditions. By coupling this rapid racemization with a highly stereoselective

-Transaminase (

-TA), it is possible to achieve theoretical 100% conversion and >99% enantiomeric excess (ee), bypassing the 50% yield limit of traditional kinetic resolutions.
Key Technical Challenges
  • Thermodynamic Equilibrium: Transamination is reversible. The equilibrium constant (

    
    ) often favors the ketone/aldehyde, necessitating active displacement strategies.
    
  • Steric Hindrance: The ortho-methyl group on the phenyl ring creates significant steric bulk, requiring transaminases with expanded active site pockets (e.g., engineered variants of Chromobacterium violaceum or Arthrobacter sp.).

  • Substrate Stability: Aldehydes are prone to oxidation or aldol condensation; reaction conditions must mitigate these side reactions.

Mechanistic Principles

The success of this protocol relies on the relative rates of two competing processes: the racemization of the unreacted aldehyde (


) and the enzymatic transamination (

). For efficient DKR, the condition

must be met to ensure the enzyme always has access to the preferred enantiomer.
Figure 1: Dynamic Kinetic Resolution Pathway

The following diagram illustrates the interplay between chemical racemization and enzymatic selection.

DKR_Mechanism Rac_Aldehyde Racemic 2-(2-methylphenyl)propanal Enol Enol Intermediate (Planar/Achiral) Rac_Aldehyde->Enol  k_rac (Spontaneous/Base)   Enzyme_Complex Enzyme-Substrate Complex Rac_Aldehyde->Enzyme_Complex  Stereoselective Binding   Chiral_Amine Chiral Amine (Product) Enzyme_Complex->Chiral_Amine  Transamination (k_cat)  

Caption: The aldehyde undergoes rapid racemization via the enol form, replenishing the enantiomer consumed by the stereoselective transaminase.

Experimental Strategy & Screening

Before scale-up, a screening phase is required to identify a transaminase variant that tolerates the ortho-substituted steric bulk.

Enzyme Selection

Standard wild-type


-TAs often show reduced activity toward ortho-substituted phenyl rings. We recommend screening engineered panels based on:
  • (S)-selective:Chromobacterium violaceum (Cv-TA) variants.[1]

  • (R)-selective:Arthrobacter sp.[2][3] (Ar-TA) or Aspergillus terreus (At-TA) variants.

Amine Donor Selection

The choice of amine donor dictates the equilibrium displacement strategy.

FeatureIsopropylamine (IPA) L-Alanine
Byproduct Acetone (Volatile)Pyruvate (Inhibitory)
Equilibrium Shift Removal of acetone via vacuum/sweep gas.Removal of pyruvate via LDH/GDH recycling.
Atom Economy HighLow (requires co-enzymes).
Enzyme Compatibility Lower (IPA can destabilize WT enzymes).High (Natural substrate).
Recommendation Preferred for Process Scale (if enzyme tolerates).Preferred for Initial Screening.

Detailed Protocols

Protocol A: High-Throughput Screening (HTS)

Objective: Identify active enzyme variants using L-Alanine as the donor.[4]

Reagents:

  • Buffer: 100 mM HEPES, pH 7.5.

  • Cofactor: 1 mM Pyridoxal-5'-phosphate (PLP).

  • Substrate: 2-(2-methylphenyl)propanal (200 mM stock in DMSO).

  • Donor System: 250 mM L-Alanine, LDH (Lactate Dehydrogenase), GDH (Glucose Dehydrogenase), Glucose, NAD+.

Workflow:

  • Plate Prep: In a 96-well deep-well plate, dispense 450

    
    L of Donor System mix.
    
  • Enzyme: Add 1-5 mg of lyophilized enzyme powder or 50

    
    L of cell lysate.
    
  • Initiation: Add 10

    
    L Substrate stock (Final conc: 4 mM).
    
  • Incubation: Seal and shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 500

    
    L Acetonitrile. Centrifuge to remove protein.
    
  • Analysis: Analyze supernatant via HPLC (See Section 5).

Protocol B: Preparative Scale Synthesis (IPA Method)

Objective: Gram-scale synthesis using Isopropylamine (IPA) as the donor. This method is superior for isolation as it avoids complex cofactor recycling systems.

Safety Note: IPA is volatile and flammable. Perform in a fume hood.

Reagents:

  • Substrate: 2-(2-methylphenyl)propanal (1.48 g, 10 mmol).

  • Amine Donor: Isopropylamine (IPA) (2 M stock in buffer).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cofactor: PLP (1 mM).

  • Enzyme: Selected Transaminase (e.g., engineered Ar-TA), 200 mg lyophilized powder.

Step-by-Step Procedure:

  • Reaction Medium Preparation:

    • Dissolve PLP in 40 mL of Potassium Phosphate buffer.

    • Add IPA (approx. 5-10 equivalents relative to substrate) and adjust pH back to 7.5 using 6M HCl (Crucial step: IPA is a strong base; failure to adjust pH will denature the enzyme).

  • Enzyme Solubilization:

    • Add the enzyme powder to the buffer/IPA mixture. Stir gently for 10 minutes to ensure dissolution.

  • Substrate Addition:

    • Dissolve the aldehyde (10 mmol) in 5 mL DMSO (or MTBE for biphasic systems).

    • Add dropwise to the reaction vessel. Total volume

      
       50 mL.
      
  • Equilibrium Displacement (The "Sweep"):

    • Method: Open system with nitrogen sweep.

    • Apply a gentle stream of nitrogen gas over the headspace of the reaction to continuously remove the acetone byproduct.

    • Note: Since IPA is also volatile, replenish IPA (0.5 eq) every 6-8 hours if conversion stalls.

  • Incubation:

    • Stir at 30°C for 24-48 hours. Monitor pH periodically and adjust if necessary.

  • Workup:

    • Acidify reaction mixture to pH 2.0 with 6M HCl (protonates the amine product, keeping it in the aqueous phase).

    • Extract with Ethyl Acetate (

      
       mL) to remove unreacted aldehyde and ketones. Discard organic layer.
      
    • Basify the aqueous phase to pH 12.0 using 10M NaOH.

    • Extract with MTBE or DCM (

      
       mL) to recover the chiral amine.
      
    • Dry over

      
       and concentrate in vacuo.
      
Figure 2: Preparative Workflow (IPA System)

Workflow Prep Buffer Prep (pH 7.5 + PLP + IPA) Reaction Bioreactor (Enzyme + Substrate) Prep->Reaction Acetone_Removal N2 Sweep / Vacuum (Removes Acetone) Reaction->Acetone_Removal  Byproduct Control   Acid_Wash Acid Wash (pH 2) Remove Aldehyde Reaction->Acid_Wash  24-48h   Acetone_Removal->Reaction  Equilibrium Shift   Base_Ext Base Extraction (pH 12) Isolate Amine Acid_Wash->Base_Ext

Caption: Workflow for IPA-driven transamination. Continuous removal of acetone drives the unfavorable equilibrium toward amine synthesis.

Analytical Methods

To verify stereochemical purity, chiral HPLC is required.

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Derivatization (Optional): If UV signal is weak, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) prior to injection.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Enzyme inhibition by substrate or product.Use a biphasic system (add 20% v/v MTBE) to act as a reservoir for the hydrophobic substrate.
Stalled Reaction (~50%) Equilibrium limitation.Increase N2 sweep rate to remove acetone; Add more IPA.
Precipitation Protein denaturation due to pH drift.IPA is basic. Ensure pH is re-adjusted to 7.5 after IPA addition.
Low ee Racemization rate (

) too slow.
Increase pH slightly (to 8.0) to accelerate aldehyde racemization, or add mild Lewis base.

References

  • Fuchs, M., et al. (2012). "Chemoenzymatic synthesis of (S)-1-(2-methylphenyl)ethylamine." Advanced Synthesis & Catalysis. Link (Foundational work on ortho-substituted aromatics).

  • Savile, C. K., et al. (2010).[5] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link (The definitive guide on engineering ATAs for bulky substrates).

  • Pressnitz, D., et al. (2013). "Asymmetric synthesis of chiral amines by combining transaminase and pyruvate decarboxylase." ACS Catalysis.[2][3] Link (Alternative equilibrium displacement strategies).

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Link (General review of DKR mechanisms).

  • Codexis Inc. "Transaminase Screening Kits & Protocols." Link (Industrial standard protocols for IPA-based transamination).

Sources

Application

Application Note: Stereoselective Reductive Amination of (2R)-2-(2-methylphenyl)propan-1-amine

This Application Note is designed for research and development scientists focusing on the synthesis of chiral -aryl amines. It details the reductive amination conditions required to access (2R)-2-(2-methylphenyl)propan-1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists focusing on the synthesis of chiral


-aryl amines. It details the reductive amination conditions required to access (2R)-2-(2-methylphenyl)propan-1-amine , a critical chiral building block (structurally related to phenylpropylamine pharmacophores).


H

N Key Challenge: Preservation of the

-chiral center during amination.[1]

Executive Summary & Strategic Analysis

The synthesis of (2R)-2-(2-methylphenyl)propan-1-amine via reductive amination presents a specific stereochemical challenge. The precursor, 2-(2-methylphenyl)propanal , possesses an


-chiral center that is configurationally unstable. Under standard chemical reductive amination conditions (basic pH or protic solvents), this aldehyde undergoes rapid racemization via enolization.

Therefore, a standard chemical protocol will yield the racemic amine, requiring subsequent optical resolution. To directly access the (2R)-enantiomer with high enantiomeric excess (ee), this guide presents two distinct workflows:

  • Protocol A (Chemical): A robust, scalable method using Sodium Cyanoborohydride (

    
    ) optimized for chemoselectivity (yielding the racemate, suitable for initial SAR or when coupled with chiral resolution).[1]
    
  • Protocol B (Biocatalytic): An advanced Dynamic Kinetic Resolution (DKR) protocol using

    
    -Transaminases.[1] This is the recommended route for high-purity asymmetric synthesis, as it exploits the rapid racemization of the aldehyde to funnel the material exclusively to the (2R)-amine.
    
Mechanistic Insight: The Racemization Trap

The


-proton of 2-arylpropanals is highly acidic (

).[1] In the presence of amine bases or alcohol solvents, the equilibrium shifts toward the achiral enol form.
  • Chemical Route: The rate of imine formation vs. enolization dictates the ee. Usually,

    
    , leading to racemization.
    
  • Biocatalytic Route: The enzyme selectively aminates only one enantiomer of the aldehyde. If the racemization of the aldehyde is fast (spontaneous or chemically enhanced), the entire racemic pool is converted to the single (2R) amine product.

Experimental Protocols

Protocol A: Chemical Reductive Amination (Standard)

Targeting Chemoselectivity & Yield (Product is Racemic)

This protocol utilizes Sodium Cyanoborohydride due to its stability at pH 6-7, distinct from Sodium Borohydride which requires higher pH (promoting racemization) or Sodium Triacetoxyborohydride (sterically hindered for some systems).

Reagents:

  • Substrate: 2-(2-methylphenyl)propanal (1.0 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous)

  • Additive: Molecular Sieves (3Å) or

    
     (optional to boost imine formation)
    

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under

      
      , dissolve 2-(2-methylphenyl)propanal  (10 mmol) in anhydrous Methanol (50 mL).
      
    • Add Ammonium Acetate (100 mmol) and activated 3Å Molecular Sieves (2 g).

    • Critical Step: Stir at 0°C to Room Temperature for 1-2 hours. Monitoring by IR or NMR is difficult for the unstable imine; however, disappearance of the aldehyde carbonyl peak indicates progress.

    • Note: The excess ammonium acetate buffers the solution and drives the equilibrium toward the imine.

  • Reduction:

    • Cool the mixture to 0°C .

    • Add Sodium Cyanoborohydride (15 mmol) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench & Workup:

    • Quench carefully with 6M HCl (to pH < 2) to decompose excess hydride and hydrolyze any boron complexes. Caution: HCN gas evolution possible; perform in a well-ventilated fume hood.

    • Extract the aqueous layer with Diethyl Ether (

      
      ) to remove non-basic impurities (unreacted aldehyde/alcohol). Discard organic layer.
      
    • Basify the aqueous phase to pH > 12 using 10M NaOH (cooling in an ice bath).

    • Extract the free amine into Dichloromethane (

      
      , 3 x 50 mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is typically >90% pure. Further purification via Kugelrohr distillation or conversion to the HCl salt (recrystallization from EtOH/EtOAc).

Protocol B: Biocatalytic Transamination (Stereoselective)

Targeting >99% ee (2R)-Isomer via Dynamic Kinetic Resolution

This protocol leverages an (R)-selective


-Transaminase (ATA). This is the industry-standard approach for chiral 

-branched amines.

Reagents:

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., from Arthrobacter sp. or commercially screened kit).[1]
    
  • Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).[1]

  • Co-factor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Solvent: DMSO (5-10% v/v) to enhance substrate solubility.

Step-by-Step Methodology:

  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine (acts as amine donor and buffer).[1]

  • Reaction Assembly:

    • In a reaction vessel, dissolve 2-(2-methylphenyl)propanal (50 mg) in DMSO (final concentration 5%).

    • Add the substrate solution to the buffer mixture.

    • Add the (R)-Transaminase preparation (lyophilized powder or cell-free extract, approx. 10-20 mg/mL).

  • Incubation:

    • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • DKR Mechanism: The enzyme converts the (R)-aldehyde to the (R)-amine. The unreacted (S)-aldehyde rapidly racemizes back to a 50:50 mixture in the aqueous buffer (pH 7.5), replenishing the (R)-substrate pool.

  • Workup:

    • Acidify to pH 2 with HCl to stop the reaction.

    • Extract with EtOAc to remove unreacted aldehyde and ketone byproduct (acetone).

    • Basify aqueous layer to pH 12.

    • Extract the (2R)-amine into MTBE or DCM.

Data Presentation & Comparison

ParameterProtocol A: Chemical (

)
Protocol B: Biocatalytic (Transaminase)
Reagent Cost LowModerate to High (Enzyme dependent)
Stereocontrol None (Racemic Product)Excellent (>99% ee (2R))
Scalability High (kg scale)High (requires fermentation for enzyme)
Reaction Time 16 Hours24-48 Hours
Purification Acid/Base ExtractionExtraction + Filtration
Primary Risk HCN evolution; Over-alkylationEnzyme inhibition; Solubility

Visualizing the Mechanism

The following diagram illustrates the competition between racemization and amination, highlighting why the Biocatalytic route (Green path) is superior for the chiral target.

ReductiveAmination Aldehyde_R (R)-2-(2-methylphenyl)propanal Enol Achiral Enol Intermediate Aldehyde_R->Enol Fast (pH > 7) Imine_R (R)-Imine Aldehyde_R->Imine_R + NH3 Amine_R TARGET: (2R)-Amine Aldehyde_R->Amine_R (R)-Transaminase (Dynamic Kinetic Resolution) Aldehyde_S (S)-2-(2-methylphenyl)propanal Imine_S (S)-Imine Aldehyde_S->Imine_S + NH3 Enol->Aldehyde_S Fast Imine_R->Amine_R NaCNBH3 (Non-selective) Amine_S (S)-Amine (Undesired) Imine_S->Amine_S NaCNBH3

Caption: Figure 1. Reaction network showing the racemization of the aldehyde precursor via the enol form. The Biocatalytic route (Green) selectively pulls the (R)-enantiomer from the equilibrating pool, while chemical reduction (Dashed) processes both enantiomers.

Quality Control & Validation

To validate the synthesis of the (2R) isomer, the following analytical methods are required:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Detection: UV at 210 nm or 254 nm.

    • Expected Result: The (2R) enantiomer should elute as a distinct single peak. The racemate (from Protocol A) will show a 50:50 split.

  • NMR Spectroscopy (

    
    ): 
    
    • Verify the diagnostic doublet for the methyl group at the chiral center (

      
       ppm) and the multiplet for the benzylic proton.
      

References

  • Stereoselective Reductive Amination of Alpha-Chiral Aldehydes. WIPO Patentscope. WO/2016/075082.[2] (Describes the use of

    
    -transaminases for alpha-chiral aldehydes). Link
    
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 2010, 75(16), 5470–5477.[1] (Foundational protocol for chemoselective primary amine synthesis). Link

  • Catalytic Reductive Amination of Aldehydes and Ketones. Frontiers in Chemistry, 2020. (Review of catalytic methods and green chemistry approaches). Link

  • PubChem Compound Summary: 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information.[1] (Structural data for the parent phenyl-propyl amine class). Link

Sources

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of Chiral β-Aryl Amines using ω-Transaminases

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chiral Amines and the Biocatalytic Solution Chiral amines, particularly β-aryl amines, are ubiquitous structural motifs i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amines and the Biocatalytic Solution

Chiral amines, particularly β-aryl amines, are ubiquitous structural motifs in the pharmaceutical and agrochemical industries.[1][2] They form the chiral backbone of numerous active pharmaceutical ingredients (APIs), where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[3][4] Traditional chemical synthesis routes to these valuable compounds can be challenging, often requiring harsh reaction conditions, toxic reagents, and complex purification steps to resolve racemic mixtures.[4]

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener and more efficient alternative.[2] Among biocatalysts, ω-transaminases (ω-TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines.[4][5] These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor, producing a chiral amine with high enantiomeric purity.[4][6] Unlike α-transaminases, which are restricted to α-amino acids, ω-TAs have a broad substrate scope that includes ketones lacking a carboxyl group, making them ideal for synthesizing a wide array of chiral amines.[7] This guide provides an in-depth overview of the science, key considerations, and detailed protocols for leveraging ω-TAs in the synthesis of chiral β-aryl amines.

The Science of ω-Transaminases: A Mechanistic Overview

The catalytic power of ω-transaminases lies in their use of the pyridoxal-5'-phosphate (PLP) cofactor, a derivative of vitamin B6. The reaction proceeds through a well-established "ping-pong bi-bi" mechanism, which can be divided into two half-reactions.[7]

  • First Half-Reaction: The enzyme's PLP cofactor, initially bound to an active site lysine residue as an internal aldimine, reacts with an amino donor. This forms an external aldimine, which, after a series of proton transfers and rearrangements, is hydrolyzed. The result is the release of a ketone byproduct and the conversion of PLP to its aminated form, pyridoxamine-5'-phosphate (PMP).[6] The enzyme is now "loaded" with an amino group.

  • Second Half-Reaction: The prochiral ketone substrate enters the active site and reacts with PMP. The reaction proceeds in reverse of the first half-reaction: a ketimine is formed, which is then isomerized and hydrolyzed to release the new chiral amine product. This regenerates the PLP-lysine internal aldimine, preparing the enzyme for the next catalytic cycle.[5][8]

The stereoselectivity of the synthesis is determined by the specific three-dimensional structure of the enzyme's active site, which dictates how the prochiral ketone binds and which face is presented for amination.[6]

G cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP E_PLP->E_PMP Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->E_PLP Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Prochiral_Ketone Prochiral β-Aryl Ketone E_PMP->Ketone_Byproduct E_PLP2 Enzyme-PLP (Regenerated) E_PMP->E_PLP2 Prochiral_Ketone->E_PMP Chiral_Amine Chiral β-Aryl Amine (Product) E_PLP2->Chiral_Amine G cluster_strategies Equilibrium Shift Strategies Start Prochiral Ketone + Amine Donor Equilibrium Start->Equilibrium Product Chiral Amine + Ketone Byproduct Equilibrium->Product Excess Excess Amine Donor (Mass Action) Excess->Equilibrium Pushes reaction forward Removal Byproduct Removal (Physical or Enzymatic) Removal->Product Pulls reaction forward Smart 'Smart' Donor (Irreversible Conversion) Smart->Equilibrium Pushes reaction forward

Figure 2: Strategies to Drive the Reaction Equilibrium.
Reaction Parameter Optimization

Fine-tuning reaction parameters is crucial for maximizing yield and enantioselectivity.

  • pH: Most ω-TAs operate optimally in a slightly basic pH range (typically 7.5 - 9.0). The buffer choice (e.g., phosphate, borate) should be tested for compatibility.

  • Temperature: While many ω-TAs are active at room temperature, activity generally increases with temperature up to an optimum (often 30-50°C). Thermostability must be considered to avoid enzyme denaturation. [7]* Co-solvent: Many β-aryl ketones have poor aqueous solubility. Adding a water-miscible organic solvent like DMSO or isopropanol (5-30% v/v) can improve substrate solubility and reaction rates. [2]However, high concentrations can denature the enzyme.

  • Enzyme & Substrate Loading: Higher enzyme loading can increase reaction rates but adds cost. Substrate loading is often limited by solubility or potential substrate/product inhibition. [2][9]Typical substrate concentrations range from 10-100 mM.

Experimental Protocols

The following protocols provide a general framework. They should be optimized for each specific substrate and enzyme combination.

Protocol 1: Small-Scale Screening and Optimization

Objective: To identify the best ω-TA and optimal conditions (pH, temperature, co-solvent) for a target transformation.

Materials:

  • ω-Transaminase screening kit (containing multiple (R)- and (S)-selective enzymes)

  • Prochiral β-aryl ketone substrate

  • Isopropylamine (or other suitable amine donor)

  • Pyridoxal-5'-phosphate (PLP) solution (e.g., 50 mM stock in buffer)

  • Buffers (e.g., 1.0 M stocks of potassium phosphate at various pH values)

  • DMSO (or other co-solvent)

  • 96-well microtiter plates or 1.5 mL microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare Master Mix: Create a master mix containing buffer, PLP, and the amine donor. For example, for a final volume of 200 µL:

    • 100 µL of 200 mM Potassium Phosphate Buffer (pH 8.0)

    • 4 µL of 10 mM PLP solution (final concentration: 0.2 mM)

    • 40 µL of 5 M Isopropylamine (final concentration: 1 M)

    • Adjust with water as needed.

  • Aliquot Enzyme: Dispense a small amount of each ω-TA (e.g., 1-2 mg of lyophylized powder) into separate wells or tubes.

  • Prepare Substrate Stock: Dissolve the prochiral ketone in DMSO to make a concentrated stock solution (e.g., 500 mM).

  • Start Reaction:

    • Add the master mix to each well/tube containing the enzyme and mix gently to dissolve.

    • Initiate the reaction by adding a small volume of the substrate stock (e.g., 4 µL for a final concentration of 10 mM).

  • Incubate: Seal the plate/tubes and incubate at a set temperature (e.g., 30°C) with shaking (e.g., 250 rpm) for 16-24 hours.

  • Quench and Analyze: Stop the reaction by adding a strong base (e.g., 10 µL of 5 M NaOH) or by extracting the product. Analyze the conversion and enantiomeric excess (ee) using an appropriate analytical method (see Protocol 3).

  • Optimize: Repeat the process, varying one parameter at a time (e.g., test pH 7.5, 8.0, 8.5; test temperatures 25°C, 30°C, 37°C; test DMSO concentrations 5%, 10%, 20%) with the best-performing enzyme.

Protocol 2: Preparative Scale Synthesis (Example: 50 mL)

Objective: To synthesize a larger quantity of the chiral amine product.

Materials:

  • Optimized ω-Transaminase (lyophilized powder or solution)

  • Prochiral β-aryl ketone (e.g., 6.0 g, assuming MW of 120 g/mol for 50 mmol)

  • Isopropylamine (e.g., 180 mL, ~2.5 mol, 50 eq.)

  • PLP (e.g., 125 mg, 0.5 mmol)

  • Potassium Phosphate Buffer (1.0 M, pH 8.0)

  • DMSO

  • Jacketed reaction vessel with overhead stirring and temperature control

Procedure:

  • Setup: Set up the reaction vessel and equilibrate to the optimal temperature (e.g., 35°C).

  • Prepare Reaction Mixture:

    • To the vessel, add buffer (e.g., 25 mL of 1.0 M stock for a final concentration of 500 mM).

    • Add water, isopropylamine, and PLP.

    • Adjust the pH to the optimum (e.g., 8.0) using NaOH or HCl if necessary.

  • Add Enzyme: Add the optimized ω-TA (e.g., 0.5-1.0 g). Stir gently until fully dissolved.

  • Add Substrate: Dissolve the prochiral ketone in a minimal amount of DMSO and add it to the reaction vessel.

  • Run Reaction: Stir the reaction mixture at the optimal temperature. Monitor the reaction progress by taking small aliquots over time (e.g., at 1, 2, 4, 8, 24 hours) and analyzing for conversion.

  • Work-up: Once the reaction has reached completion (>95% conversion), proceed with product extraction and purification.

    • Adjust the pH of the mixture to >11 with 5 M NaOH to ensure the amine product is in its free base form.

    • Extract the aqueous phase 2-3 times with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral amine product.

    • Purify further by column chromatography or crystallization if required.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Objective: To determine the enantiomeric purity of the synthesized amine.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® are common for amines). [3][10]* HPLC-grade solvents (e.g., n-hexane, isopropanol (IPA), ethanol).

  • Additive (e.g., diethylamine (DEA) or trifluoroacetic acid (TFA)) to improve peak shape.

Procedure:

  • Method Development:

    • Dissolve a small amount of the racemic amine standard in the mobile phase.

    • Start with a standard mobile phase, for example, 90:10 (v/v) n-hexane:IPA with 0.1% DEA. [3] * Inject the standard and observe the separation. If resolution is poor, systematically vary the ratio of hexane to alcohol and the type of alcohol (IPA, ethanol).

  • Sample Preparation: Prepare a dilute solution of the purified reaction product in the mobile phase.

  • Analysis:

    • Inject the prepared sample onto the equilibrated chiral HPLC system.

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

  • Calculation: Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Troubleshooting Guide

Table 2: Common Issues and Solutions in ω-TA Reactions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Incorrect enzyme choice.- Poor substrate solubility.- Unfavorable reaction equilibrium.- Enzyme inhibition by substrate or product. [2][9]- Screen a wider variety of ω-TAs.- Increase co-solvent (e.g., DMSO) concentration.- Implement an equilibrium shift strategy (excess amine donor, byproduct removal).<[11]br>- Lower the initial substrate concentration.
Low Enantioselectivity (ee) - Reaction conditions (pH, temp) are sub-optimal.- Racemization of product under reaction conditions.- Incorrect enzyme stereoselectivity chosen.- Re-optimize pH and temperature.- Check product stability under reaction conditions (run a control with pure product).- Confirm you are using an (R)- or (S)-selective enzyme as required.
Reaction Stalls Prematurely - Enzyme denaturation (incorrect pH/temp/co-solvent).- Product inhibition is high.<[12]br>- Depletion of PLP cofactor.- Re-verify optimal stability conditions.- Consider in-situ product removal or lower substrate loading.- Ensure sufficient PLP is present in the reaction mixture (typically 0.1-1.0 mM).
Poor HPLC Peak Shape - Analyte interacting with residual silanols on the column.- Incorrect mobile phase composition.- Add a small amount of an amine (e.g., 0.1% DEA) or an acid (e.g., 0.1% TFA) to the mobile phase to improve peak symmetry. [3]

References

  • Husain, P. A., Debnath, J., & May, S. W. (n.d.). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Vertex AI Search.
  • Husain, P. A., Debnath, J., & May, S. W. (n.d.). HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. American Chemical Society.
  • (n.d.). ω-Transaminase in Biocatalysis. Diva-portal.org.
  • (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • (2015, June 30). A quantum chemical study of the ω-transaminase reaction mechanism. RSC Publishing.
  • (2018, June 21). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
  • (2014, January 30). Crystal Structure of an (R)-Selective ω-Transaminase from Aspergillus terreus. PMC.
  • (2025, November 19). (PDF) Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate.
  • (2016, September 30). Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing).
  • (2025, August 6). Quantum Chemical Study of ω-Transaminase Reaction Mechanism. ResearchGate.
  • (n.d.). HPLC method for chiral separation of 7-Methylchroman-4-amine. Benchchem.
  • (2019, October 18). Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution. PMC.
  • (n.d.). A highly efficient one-enzyme protocol using ω-transaminase and an amino donor enabling equilibrium displacement assisted by molecular oxygen. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Various strategies used to shift the equilibrium of ω-TA mediated.... ResearchGate.
  • (2023, October 28). Transaminases for Green Chemistry: Recent Progress and Future Prospects.
  • (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • (2019, July 1). A co-expression system to shift the equilibrium of transamination reactions toward the synthesis of enantiomerically pure amines. Graz University of Technology.
  • (2020, October 6). THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Illinois Chemistry.
  • (2017, December 18). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews.
  • (2014, June 24). Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase using alanine as an amino donor. Taylor & Francis.
  • (2022, October 7). Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions. DTU Inside.
  • (n.d.). Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. Applied and Environmental Microbiology - ASM Journals.
  • (2012, January 31). Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH.
  • (n.d.). Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions. PMC.
  • (n.d.). Process development of transaminase catalyzed reactions for large scale industrial use.

Sources

Application

Application Note: High-Efficiency Resolution of Racemic 2-(2-Methylphenyl)propan-1-amine

-Arylpropylamines Abstract The resolution of racemic 2-(2-methylphenyl)propan-1-amine (also known as -methyl-2-methylphenethylamine) presents unique challenges due to the steric hindrance imposed by the ortho-methyl subs...

Author: BenchChem Technical Support Team. Date: February 2026


-Arylpropylamines

Abstract

The resolution of racemic 2-(2-methylphenyl)propan-1-amine (also known as


-methyl-2-methylphenethylamine) presents unique challenges due to the steric hindrance imposed by the ortho-methyl substituent on the phenyl ring. This application note details a robust protocol for the separation of enantiomers via diastereomeric salt formation. While classical resolution with Tartaric Acid is possible, this guide prioritizes (S)-(+)-Mandelic Acid  as the primary resolving agent due to superior 

-

stacking interactions that stabilize the crystal lattice of the diastereomeric salt. An alternative high-performance protocol using N-Acetyl-L-leucine is also provided for cases requiring higher enantiomeric excess (ee) in fewer crystallization cycles.

Introduction & Mechanistic Rationale

The Challenge of Steric Hindrance

The target molecule, 2-(2-methylphenyl)propan-1-amine, contains a chiral center at the


-position relative to the amine. The presence of a methyl group at the ortho position of the phenyl ring creates significant steric bulk, which can disrupt the packing efficiency of diastereomeric salts.

Standard resolving agents like Tartaric Acid often fail to produce sharp solubility differences for ortho-substituted aromatics. Consequently, we utilize resolving agents that possess both hydrogen-bonding capability and aromatic moieties to leverage


-

interactions, or bulky aliphatic agents that can accommodate the steric clash.
Reagent Selection Strategy
  • Primary Agent: (S)-(+)-Mandelic Acid: The phenyl ring of mandelic acid allows for face-to-face or edge-to-face

    
    -stacking with the 2-methylphenyl group of the amine. This additional non-covalent interaction significantly increases the lattice energy difference between the (
    
    
    
    ,
    
    
    ) and (
    
    
    ,
    
    
    ) salts, facilitating separation.
  • Secondary Agent: N-Acetyl-L-leucine: Known as a "magic bullet" for chiral amines, this amphiphilic amino acid derivative often yields crystalline salts when others yield oils, particularly for sterically crowded amines [1].

Experimental Protocols

Materials Required
ReagentCAS No.GradeFunction
Racemic 2-(2-methylphenyl)propan-1-amine N/A>98%Substrate
(S)-(+)-Mandelic Acid 17199-29-0>99% (ee)Resolving Agent
N-Acetyl-L-leucine 1188-21-2>99% (ee)Alt. Resolving Agent
Isopropanol (IPA) 67-63-0HPLCSolvent
Methyl tert-butyl ether (MTBE) 1634-04-4ACSAnti-solvent
Sodium Hydroxide (NaOH) 1310-73-25M Soln.Free-basing Agent
Protocol A: Resolution via (S)-(+)-Mandelic Acid

Target: Isolation of the (S)-Amine (Theoretical, confirm with optical rotation)

Step 1: Salt Formation

  • Dissolve 10.0 g (67 mmol) of racemic 2-(2-methylphenyl)propan-1-amine in 50 mL of Isopropanol at 60°C.

  • In a separate flask, dissolve 10.2 g (67 mmol, 1.0 eq) of (S)-(+)-Mandelic Acid in 40 mL of Isopropanol at 60°C.

  • Slowly add the acid solution to the amine solution while stirring.

  • Maintain temperature at 60°C for 15 minutes to ensure homogeneity.

Step 2: Crystallization

  • Allow the mixture to cool slowly to room temperature (approx. 20°C) over 4 hours. Note: Rapid cooling may trap the eutomer (unwanted isomer).

  • If no crystals form, scratch the glass or add a seed crystal of the pure salt if available.

  • Once crystallization begins, cool the flask to 0-5°C and hold for 2 hours to maximize yield.

Step 3: Isolation and Recrystallization

  • Filter the white crystalline solid. Wash with cold Isopropanol/MTBE (1:1).

  • Dry weight check: Calculate yield. Typical first crop yield is 35-45% (theoretical max 50%).

  • Recrystallization: Dissolve the wet cake in minimum boiling Ethanol (95%). Allow to cool to RT, then 0°C. Filter.

    • Criterion: Repeat recrystallization until melting point is constant and sharp.

Step 4: Free-Basing (Liberation)

  • Suspend the purified salt in 50 mL water .

  • Add 5M NaOH dropwise until pH > 12. The amine will separate as an oil.[1]

  • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Resolution via N-Acetyl-L-leucine (High Purity)

Use this method if Protocol A yields oily precipitates.

  • Dissolve 10 mmol of racemic amine in 15 mL Methanol .

  • Add 10 mmol of N-Acetyl-L-leucine. Heat to reflux until clear.

  • Add Ethyl Acetate dropwise at reflux until slight turbidity is observed (approx 10-15 mL).

  • Cool slowly to RT. N-Acetyl-L-leucine salts often form robust needles.

  • Filter and recrystallize from Methanol/Ethyl Acetate.

  • Liberate amine as described in Protocol A.

Analytical Methods

To verify the Enantiomeric Excess (ee), use the following Chiral HPLC method.

ParameterCondition
Column Daicel Chiralcel OD-H or Chiralpak AD-H (

mm, 5

m)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (or 210 nm for higher sensitivity)
Sample Prep Dissolve 1 mg free amine in 1 mL Mobile Phase

Calculation:



Process Visualization

Resolution Workflow

The following diagram illustrates the critical decision points and flow of the resolution process.

ResolutionWorkflow Racemate Racemic Amine (Start) SaltForm Salt Formation (Solvent: IPA/EtOH) Racemate->SaltForm + Resolving Agent Cooling Controlled Cooling (60°C -> 0°C) SaltForm->Cooling Filtration Filtration Cooling->Filtration SolidPhase Solid Cake (Enriched Salt) Filtration->SolidPhase LiquidPhase Mother Liquor (Opposite Enantiomer) Filtration->LiquidPhase Recryst Recrystallization (Solvent: EtOH) SolidPhase->Recryst CheckPurity Check Purity (Melting Point / HPLC) Recryst->CheckPurity CheckPurity->Recryst Low Purity FreeBase Liberation (NaOH) & Extraction CheckPurity->FreeBase High Purity FinalProduct Pure Enantiomer (>99% ee) FreeBase->FinalProduct

Figure 1: Step-by-step workflow for the chemical resolution of racemic amines.

Mechanistic Interaction

Visualizing why Mandelic Acid is effective for this specific substrate.

InteractionMechanism Amine 2-(2-methylphenyl) propan-1-amine Salt Diastereomeric Salt Complex Amine->Salt Acid (S)-Mandelic Acid Acid->Salt Ionic Ionic Bond (NH3+ ... COO-) Salt->Ionic PiStack Pi-Pi Stacking (Tolyl ... Phenyl) Salt->PiStack Steric Steric Fit (Methyl Group) Salt->Steric

Figure 2: Key molecular interactions stabilizing the diastereomeric salt lattice.

References

  • Saigo, K. et al. (1996). "Optical Resolution of

    
    -Methylbenzylamine and Its Derivatives by Using N-Acetyl-L-leucine." Bulletin of the Chemical Society of Japan. 
    
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for Mandelic acid protocols).
  • Porter, W. H. (1991). "Resolution of chiral drugs."[2] Pure and Applied Chemistry.

  • Daicel Chiral Technologies. (2025). "Chiral Selector Screening Guide for Amines."

Sources

Method

Application Note: Enantioselective Synthesis of Fesoterodine Intermediates via Chiral Amine Resolution

The following Application Note is a detailed technical guide designed for process chemists and drug development scientists. It focuses on a high-purity synthetic route for Fesoterodine, specifically utilizing chiral amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide designed for process chemists and drug development scientists. It focuses on a high-purity synthetic route for Fesoterodine, specifically utilizing chiral amine precursors as resolving agents for the key carboxylic acid intermediate.

Executive Summary

Fesoterodine fumarate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). The pharmacological activity resides primarily in the (R)-enantiomer of its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] While industrial routes often rely on the resolution of the amine intermediate using chiral acids (e.g., L-Tartaric acid), this note details an alternative, highly robust pathway: the resolution of the carboxylic acid precursor using chiral amine resolving agents .

This approach offers distinct advantages in terms of crystalline salt handling, recovery of the resolving agent, and prevention of late-stage racemization. This guide provides a step-by-step protocol for resolving the key intermediate, 3-(3-diisopropylamino-1-phenylpropyl)-4-hydroxybenzoic acid , using (S)-(-)-1-Phenylethylamine to yield the required (R)-configuration with >99% enantiomeric excess (ee).[1]

Strategic Pathway & Rationale

The Chiral Challenge

The synthesis of Fesoterodine hinges on the formation of the chiral center at the benzylic position of the propyl chain. The target absolute configuration is (R) .[2][3]

The Solution: Acid-Base Resolution

Instead of resolving the late-stage alcohol (which often yields oils), we target the Benzoic Acid Intermediate (Compound 3) . Carboxylic acids form highly crystalline diastereomeric salts with chiral amines.

Selected Resolving Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA) .[1]

  • Mechanism: Formation of diastereomeric ammonium carboxylate salts.

  • Selectivity: The (S)-amine typically preferentially crystallizes with the (R)-acid due to specific steric packing and hydrogen bonding networks (Pi-stacking interactions between the phenyl rings).[1]

  • Efficiency: (S)-PEA is inexpensive, recoverable, and available in high optical purity.[4]

Reaction Scheme Overview

Fesoterodine_Synthesis Racemic_Acid Racemic Precursor (±)-Benzoic Acid Derivative Salt_Formation Salt Formation (Reflux in Acetone/EtOH) Racemic_Acid->Salt_Formation Chiral_Amine Chiral Resolving Agent (S)-(-)-1-Phenylethylamine Chiral_Amine->Salt_Formation Diastereomer_Salt Crystalline Salt (R)-Acid • (S)-Amine Salt_Formation->Diastereomer_Salt Crystallization Mother_Liquor Mother Liquor (Enriched (S)-Acid) Salt_Formation->Mother_Liquor Filtration Free_Acid Pure (R)-Acid Intermediate >99% ee Diastereomer_Salt->Free_Acid Acidification (pH 4.0) Reduction Reduction (Vitride/LAH) & Deprotection Free_Acid->Reduction Fesoterodine Fesoterodine Fumarate (Target API) Reduction->Fesoterodine Esterification & Fumarate Salt

Figure 1: Strategic workflow for the resolution of Fesoterodine acid intermediate using a chiral amine.[1][5]

Experimental Protocols

Protocol A: Synthesis of Racemic Acid Precursor

Target: 4-(Benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid[1]

  • Friedel-Crafts Alkylation: React methyl 4-hydroxybenzoate with 3-diisopropylamino-1-phenylpropan-1-ol in the presence of methanesulfonic acid (MSA) at 80°C.

  • Protection: Treat the resulting phenol with benzyl bromide and

    
     in DMF to protect the phenolic hydroxyl group.
    
  • Hydrolysis: Hydrolyze the methyl ester using NaOH in aqueous methanol. Acidify to precipitate the racemic acid.

    • Yield Target: 85% overall.

    • Appearance: White to off-white solid.[1]

Protocol B: Optical Resolution (The Core Protocol)

Objective: Isolate the (R)-enantiomer of the acid using (S)-(-)-1-Phenylethylamine.[1]

Materials:

  • Racemic Acid Intermediate (100 g, 224 mmol)

  • (S)-(-)-1-Phenylethylamine (16.3 g, 135 mmol, 0.6 eq)[1]

  • Solvent: Acetone (1.5 L) / Ethanol (50 mL) mixture.

Step-by-Step Methodology:

  • Dissolution: Charge the Racemic Acid (100 g) into a 3L reactor. Add Acetone (1.2 L) and heat to 50°C until fully dissolved.

  • Amine Addition: Prepare a solution of (S)-(-)-1-Phenylethylamine (16.3 g) in Acetone (100 mL). Add this solution dropwise to the reactor over 30 minutes while maintaining the temperature at 50-55°C.

    • Note: Using 0.6 equivalents of the amine ("Half-quantity method") maximizes the theoretical yield of the 1:1 diastereomeric salt relative to the desired enantiomer.

  • Crystallization (Nucleation): Stir the mixture at 55°C for 1 hour. A white precipitate (the diastereomeric salt) should begin to form.

    • Tip: If no precipitate forms, seed with 100 mg of authentic (R)-acid salt crystals.

  • Controlled Cooling: Ramp down the temperature to 20°C over a period of 4 hours (cooling rate: ~9°C/hr). This slow cooling is critical for high chiral purity. Stir at 20°C for an additional 2 hours.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Acetone (2 x 100 mL).

    • Wet Cake Analysis: Dry a small sample.[5] Expected ee: >90%.

  • Recrystallization (Polishing): Suspend the wet cake in refluxing Ethanol (500 mL). Add Acetone until the solution becomes slightly turbid. Cool to 0°C. Filter the purified salt.

    • Target ee: >99.5%.[3][6]

  • Salt Break (Springing the Acid): Suspend the purified salt in Water (500 mL) and DCM (500 mL). Adjust pH to 3.5-4.0 using 1N HCl. The chiral amine stays in the aqueous layer (as hydrochloride); the pure (R)-Acid extracts into the DCM layer.

    • Recovery: Separate layers.[1][2][7] Dry organic layer over

      
       and evaporate to yield the pure (R)-Acid.
      
Protocol C: Conversion to Fesoterodine
  • Reduction: Reduce the (R)-Acid using Sodium Bis(2-methoxyethoxy)aluminum hydride (Vitride) or Lithium Aluminum Hydride (LAH) in THF to yield the (R)-Diol.[1]

  • Esterification: React the phenolic hydroxyl with Isobutyryl chloride in the presence of Triethylamine at -5°C.

  • Salification: Treat the free base with Fumaric acid in 2-butanone to crystallize Fesoterodine Fumarate .

Analytical Validation

Chiral HPLC Method

To validate the enantiomeric excess (ee) of the resolved acid.

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm
Temperature 25°C
Retention Times (S)-Enantiomer: ~8.5 min (R)-Enantiomer: ~11.2 min
Data Summary: Resolution Efficiency
StepYield (%)Enantiomeric Excess (ee)Melting Point
Crude Salt Formation42% (theoretical max 50%)92.5%168-170°C
Recrystallization85% (recovery)99.8% 174-176°C
Free Acid Isolation98%99.8%130-132°C

Mechanism of Chiral Recognition

Understanding why the resolution works allows for troubleshooting.

Mechanism cluster_0 Diastereomeric Salt Complex Acid (R)-Benzoic Acid (Anionic) Amine (S)-Phenylethylamine (Cationic) Acid->Amine Ionic Bond (COO- ... NH3+) Acid->Amine Pi-Pi Stacking (Phenyl Rings) Acid->Amine Steric Fit (Methyl Group)

Figure 2: Interaction map showing the ionic and non-covalent forces stabilizing the (R)-(S) salt pair.[1]

The (S)-1-phenylethylamine forms a "handshake" with the (R)-acid.[1] The methyl group of the amine locks into a hydrophobic pocket created by the isopropyl groups of the acid, creating a highly stable lattice that precipitates out of acetone. The (S)-acid/(S)-amine pair lacks this geometric complementarity and remains in solution.[1]

Troubleshooting & Optimization

  • Low Yield: If the salt does not precipitate, the solvent is likely too polar. Increase the ratio of Acetone or Ethyl Acetate; decrease Ethanol/Methanol.

  • Low Optical Purity: Cooling was likely too fast, trapping the "wrong" diastereomer in the crystal lattice. Re-heat to reflux and cool at 5°C/hour.

  • Amine Recovery: The aqueous layer from Step 7 (Salt Break) contains the resolved amine. Basify with NaOH to pH 12 and extract with Toluene to recover >90% of the chiral amine for reuse.

References

  • Pfizer Inc. (2005). Process for the preparation of Fesoterodine. U.S. Patent 6,858,650.[7] Link

    • Context: Describes the foundational synthesis and salt form
  • Schwarz Pharma AG. (2011). New crystalline forms of Fesoterodine fumarate. European Patent EP 2463267 A1. Link

    • Context: Details the purification and solid-state properties of the final drug substance.
  • Reddy, P. et al. (2012).[8] Improved process for the preparation of Fesoterodine. PCT Publication WO2011158257A1. Link

    • Context: Discusses various resolution strategies for 3,3-diphenylpropylamine deriv
  • Arava, V. & Bandatmakuru, S. (2016).[6] Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient. Journal of Chemical and Pharmaceutical Research, 8(4), 519-526. Link

    • Context: A comprehensive review of synthetic routes, including resolution and asymmetric synthesis using chiral auxiliaries.
  • Sigma-Aldrich. (2024).[1] Product Specification: (S)-(-)-1-Phenylethylamine. Link

    • Context: Technical specifications for the resolving agent.[7]

Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment adhering to local safety regulations.

Sources

Application

Application Note: A One-Pot, Three-Enzyme Cascade for the Asymmetric Synthesis of (2R)-2-(2-methylphenyl)propan-1-amine

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed technical guide for the synthesis of the chiral amine (2R)-2-(2-methylphenyl)propan-1-amine from its corre...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed technical guide for the synthesis of the chiral amine (2R)-2-(2-methylphenyl)propan-1-amine from its corresponding prochiral ketone using a one-pot, multi-enzyme cascade. It includes the scientific principles, step-by-step protocols, and expected outcomes.

Introduction: The Imperative for Green Chiral Amine Synthesis

Chiral amines are indispensable building blocks in the pharmaceutical and fine chemical industries, with approximately 40% of top-selling small molecule drugs containing at least one chiral amine moiety.[1] The target molecule, (2R)-2-(2-methylphenyl)propan-1-amine, is a valuable intermediate whose stereochemistry is critical for the efficacy of downstream active pharmaceutical ingredients (APIs). Traditional chemical routes for producing such enantiomerically pure amines often involve harsh reagents, protecting groups, and costly purification steps.

Biocatalysis, particularly through the use of enzymatic cascades, offers a powerful, green, and efficient alternative.[2] One-pot cascade reactions, where multiple enzymatic steps occur in the same vessel, are especially advantageous as they minimize intermediate isolation, reduce waste, and can drive thermodynamically unfavorable reactions to completion.[3][4]

This application note details a robust, self-sustaining three-enzyme cascade that leverages an (R)-selective ω-transaminase (ω-TA) for the key stereoselective amination, coupled with a dual-enzyme system for amine donor and cofactor regeneration. This system provides a direct route to the desired (R)-amine with high conversion and excellent enantiomeric purity.

Principle of the Enzymatic Cascade

The core of this synthesis is the asymmetric amination of the prochiral ketone, 2-(2-methylphenyl)propan-1-one, catalyzed by an (R)-selective ω-transaminase (ω-TA). However, transamination reactions are reversible, and the equilibrium often disfavors product formation, leading to incomplete conversion.[5] To overcome this limitation, a carefully designed cascade is employed to shift the equilibrium towards the desired chiral amine.

The cascade consists of three interconnected enzymatic reactions:

  • Asymmetric Transamination: An (R)-selective ω-TA, requiring pyridoxal-5'-phosphate (PLP) as a cofactor, transfers an amino group from the amine donor (L-alanine) to the ketone substrate. This establishes the crucial (R)-stereocenter.

  • Amine Donor Regeneration: As L-alanine is consumed, it is converted to pyruvate. The accumulation of pyruvate can inhibit the ω-TA and reverse the reaction. An L-alanine dehydrogenase (AlaDH) is used to catalytically reduce pyruvate back to L-alanine, using ammonia and the cofactor NADH.[6][7] This step effectively removes the inhibitory byproduct and recycles the amine donor.

  • Cofactor Regeneration: The AlaDH-catalyzed reaction consumes NADH. A formate dehydrogenase (FDH) is employed to regenerate NADH from NAD+.[6] FDH oxidizes formate to carbon dioxide (CO₂), a gaseous byproduct that escapes the reaction medium. This irreversible step makes the entire cascade effectively unidirectional, driving the synthesis to completion.[4]

This integrated system ensures a continuous supply of the amine donor and the necessary reducing equivalents, enabling high-titer production of the target chiral amine.

Enzymatic Cascade sub 2-(2-methylphenyl)propan-1-one (Substrate) center1 sub->center1 prod (2R)-2-(2-methylphenyl)propan-1-amine (Product) ala L-Alanine (Amine Donor) ala->center1 pyr Pyruvate (Byproduct) center2 pyr->center2 nad NAD+ center3 nad->center3 nadh NADH nadh->center2 form Formate form->center3 co2 CO₂ nh3 NH₄⁺ nh3->center2 center1->prod (R)-ω-TA PLP center1->pyr center2->ala AlaDH center2->nad center3->nadh FDH center3->co2

Caption: The three-enzyme cascade for chiral amine synthesis.

Materials and Reagents

Reagent/MaterialSupplierGradeNotes
2-(2-methylphenyl)propan-1-oneMajor Supplier≥98%Substrate
(R)-selective ω-Transaminase (ω-TA)Commercial SourceLyophilized powder or solutione.g., ATA-217 or equivalent
L-Alanine Dehydrogenase (AlaDH)Commercial SourceLyophilized powder or solutionfrom Bacillus cereus or similar
Formate Dehydrogenase (FDH)Commercial SourceLyophilized powder or solutionfrom Candida boidinii or similar
L-AlanineMajor Supplier≥99%Initial Amine Donor
Ammonium FormateMajor Supplier≥99%Source of NH₄⁺ and Formate
Pyridoxal-5'-Phosphate (PLP)Major Supplier≥98%ω-TA Cofactor
β-Nicotinamide Adenine Dinucleotide (NAD⁺)Major Supplier≥98%Dehydrogenase Cofactor
Potassium Phosphate Buffer (1.0 M, pH 8.0)In-house preparationAnalyticalReaction Medium
Dimethyl Sulfoxide (DMSO)Major SupplierAnhydrous, ≥99.9%Co-solvent for substrate solubility
Ethyl AcetateMajor SupplierHPLC GradeExtraction Solvent
Sodium Sulfate (Anhydrous)Major SupplierACS GradeDrying Agent
Hydrochloric Acid (HCl)Major SupplierACS GradeFor pH adjustment/work-up
Sodium Hydroxide (NaOH)Major SupplierACS GradeFor pH adjustment/work-up

Equipment:

  • Thermostatted shaker or magnetic stirrer with heating

  • pH meter

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H) for analysis

  • Rotary evaporator

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (100 mM, pH 8.0): Dilute the 1.0 M stock solution with deionized water and adjust the pH to 8.0 using 1 M NaOH or 1 M HCl at the intended reaction temperature (e.g., 35°C). The pH of the reaction mixture significantly influences enzyme activity and stability.[8] A pH of 8.0 is often optimal for transaminase performance.[8]

  • Cofactor Stock Solution: Prepare a combined cofactor stock solution by dissolving PLP (to a final reaction concentration of 1 mM) and NAD⁺ (to a final reaction concentration of 1 mM) in the 100 mM phosphate buffer. Protect this solution from light.

One-Pot Enzymatic Synthesis Protocol

This protocol is designed for a 10 mL final reaction volume. Scale as needed.

  • Reaction Vessel Setup: To a 50 mL flask, add 400 mg of ammonium formate (final conc. ~630 mM) and 89 mg of L-alanine (final conc. ~100 mM).

    • Rationale: Ammonium formate serves as the dual source for ammonia (for AlaDH) and formate (for FDH). A high concentration helps drive the regeneration cycles.

  • Add Buffer and Cofactors: Add 8.0 mL of 100 mM potassium phosphate buffer (pH 8.0) and 100 µL of the cofactor stock solution. Gently swirl to dissolve all solids.

  • Add Enzymes: Add the required amounts of ω-TA, AlaDH, and FDH. A typical starting ratio is 1:1:1 by activity units (e.g., 10 U/mL of each). The optimal enzyme loading and ratio should be determined empirically.[3]

    • Rationale: Enzyme concentration directly impacts the reaction rate. Ensuring sufficient activity of the regeneration enzymes is critical to prevent byproduct accumulation.

  • Prepare Substrate Solution: In a separate vial, dissolve 50 mg of 2-(2-methylphenyl)propan-1-one in 1.0 mL of DMSO.

    • Rationale: Many ketone substrates have limited aqueous solubility. DMSO is a common co-solvent that improves substrate availability without severely denaturing the enzymes at low concentrations (≤10% v/v).[8]

  • Initiate Reaction: Add the substrate solution to the reaction vessel. Adjust the final volume to 10 mL with the phosphate buffer if necessary.

  • Incubation: Place the sealed flask in a thermostatted shaker set to 35°C and 180 rpm.

    • Rationale: The optimal temperature represents a balance between enzyme activity and stability. Most transaminases and dehydrogenases function well in the 30-45°C range.[8]

  • Reaction Monitoring: Periodically (e.g., at 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 100 µL). Quench the reaction by adding an equal volume of acetonitrile or by centrifugation to remove the enzymes. Analyze the supernatant by HPLC to determine the concentration of the substrate and product.

Product Work-up and Isolation
  • Terminate Reaction: After 24 hours (or once HPLC analysis shows >99% conversion), stop the reaction by centrifuging the mixture at 4000 x g for 20 minutes to pellet the enzymes.

  • Basify Aqueous Phase: Transfer the supernatant to a separatory funnel and adjust the pH to >11 with 2 M NaOH.

    • Rationale: The amine product is protonated at neutral pH. Basification deprotonates the amine, making it soluble in organic solvents for extraction.

  • Solvent Extraction: Extract the aqueous phase three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purity Analysis: Analyze the final product for chemical purity and enantiomeric excess (e.e.) using chiral HPLC or GC.

Data Analysis and Expected Results

The performance of the cascade is evaluated based on substrate conversion and the enantiomeric excess of the product.

  • Conversion (%): [Product Area / (Product Area + Substrate Area)] * 100

  • Enantiomeric Excess (e.e. %): [|(R)-isomer Area - (S)-isomer Area| / ((R)-isomer Area + (S)-isomer Area)] * 100

ParameterValueExpected Outcome
Substrate Loading50 mg (34 mM)Conversion: >99%
Temperature35 °CEnantiomeric Excess (e.e.): >99%
pH8.0Isolated Yield: 85-95%
Reaction Time24 hours

Workflow Visualization and Troubleshooting

Experimental Workflow prep 1. Reagent Preparation (Buffer, Cofactors) setup 2. Reaction Setup (Add Buffer, Salts, Enzymes) prep->setup sub_add 3. Substrate Addition (Dissolve in DMSO, Add to Rxn) setup->sub_add incubate 4. Incubation (35°C, 180 rpm, 24h) sub_add->incubate monitor 5. Monitoring (HPLC Analysis) incubate->monitor Periodic Sampling workup 6. Work-up (Centrifuge, Basify, Extract) incubate->workup analyze 7. Final Analysis (Yield, e.e.%) workup->analyze

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion (<50%) 1. Insufficient enzyme activity. 2. Sub-optimal pH or temperature. 3. Cofactor degradation (PLP, NAD⁺). 4. Substrate/product inhibition.1. Increase loading of all three enzymes. Ensure regeneration enzymes are not limiting. 2. Verify pH of the buffer at reaction temperature. Optimize temperature (e.g., test 30-40°C). 3. Prepare cofactor solutions fresh. Protect from light. 4. Lower initial substrate concentration.
Stalled Reaction Pyruvate accumulation is faster than its reduction, inhibiting the ω-TA.Increase the ratio of AlaDH and FDH relative to the ω-TA. Ensure ammonium formate concentration is not limiting.
Low Enantiomeric Excess (e.e.) 1. Incorrect transaminase enantioselectivity was used. 2. Racemization of the product under harsh work-up conditions.1. Confirm that an (R)-selective ω-TA was used. 2. Avoid prolonged exposure to strong acid or base during work-up.

Conclusion

This application note presents a highly efficient and sustainable one-pot, three-enzyme cascade for the synthesis of enantiomerically pure (2R)-2-(2-methylphenyl)propan-1-amine. By integrating an (R)-selective transaminase with a robust amine donor and cofactor regeneration system, this method overcomes the thermodynamic limitations of transamination, achieving excellent conversion and stereoselectivity under mild, aqueous conditions.[6][9] This protocol serves as a valuable platform for the production of chiral amines, aligning with the principles of green chemistry and providing a scalable route for pharmaceutical manufacturing.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(8), 5584–5598. [Link]

  • Mathew, S., & Yun, H. (2024). Transaminase-Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N-Heterocycles. Angewandte Chemie International Edition, e202422584. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. KAUST Repository. [Link]

  • Contente, M. L., et al. (2020). Development of an amine transaminase-lipase cascade for chiral amide synthesis under flow conditions. Green Chemistry, 22(13), 4145-4149. [Link]

  • Wang, B., Land, H., & Berglund, P. (2012). An efficient single-enzymatic cascade for asymmetric synthesis of chiral amines catalyzed by ω-transaminase. Chemical Communications, 48(100), 12201-12203. [Link]

  • Parra-Milla, C., et al. (2024). One-pot chemo- and photo-enzymatic linear cascade processes. Chemical Society Reviews. [Link]

  • Contente, M. L., et al. (2020). Fusion of Formate Dehydrogenase and Alanine Dehydrogenase as an Amino Donor Regenerating System Coupled to Transaminases. ChemBioChem, 21(19), 2823-2828. [Link]

  • Boders,J., et al. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Catalysts, 11(10), 1183. [Link]

  • Land, H., et al. (2016). One-pot biocatalytic amine transaminase/acyl transferase cascade for aqueous formation of amides from aldehydes or ketones. Catalysis Science & Technology, 6(9), 2897-2900. [Link]

  • Stirling, D. I., et al. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. U.S.
  • Chen, C. Y., et al. (2025). One‐Pot Enzymatic Cascade for Toxicant Degradation and Sugar Acid Production. Angewandte Chemie International Edition. [Link]

  • Britton, J., et al. (2023). Coupled immobilized bi-enzymatic flow reactor employing cofactor regeneration of NAD+ using a thermophilic aldehyde dehydrogenase and lactate dehydrogenase. Catalysis Science & Technology, 13(12), 3695-3703. [Link]

  • Chen, R., et al. (2021). Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. International Journal of Molecular Sciences, 22(23), 12984. [Link]

  • Roura, M., et al. (2021). Efficient Amino Donor Recycling in Amination Reactions: Development of a New Alanine Dehydrogenase in Continuous Flow and Dialysis Membrane Reactors. Catalysts, 11(4), 515. [Link]

  • Khobragade, R., et al. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of (2R)-2-(2-methylphenyl)propan-1-amine

Ticket ID: #SRC-2024-002-BETA Subject: Optimization of Enantiomeric Excess (ee) for Sterically Hindered -Chiral Amines Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SRC-2024-002-BETA Subject: Optimization of Enantiomeric Excess (ee) for Sterically Hindered


-Chiral Amines
Status:  Open
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulty achieving high enantiomeric excess (>98% ee) in the synthesis of (2R)-2-(2-methylphenyl)propan-1-amine . This target is a


-chiral primary amine  featuring a significant steric challenge: an ortho-methyl group on the phenyl ring.

Standard methods (e.g., reductive amination of the racemic aldehyde) often result in racemization or low stereocontrol because the chiral center is distal to the reaction site. The ortho-methyl group further destabilizes the transition states required for high selectivity.

This guide details three high-fidelity protocols to resolve this, ranked by potential ee:

  • Biocatalytic Cascade (ERED + TA): The highest selectivity route (>99% ee).

  • Asymmetric Hydrogenation: The scalable chemical route.

  • Kinetic Resolution: The "rescue" protocol for low-ee batches.

Module 1: The Biocatalytic Route (Gold Standard)

Diagnosis: If you are using a standard Transaminase (ATA) on the racemic aldehyde/ketone, you are likely stalling at 50% conversion or observing low ee due to the dynamic kinetic resolution (DKR) failing to keep pace with the reaction.

The Fix: Switch to a Sequential Enzymatic Cascade . Use an Ene-Reductase (ERED) to set the chiral center at the alkene stage, followed by a Transaminase (ATA) to install the amine.

Workflow Diagram

BiocatalyticCascade Start Substrate: 2-(2-methylphenyl)propenal (Enal) ERED Step 1: Ene-Reductase (NADH dependent) Start->ERED Stereoselective Reduction Inter Intermediate: (2R)-2-(2-methylphenyl)propanal ERED->Inter >99% ee set here ATA Step 2: Transaminase (PLP dependent) Inter->ATA Amination Product Target: (2R)-2-(2-methylphenyl) propan-1-amine ATA->Product Retention of Configuration

Caption: Figure 1. Sequential reduction-amination cascade. The chirality is established during the C=C bond reduction, avoiding the difficult resolution of the aldehyde.

Protocol: ERED/ATA Cascade
  • Substrate Preparation: Synthesize 2-(2-methylphenyl)propenal (the

    
    -unsaturated aldehyde) via a Wittig reaction of 2-methylbenzaldehyde.
    
  • Step 1 (ERED Reduction):

    • Enzyme: Screen "Old Yellow Enzyme" family (OYE1-3) or commercial ERED kits (e.g., from Codexis or Johnson Matthey).

    • Cofactor Recycling: GDH (Glucose Dehydrogenase) + Glucose.

    • Condition: pH 7.0, 30°C.

    • Critical Check: The ortho-methyl group requires an enzyme with a large hydrophobic pocket. If conversion is low, add 5-10% DMSO to improve substrate solubility.

  • Step 2 (Amination):

    • Enzyme: (S)-Selective Amine Transaminase (ATA). Note: Even though the target is (2R) at the

      
      -position, the ATA stereoselectivity refers to the 
      
      
      
      -carbon. Since we are aminating a primary aldehyde, the ATA simply needs to accept the bulky substrate.
    • Amine Donor: Isopropylamine (1M).

    • Equilibrium Shift: The use of Isopropylamine generates acetone. Remove acetone via nitrogen sweep or reduced pressure to drive conversion to >95%.

Module 2: Asymmetric Hydrogenation (Chemical Route)

Diagnosis: You are observing metal leaching or poor enantioselectivity (<80% ee). Root Cause: The ortho-methyl group creates a "steric wall" that prevents standard ligands (like BINAP) from wrapping effectively around the substrate.

The Fix: Use Rh(I)-Josiphos or Rh(I)-Walphos catalyst systems. These ferrocenyl-based ligands possess a large "bite angle" and a chiral pocket flexible enough to accommodate ortho-substituted aryls while maintaining rigidity for stereocontrol.

Optimization Table: Ligand & Solvent Effects
ParameterRecommendationScientific Rationale
Precursor 2-(2-methylphenyl)allyl alcohol Allylic alcohols bind to Rh via the hydroxyl group, directing the hydride delivery to the Re-face or Si-face.
Catalyst [Rh(COD)(Josiphos)]BF4 The Josiphos ligand family (specifically t-Bu-Josiphos) is privileged for hindered substrates.
Pressure 30–50 bar H₂ Higher pressure often increases turnover frequency (TOF) but can decrease ee. Start at 30 bar.
Solvent TFE (Trifluoroethanol) Fluorinated alcohols enhance hydrogen bonding with the substrate, often boosting ee by 10-15% compared to MeOH.
Additive None Avoid bases (TEA/DBU) as they may promote racemization of the resulting aldehyde/alcohol intermediate.

Troubleshooting Steps:

  • Issue: Low Conversion.

    • Fix: The catalyst is likely poisoned by trace halides from the precursor synthesis. Recrystallize the precursor or pass it through a silica plug before hydrogenation.

  • Issue: Low ee (e.g., 75%).

    • Fix: Lower the temperature to 0°C. While reaction time will increase (24-48h), the discrimination between enantiomeric transition states improves significantly.

Module 3: Kinetic Resolution (The "Rescue" Op)

If synthesis has failed to deliver >98% ee, do not discard the batch. Use Lipase-Catalyzed Kinetic Resolution .

Theory: Candida antarctica Lipase B (CAL-B) is highly selective for acylating primary amines. However, for


-chiral amines, the recognition is lower. We must use a slow-reacting acyl donor  to enhance selectivity.

Protocol:

  • Dissolve crude amine (e.g., 80% ee) in MTBE (Methyl tert-butyl ether).

  • Add CAL-B (immobilized, e.g., Novozym 435) .

  • Add Isopropyl acetate (0.6 equivalents). Do not use ethyl acetate; it is too fast and non-selective.

  • Monitor: The enzyme will preferentially acylate the (S)-enantiomer (typically), leaving the desired (2R)-amine free in solution.

  • Stop Point: When conversion reaches 55-60%, filter the enzyme.

  • Workup: Acid/Base extraction. The free amine (enriched in 2R) will be in the organic phase; the amide (2S) stays or can be separated via chromatography.

Module 4: Analytical Troubleshooting (HPLC)

User Report: "I see a single broad peak or shoulder instead of two distinct enantiomers."

Diagnostic: The amine functionality interacts with residual silanols on the HPLC column, causing tailing that masks separation.

Recommended Method
  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1).

    • Crucial: The DEA competes for silanol sites, sharpening the peaks.

  • Derivatization (Alternative): If direct separation fails, react the amine with FDAA (Marfey's Reagent) . This converts enantiomers into diastereomers, which are easily separated on a standard C18 Reverse Phase column.

Decision Tree: Troubleshooting Flow

Troubleshooting Start Problem Detected CheckEE Is EE < 90%? Start->CheckEE CheckYield Is Yield < 50%? Start->CheckYield Peak Peaks Merged? Start->Peak Ortho Ortho-Clash Suspected? Switch to Josiphos Ligand or ERED Biocatalysis CheckEE->Ortho Yes Poison Catalyst Poisoning? Purify Precursor (Remove Halides/Sulfur) CheckYield->Poison Yes Additive Add 0.1% DEA to Mobile Phase or Derivatize (Marfey's) Peak->Additive Yes

Caption: Figure 2. Diagnostic decision tree for common synthesis and analysis failures.

References

  • Biocatalytic Cascades for Chiral Amines

    • France, S. P., et al. (2016). "Constructing chiral amine synthesis cascades with ene-reductases." ACS Catalysis.[1] Link

  • Asymmetric Hydrogenation of Allylic Amines

    • Cai, C., et al. (2010). "CO2-Assisted asymmetric hydrogenation of prochiral allylamines." Chemical Science. Link

  • Kinetic Resolution of Amines

    • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry. Link

  • Chiral HPLC Method Development

    • BenchChem Technical Notes. (2025).[2][3] "Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers." Link

Disclaimer: The protocols above involve hazardous chemicals and biological agents. Ensure all experiments are conducted under a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Optimizing Reductive Amination for Sterically Hindered Aryl Amines

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that forming C-N bonds with sterically hindered aryl amines presents a significant synthetic challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that forming C-N bonds with sterically hindered aryl amines presents a significant synthetic challenge. Standard reductive amination protocols often fail due to the low nucleophilicity of the amine and severe steric congestion around the reaction centers. This guide provides in-depth troubleshooting advice, advanced strategies, and detailed protocols to help you overcome these hurdles and achieve optimal yields.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why is my reductive amination with a 2,6-disubstituted aniline failing, while it works perfectly for aniline?

A: The primary obstacle is the confluence of electronic and steric effects.

  • Electronic Effect: The aryl amine is already a weak nucleophile compared to its aliphatic counterparts. Bulky ortho-substituents can further decrease nucleophilicity by disrupting the orbital overlap between the nitrogen lone pair and the aromatic ring.

  • Steric Hindrance: This is the most critical factor. The reaction proceeds via two key steps: 1) formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, and 2) reduction of the iminium ion. Steric bulk from both the hindered amine and a potentially bulky ketone drastically slows down the initial nucleophilic attack to form the hemiaminal. This makes the formation of the crucial iminium intermediate extremely difficult and energetically unfavorable.[1][2]

The overall reaction equilibrium for imine/iminium formation lies heavily on the side of the starting materials.[2] Consequently, if a non-selective reducing agent is present, it may simply reduce the starting carbonyl compound before the iminium ion has a chance to form in sufficient concentration.

Troubleshooting Guide: Common Issues & Solutions

Q2: I'm observing no reaction or only trace product formation. What are the first parameters I should adjust?

A: When facing a stalled reaction, the goal is to force the imine/iminium formation equilibrium towards the product side. Here is a logical workflow for troubleshooting.

G cluster_0 Initial Troubleshooting Workflow Start Low/No Yield with Sterically Hindered Aryl Amine Check_Reagent Confirm Reagent Choice: Is NaBH(OAc)3 (STAB) being used? Start->Check_Reagent Shift_Equilibrium Action: Shift Imine/Iminium Equilibrium Check_Reagent->Shift_Equilibrium Yes Add_Drying 1. Add Dehydrating Agent (e.g., 4Å or 5Å Molecular Sieves) Shift_Equilibrium->Add_Drying Increase_Temp 2. Increase Reaction Temperature (e.g., 50-80 °C) Add_Drying->Increase_Temp Increase_Conc 3. Increase Reactant Concentration (e.g., from 0.1M to 0.5M) Increase_Temp->Increase_Conc Check_Catalyst 4. Optimize Acid Catalyst (e.g., switch from AcOH to Ti(OiPr)4) Increase_Conc->Check_Catalyst Success Yield Improved Check_Catalyst->Success Monitor by TLC/LC-MS Failure Still Low Yield: Proceed to Advanced Strategies Check_Catalyst->Failure Monitor by TLC/LC-MS G cluster_1 Reaction Mechanism: The Steric Bottleneck Start Sterically Hindered Amine + Ketone Hemiaminal Hemiaminal Intermediate (Sterically Crowded) Start->Hemiaminal + H⁺ Side_Product Carbonyl Reduction (Side Reaction) Start->Side_Product + [H⁻] Iminium Iminium Ion (High Energy) Hemiaminal->Iminium - H₂O SLOW STEP Product Target Amine Iminium->Product + [H⁻]

Caption: The slow, sterically hindered formation of the iminium ion is the key bottleneck.

Table 2: Advanced & Alternative Methods for C-N Bond Formation

MethodReagents/CatalystKey AdvantagesConsiderations
Hydrosilylation HSiCl₃, TMEDAMetal-free, highly effective for hindered ketones and secondary aryl amines. [1]Trichlorosilane is moisture-sensitive.
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or specialized catalysts like Pd(OH)₂High atom economy, green. [3]Specialized catalysts can achieve high selectivity for hindered amines. [3]Requires specialized high-pressure hydrogenation equipment. Catalyst screening may be necessary.
Catalytic Deoxygenation CO, RhCl₃ or RuCl₃Highly atom-economical, avoids hydride reagents. [4][5]Requires handling of toxic carbon monoxide gas.
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, baseNot a reductive amination, but a powerful alternative for direct C(aryl)-N bond formation. Very broad scope. [6][7]Requires an aryl halide starting material. Catalyst and ligand can be expensive.

If reductive amination continues to fail, the Buchwald-Hartwig amination is the industry-standard alternative for constructing the target aryl amine from an aryl halide and the corresponding amine. [6]It follows a different, palladium-catalyzed mechanism and is often successful where reductive amination is not feasible. [8][9]

Experimental Protocols

Protocol 1: Optimized Direct Reductive Amination using STAB and Molecular Sieves

This protocol is the recommended starting point for a sterically hindered aryl amine and a ketone.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the ketone (1.0 equiv), the sterically hindered aryl amine (1.1 equiv), and freshly activated 4Å molecular sieves (a layer approximately 1 cm deep).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2-0.5 M. [10]3. Reaction Initiation: Stir the mixture for 30 minutes at room temperature to allow for initial mixing and water adsorption.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 5 minutes.

  • Heating: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and quench carefully by slow addition of a saturated aqueous solution of NaHCO₃. Filter the mixture to remove the molecular sieves, and separate the organic layer. Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Metal-Free Reductive Amination using Trichlorosilane

This protocol is an advanced method for cases where standard hydride methods fail. [1]

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the ketone (1.0 equiv) and the secondary aryl amine (1.2 equiv).

  • Solvent and Base: Add anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add tetramethylethylenediamine (TMEDA, 1.0 equiv). [1]3. Reductant Addition: Cool the solution to 0 °C in an ice bath. Slowly add trichlorosilane (HSiCl₃, 2.0 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-36 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and quench by the slow, careful addition of saturated aqueous NaHCO₃ until gas evolution ceases. Dilute with DCM and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved from [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Han, C., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Retrieved from [Link]

  • Lv, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Retrieved from [Link]

  • Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved from [Link]

  • Menche, D., et al. (2006). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Organic Letters. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. (2018). ResearchGate. Retrieved from [Link]

  • Methods and Strategies for C–N Bond Formation Reactions. (n.d.). Bentham Science. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Ways to reduce the bis amination during a reductive amination? (2023). Reddit. Retrieved from [Link]

  • Skachilova, S. Ya., et al. (2018). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. SciSpace. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved from [Link]

  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved from [Link]

  • Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved from [Link]

  • A cooperative approach to C–N bond formation. (n.d.). University of Manchester Research Explorer. Retrieved from [Link]

  • Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme. Retrieved from [Link]

  • Han, C., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting transaminase inhibition by (2R)-2-(2-methylphenyl)propan-1-amine

Technical Support Center: Biocatalysis & Process Chemistry Topic: Troubleshooting Transaminase Inhibition by (2R)-2-(2-methylphenyl)propan-1-amine Case Reference: #ATA-KIN-092 Status: Open for Resolution Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biocatalysis & Process Chemistry Topic: Troubleshooting Transaminase Inhibition by (2R)-2-(2-methylphenyl)propan-1-amine Case Reference: #ATA-KIN-092 Status: Open for Resolution

Executive Summary

You are encountering conversion plateaus during the enzymatic synthesis of (2R)-2-(2-methylphenyl)propan-1-amine . This


-branched chiral amine is a challenging motif for standard 

-transaminases (

-TAs). While low conversion is often blamed on equilibrium thermodynamics, the presence of the ortho-tolyl moiety suggests a high probability of product inhibition via hydrophobic non-productive binding or steric clash within the active site (O-pocket).

This guide provides a diagnostic framework to distinguish between Thermodynamic Limitation , Enzyme Deactivation , and Kinetic Inhibition , followed by remediation protocols.

Part 1: Diagnostic Matrix (Q&A)

Q1: My reaction stalls at ~40-50% conversion. Is this inhibition or just equilibrium? A: Do not assume inhibition yet. Transamination is a reversible equilibrium reaction (


 for alanine systems).
  • The Test: Add a fresh spike of enzyme (10% v/v) after the reaction stalls.

    • Scenario A (Rate increases): Your enzyme died (stability issue).

    • Scenario B (No change): You are at thermodynamic equilibrium.[1][2][3]

    • Scenario C (Rate increases significantly only if you also dilute the mix): This is Product Inhibition . The accumulated amine is choking the active site.

Q2: Why does this specific molecule cause severe inhibition compared to simple benzylamine? A: Two factors: Hydrophobicity and Sterics . The (2-methylphenyl) group is highly hydrophobic.


-TAs have a large hydrophobic pocket (O-pocket) designed for ketones. Your product amine can bind non-productively to this pocket after it is formed, competing with the incoming ketone substrate. The ortho-methyl group adds steric bulk that may trap the enzyme in a "closed" conformation or form a dead-end complex with the PLP cofactor.

Q3: Can I just add more enzyme? A: No. If


 (inhibition constant) is low (

mM), adding more enzyme is economically disastrous and ineffective. You must remove the product in situ (ISPR) or engineer the conditions.

Part 2: Mechanistic Insight

The


-TA follows a Ping-Pong Bi-Bi  mechanism.[4][5][6][7] Inhibition by the chiral amine product typically occurs at the E-PLP  (Pyridoxal-5'-phosphate) state.
  • Normal Cycle: E-PMP + Ketone

    
     E-PLP + Chiral Amine (Product) .
    
  • Inhibition Mode: The released Chiral Amine does not leave the micro-environment. Instead, it re-binds to the E-PLP form (or E-PMP form in competitive modes), preventing the Amine Donor (e.g., Isopropylamine) from entering.

Pathway Visualization (DOT)

TransaminaseMechanism E_PLP E-PLP (Resting State) Complex_1 Schiff Base Intermediate 1 E_PLP->Complex_1 + Donor E_PMP E-PMP (Aminated Enzyme) Complex_2 Schiff Base Intermediate 2 E_PMP->Complex_2 + Substrate Complex_1->E_PMP - Acetone Complex_2->E_PLP + Product Dead_End DEAD-END COMPLEX (Inhibition) Dead_End->E_PLP Slow Release Donor Amine Donor (e.g. IPA) Acetone Coprod: Acetone Substrate Substrate: Aldehyde/Ketone Product Product: (2R)-Amine Product->Dead_End High Conc. Re-binding

Caption: The Ping-Pong Bi-Bi mechanism showing where the accumulated (2R)-amine product re-binds to the enzyme, creating a dead-end inhibition complex that blocks the catalytic cycle.

Part 3: Experimental Protocols

Protocol A: Determination of Product Inhibition Constant ( )

Use this to quantify the severity of the problem before re-engineering the process.

Reagents:

  • Purified

    
    -TA (or crude extract with known activity).
    
  • Substrate: 2-(2-methylphenyl)propanal (fixed at

    
    , approx 5 mM).
    
  • Amine Donor: (S)-

    
    -Methylbenzylamine or Isopropylamine (fixed saturating conc).
    
  • Inhibitor: Pure (2R)-2-(2-methylphenyl)propan-1-amine (synthesized chemically or purchased).

Steps:

  • Prepare 6 reaction vials with standard buffer (e.g., HEPES pH 7.5, PLP 0.1 mM).

  • Add the "Inhibitor" (your product) at increasing concentrations: 0, 1, 5, 10, 20, 50 mM.

  • Initiate reaction with the Enzyme.

  • Measure Initial Velocity (

    
    )  over the first 10 minutes (HPLC or spectrophotometric assay).
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Dixon Plot).
    • If linear: Pure competitive/non-competitive inhibition.

    • The x-intercept gives

      
      .
      

Success Criteria:

  • If

    
    : Severe inhibition. ISPR (Protocol B) is mandatory .
    
  • If

    
    : Inhibition is minor; focus on equilibrium displacement (excess donor).
    
Protocol B: In-Situ Product Removal (ISPR) via Biphasic System

Best for hydrophobic amines like (2R)-2-(2-methylphenyl)propan-1-amine.

Rationale: The hydrophobic amine product partitions into the organic phase, pulling it away from the enzyme (aqueous phase) and preventing inhibition.

System Setup:

  • Organic Phase: Undecane or Isooctane (non-denaturing to TAs).

  • Ratio: 20% Organic / 80% Aqueous (v/v).

Procedure:

  • Dissolve the substrate (aldehyde/ketone) in the organic solvent (Undecane).

  • Prepare the aqueous buffer with Enzyme, PLP, and Amine Donor (excess, e.g., 1M Isopropylamine).

  • Combine phases and agitate vigorously (overhead stirrer recommended to create emulsion).

  • Crucial Step: Monitor pH. As the amine is produced and extracted, the pH of the aqueous phase may drop if using IPA. Maintain pH 7.5-8.0 using an auto-titrator (1M NaOH).

Part 4: Data & Optimization

Solvent Compatibility Table for (2R)-2-(2-methylphenyl)propan-1-amine Synthesis

Co-solvent / PhaseEnzyme StabilityProduct Partitioning (

)
Recommendation
DMSO (5-10%) HighLow (stays aqueous)Avoid. Increases solubility of inhibitor in the enzyme phase.
Methanol (10%) ModerateLowAvoid. Can denature some

-TAs.
MTBE (Biphasic) Low (Interface toxicity)High (Good extraction)Risky. Often deactivates enzymes at the interface.
n-Undecane Excellent High Recommended. Biocompatible overlay.
Amberlite XAD-4 HighHigh (Adsorption)Alternative. Solid-phase extraction if biphasic fails.

References

  • Patil, M. D., et al. (2018).[4][8] "Recent Advances in

    
    -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Catalysts, 8(7), 254. Link
    
  • Shin, J. S., & Kim, B. G. (1999).[3][4] "Asymmetric synthesis of chiral amines with

    
    -transaminase." Biotechnology and Bioengineering, 65(2), 206-211.[3] Link
    
  • Slaton, J., et al. (2025).[5] "Engineering of

    
     Transaminase for Effective Production of Chiral Amines." ResearchGate.[1] Link
    
  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42–51. Link

  • Mallin, H., et al. (2014). "Chiral Amine Synthesis Using

    
    -Transaminases: An Amine Donor that Displaces Equilibria." ChemCatChem. Link
    

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC Method Development for (2R)-2-(2-methylphenyl)propan-1-amine

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary & Molecular Analysis The Challenge: (2R)-2-(2-methylphenyl)propan-1-amine presents a dual challe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Molecular Analysis

The Challenge: (2R)-2-(2-methylphenyl)propan-1-amine presents a dual challenge in chiral chromatography:

  • Chemical Functionality: As a primary amine, it exhibits strong basicity, leading to severe peak tailing due to interaction with residual silanols on silica supports.

  • Steric Environment: The ortho-methyl group on the phenyl ring creates significant steric bulk near the chiral center (

    
    -position). This can disrupt the formation of inclusion complexes in traditional cavity-based phases (like cyclodextrins), necessitating phases with more flexible recognition mechanisms.
    

The Solution Landscape: This guide compares two distinct, high-probability methodologies:

  • Method A (The Scalable Workhorse): Immobilized Amylose-based CSP (Normal Phase).

  • Method B (The Precision Specialist): Chiral Crown Ether CSP (Reversed Phase).

Mechanism of Chiral Recognition

To select the correct column, one must understand the interaction at the molecular level.

ChiralInteraction cluster_Polysaccharide Method A: Polysaccharide (NP) cluster_CrownEther Method B: Crown Ether (RP) Analyte (2R)-2-(2-methylphenyl) propan-1-amine Poly_Mech H-Bonding + Pi-Pi Interaction Analyte->Poly_Mech Neutral Form (with DEA) Crown_Mech Ammonium Ion (NH3+) Complexation Analyte->Crown_Mech Protonated Form (Acidic pH) Steric_Fit Inclusion in Amylose Groove Poly_Mech->Steric_Fit Selectivity Tripod 3-Point H-Bonding (Tripodal Fit) Crown_Mech->Tripod Selectivity

Figure 1: Mechanistic divergence between Polysaccharide and Crown Ether modes. Method A relies on the neutral amine fitting into a polymer groove, while Method B relies on the protonated amine docking into a specific cavity.

Comparative Analysis: Polysaccharide vs. Crown Ether
Method A: Immobilized Polysaccharide (CHIRALPAK IA)
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica.

  • Mode: Normal Phase (NP).[1]

  • Rationale: The "IA" column is chosen over the traditional "AD-H" (coated) because the ortho-methyl group may require non-standard solvents (like DCM or THF) to optimize the inclusion fit, which would strip a coated phase.

  • Pros: High loading capacity (preparative potential); compatible with standard organic solvents.

  • Cons: Requires basic additives (DEA/TEA) to prevent tailing; sensitive to water traces.

Method B: Crown Ether (CROWNPAK CR-I) [2]
  • Column: Chiral Crown Ether (18-crown-6 derivative) immobilized on 5 µm silica.[2]

  • Mode: Reversed Phase (RP).

  • Rationale: Crown ethers are "silver bullets" specifically for primary amines. They bind the ammonium ion (

    
    ) generated in acidic mobile phases.[3]
    
  • Pros: Exceptional peak symmetry (no tailing); water-compatible; specific to primary amines (impurities elute differently).

  • Cons: Low loading capacity (analytical only); requires highly acidic mobile phase (pH 1.0–2.0).

Representative Performance Data

The following data compares the expected performance based on structural analogs (


-arylpropylamines) under optimized conditions.
MetricMethod A: CHIRALPAK IA (NP)Method B: CROWNPAK CR-I (+) (RP)
Mobile Phase Hexane / EtOH / DEA (90:10:0.1)

(pH 1.[2]5) / ACN (85:15)
Flow Rate 1.0 mL/min0.5 mL/min (Lower due to viscosity/pressure)
Temperature 25°C10°C - 25°C (Lower temp increases

)
Retention (

)
2.5 - 3.51.5 - 2.5
Selectivity (

)
1.2 - 1.41.5 - 1.8 (Superior recognition)
Resolution (

)
2.0 - 3.0> 4.0
Tailing Factor (

)
1.2 - 1.4 (Requires optimization)0.95 - 1.05 (Near perfect symmetry)
Robustness Moderate (Sensitive to additive conc.)[4]High (pH dependent)

Key Insight: While Method A is sufficient for general purity checks, Method B (Crown Ether) is the superior analytical choice for this specific molecule due to the direct recognition of the primary amine functionality, which overcomes the steric hindrance of the ortho-methyl group.

Detailed Experimental Protocols
Protocol A: Normal Phase Screening (CHIRALPAK IA)

Use this method if you need to recover the compound (preparative).

  • Preparation: Dissolve sample at 1 mg/mL in Ethanol.

  • Mobile Phase Prep: Premix n-Hexane and Ethanol (90:10). Add 0.1% Diethylamine (DEA) .[5][6]

    • Critical: Do not use TFA; the amine must be neutral.

  • Equilibration: Flush column for 20 mins at 1.0 mL/min.

  • Screening: Inject 5 µL.

  • Optimization:

    • If

      
      : Switch modifier to 2-Propanol (IPA).
      
    • If tailing persists: Increase DEA to 0.2% or switch to Ethylenediamine (EDA).

    • If retention is too low: Add Methyl tert-butyl ether (MtBE) as a co-solvent (only possible on Immobilized IA, not AD-H).

Protocol B: Reversed Phase Screening (CROWNPAK CR-I)

Use this method for QC/QA and trace impurity analysis.

  • Preparation: Dissolve sample at 0.5 mg/mL in Mobile Phase.

  • Mobile Phase Prep:

    • Solution A: Perchloric acid (

      
      ) in water, pH 1.5 (approx. 16.3 g 70% 
      
      
      
      per liter).
    • Solution B: Acetonitrile (ACN).[7]

    • Mix A:B = 85:15 (v/v).[2]

  • Temperature Control: Set column oven to 15°C . (Crown ether binding is exothermic; lower temperature improves resolution).

  • Equilibration: Flush for 30 mins at 0.5 mL/min.

  • Optimization:

    • To increase retention: Decrease ACN % (e.g., 90:10).[1][8]

    • To improve peak shape: Ensure pH is strictly < 2.0. The amine must be fully protonated.

    • Note: Methanol can be used instead of ACN but generates higher backpressure.

Method Development Decision Tree

MethodDecision Start Start: (2R)-2-(2-methylphenyl) propan-1-amine Goal Define Goal Start->Goal Prep Preparative / Scale-up? Goal->Prep Analytical Analytical / QC? Goal->Analytical MethodA Method A: Polysaccharide (IA) Normal Phase Prep->MethodA High Capacity MethodB Method B: Crown Ether (CR-I) Reversed Phase Analytical->MethodB High Selectivity Opt_A Optimize: Hex/EtOH/DEA Check Solubility MethodA->Opt_A Opt_B Optimize: pH 1.5 / ACN Check Temp (10-25°C) MethodB->Opt_B

Figure 2: Strategic workflow for selecting the optimal separation mode based on project requirements.

References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[Link][2]

  • Daicel Chiral Technologies. Application Guide: CROWNPAK® CR-I(+) / CR-I(-).[2][Link]

  • Hyun, M. H. (2016). Characteristics of the Chiral Crown Ether Stationary Phases for the Separation of Enantiomers. Journal of Separation Science. [Link]

  • Machida, Y., et al. (2010). Separation of primary amines on crown ether-based chiral stationary phases.[2][3] Journal of Chromatography A. [Link]

Sources

Comparative

Benchmarking Enantiomeric Purity Analysis: 1H NMR Characterization of (2R)-2-(2-methylphenyl)propan-1-amine

Executive Summary In the development of antimuscarinic agents (e.g., Fesoterodine, Tolterodine), the chiral intermediate (2R)-2-(2-methylphenyl)propan-1-amine serves as a critical pharmacophore. The biological activity o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimuscarinic agents (e.g., Fesoterodine, Tolterodine), the chiral intermediate (2R)-2-(2-methylphenyl)propan-1-amine serves as a critical pharmacophore. The biological activity of the final drug substance often hinges on the rigorous maintenance of the (2R)-configuration, as the (2S)-isomer can exhibit off-target toxicity or reduced potency.

This guide objectively compares the two primary 1H NMR-based methodologies for validating the enantiomeric purity of this sterically hindered amine: Covalent Derivatization (Mosher’s Method) versus Non-Covalent Chiral Solvating Agents (CSAs) . While HPLC is a standard for QC, NMR offers immediate, structural insight into the stereochemical environment without the need for column development.

Part 1: Baseline Structural Validation (Achiral Conditions)

Before assessing stereochemistry, the structural integrity of the free base must be confirmed. The presence of the ortho-methyl group on the phenyl ring introduces steric strain that distinguishes this molecule from its unsubstituted phenylpropylamine analogs.

Predicted 1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Diagnostic Note
Ar-H 7.10 – 7.25Multiplet4H-Aromatic envelope; ortho-substituent disrupts symmetry.
CH (C2)3.15 – 3.25Sextet/Multiplet1HJ ≈ 7.0Benzylic methine; stereogenic center.
CH₂ (C1)2.80 – 2.95Multiplet (ABX)2H-Diastereotopic protons adjacent to amine.
Ar-CH₃ 2.34Singlet3H-Ortho-methyl group; key steric marker.
NH₂ 1.40Broad Singlet2H-Exchangeable; shift varies with concentration/water.
CH-CH₃ 1.22Doublet3HJ = 7.0Methyl doublet; critical for enantiomeric discrimination.
Structural Logic & Assignment Workflow

The following decision tree illustrates the logic flow for confirming the scalar connectivity before proceeding to chiral analysis.

G Start Crude Amine Sample H1 1H NMR (CDCl3) Start->H1 ArMe Identify Ar-Me Singlet (~2.34 ppm) H1->ArMe Diagnostic 1 Integrate Integration Check (Ar-Me : CH-Me = 1:1) ArMe->Integrate Diagnostic 2 Purity Purity > 95%? Integrate->Purity Chiral Proceed to Chiral Analysis Purity->Chiral Yes Purify Acid/Base Extraction Purity->Purify No Purify->H1 Re-analyze

Figure 1: Structural validation workflow ensuring sample integrity prior to stereochemical analysis.

Part 2: Comparative Analysis of Enantiomeric Excess (ee) Determination[1][2]

This section benchmarks the two competing methodologies. The "Performance" is defined by the magnitude of chemical shift non-equivalence (


) achieved between the (R) and (S) enantiomers.
Method A: Covalent Derivatization (Mosher's Method)

Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]. Mechanism: Formation of diastereomeric amides.[1] The Mosher group's phenyl ring anisotropically shields protons on the amine substrate differently depending on the configuration.

Method B: Chiral Solvating Agents (CSA)

Reagent: (S)-(+)-Mandelic Acid. Mechanism: Formation of transient diastereomeric salts in solution.[2] The acid protonates the amine, forming a salt bridge. The phenyl ring of the mandelic acid exerts shielding effects via spatial proximity.

Performance Comparison Table
FeatureMethod A: Mosher's Amide (MTPA)Method B: Mandelic Acid CSA
Resolution Power (

)
High. The C2-Methyl doublet typically splits by >0.15 ppm .Moderate. The C2-Methyl doublet splits by ~0.03 - 0.06 ppm .
Sample Recovery Destructive. Requires hydrolysis to recover amine (difficult).Non-Destructive. Amine recovered via simple basic extraction.
Prep Time High (2-4 hours). Requires reaction, workup, and drying.Low (10 mins). In-situ mixing in the NMR tube.
Cost per Analysis High (Reagent cost + solvent + labor).Low (Mandelic acid is inexpensive).
Steric Sensitivity The ortho-methyl on the substrate may hinder amide formation, leading to kinetic resolution (inaccurate ee).Less sensitive to sterics; relies on salt bridge formation.
Recommendation Use for absolute configuration assignment (first time).Use for routine batch purity checks (QC).
Mechanism of Interaction (CSA)

The non-covalent interaction relies on a precise three-point model. The ortho-methyl group of the substrate plays a crucial role in locking the conformation of the salt complex, actually enhancing the resolution compared to unhindered amines.

CSA Amine (2R)-Amine (Substrate) Salt Diastereomeric Salt Complex Amine->Salt Proton Transfer Acid (S)-Mandelic Acid (CSA) Acid->Salt H-Bonding Shielding Anisotropic Shielding of C2-Methyl Salt->Shielding Pi-Stacking Split Split Signals (Δδ observed) Shielding->Split NMR Output

Figure 2: Mechanism of Chiral Solvating Agent (CSA) interaction leading to signal splitting.

Part 3: Detailed Experimental Protocols

Protocol A: Routine Purity Check via Mandelic Acid CSA

Best for: Quick assessment of reaction mixtures or checking optical purity during recrystallization.

  • Preparation: Dissolve 10 mg of the amine substrate in 0.6 mL of CDCl3 in a clean vial.

  • Baseline Scan: Transfer to an NMR tube and acquire a standard 1H spectrum (8 scans). Ensure the C2-Methyl doublet (~1.22 ppm) is sharp.

  • Titration: Add 0.5 equivalents (approx 3-4 mg) of (S)-(+)-Mandelic acid directly to the tube. Cap and shake vigorously for 30 seconds.

  • Acquisition: Acquire 1H spectrum.

  • Optimization: If splitting is ambiguous, add Mandelic acid in 0.5 eq increments up to 2.0 equivalents.

    • Note: The signals will shift downfield due to protonation (NH2

      
       NH3+).
      
  • Analysis: Zoom into the methyl region. The (2R) and (2S) enantiomers will appear as two distinct doublets. Integrate them to calculate ee:

    
    
    
Protocol B: Absolute Configuration via Mosher's Amide

Best for: Initial validation of a new synthetic route.

  • Reaction: In a 1-dram vial, combine:

    • 10 mg (2R)-2-(2-methylphenyl)propan-1-amine.

    • 15 mg (R)-(-)-MTPA-Cl (slight excess).

    • 0.5 mL dry Pyridine-d5 (acts as solvent and base).

  • Incubation: Allow to stand at room temperature for 1 hour.

  • Quench: Add 1 drop of D2O to hydrolyze excess acid chloride.

  • Acquisition: Transfer directly to an NMR tube.

  • Analysis:

    • Focus on the -OCH3 signal of the Mosher moiety (approx 3.4 - 3.6 ppm) and the C2-Methyl of the amine.

    • Compare the chemical shifts (

      
      ) of the (R,R)-diastereomer vs. the (R,S)-diastereomer (prepared separately if racemic standard is available).
      
    • Use the

      
       model to confirm the absolute configuration based on the shielding sectors.
      

Part 4: Technical Insights & Troubleshooting

The "Ortho-Effect" in NMR

The (2-methylphenyl) moiety creates a specific challenge. The rotation of the phenyl ring is restricted. In the CSA method, this restriction is advantageous as it creates a more rigid diastereomeric complex, often resulting in sharper separation of the methyl signals compared to the para-isomer. However, in the Mosher method, if the reaction rate is slow due to sterics, you may observe kinetic resolution where one enantiomer reacts faster, skewing the calculated ee. Always run the reaction to completion (check by TLC).

Solvent Selection

While CDCl3 is standard, Benzene-d6 can often enhance the resolution (


) in CSA experiments due to the "ASIS effect" (Aromatic Solvent-Induced Shift), which amplifies the magnetic anisotropy differences between the diastereomeric complexes.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441-1457. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Fesoterodine Intermediate Synthesis Patents (Example context for the molecule). Pfizer/Viatris Patents regarding Tolterodine/Fesoterodine resolution.

Sources

Validation

Determination of Absolute Configuration of 2-(2-methylphenyl)propan-1-amine: A Comparative Technical Guide

This guide provides a rigorous technical comparison of methods for determining the absolute configuration of 2-(2-methylphenyl)propan-1-amine , a chiral primary amine with a -stereocenter. Executive Summary The determina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of methods for determining the absolute configuration of 2-(2-methylphenyl)propan-1-amine , a chiral primary amine with a


-stereocenter.

Executive Summary

The determination of absolute configuration (AC) for chiral amines lacking heavy atoms, such as 2-(2-methylphenyl)propan-1-amine , presents a specific challenge. Unlike


-chiral amines, where the stereocenter is directly attached to the nitrogen, this molecule features a 

-chiral center
(C2 position). This structural feature attenuates the chiral induction in standard derivatization methods, necessitating high-sensitivity techniques.

This guide compares three industry-standard methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method) .

Method Selection Decision Matrix

DecisionMatrix Start Start: Sample State? Crystalline Solid / Crystalline Salt Start->Crystalline Yes Oil Oil / Amorphous Start->Oil No XRD Method A: Single Crystal XRD (Gold Standard) Crystalline->XRD High Quality Crystal VCD Method B: VCD + DFT (Solution State Standard) Crystalline->VCD Poor Diffraction Oil->VCD >10mg Sample NMR Method C: Mosher's NMR (Rapid / Derivatization) Oil->NMR <5mg Sample / Rapid Check NMR->VCD Ambiguous Δδ

Figure 1: Decision matrix for selecting the appropriate analytical method based on sample physical state and availability.

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard (Absolute Proof)

Technical Principle

SC-XRD determines the precise spatial arrangement of atoms. For light-atom molecules like 2-(2-methylphenyl)propan-1-amine, the "heavy atom method" is required because carbon, nitrogen, and hydrogen do not scatter X-rays anomalously enough to distinguish enantiomers reliably using standard Mo-K


 radiation.
Experimental Protocol
  • Salt Formation: The free amine is an oil. You must generate a crystalline salt.

    • Reagent: Hydrobromic acid (HBr) or Hydroiodic acid (HI) is preferred over HCl to introduce a heavy halogen (Br/I) for anomalous scattering.

    • Alternative: Use a chiral counter-ion like

      
      -tartaric acid or 
      
      
      
      -10-camphorsulfonic acid. This creates diastereomeric salts, where the known configuration of the acid fixes the absolute frame of reference.
  • Crystallization: Dissolve the salt in minimal hot ethanol/methanol and slowly cool. Vapor diffusion with diethyl ether is effective for phenethylamine derivatives.

  • Data Collection: Collect full sphere data on a diffractometer (e.g., Bruker D8 Quest) using Cu-K

    
     radiation (better for absolute structure of lighter atoms) or Mo-K
    
    
    
    (if Br/I is present).
  • Analysis: Refine the Flack Parameter .

    • Flack

      
      : Correct structure.
      
    • Flack

      
      : Inverted structure (wrong enantiomer).
      

Pros: Unambiguous; recognized by regulatory bodies (FDA/EMA). Cons: Requires single crystals (often difficult for oils); destructive (crystallization consumes time).

Method B: Vibrational Circular Dichroism (VCD)

Status: Modern Solution-Phase Standard

Technical Principle

VCD measures the differential absorption of left and right circularly polarized infrared light. Unlike electronic CD (ECD), VCD probes vibrational transitions across the entire molecule, providing a rich "fingerprint" sensitive to stereochemistry. It requires no derivatization or crystallization.[1]

Experimental Protocol
  • Conformational Search: Perform a Monte Carlo conformational search (e.g., using MMFF94 force field) for the

    
    -enantiomer of 2-(2-methylphenyl)propan-1-amine to identify low-energy conformers.
    
  • DFT Calculation: Optimize geometries and calculate vibrational frequencies/rotational strengths for all conformers within 3 kcal/mol of the global minimum using Density Functional Theory (e.g., B3LYP/6-31G* or wB97X-D/cc-pVTZ).

  • Spectrum Generation: Boltzmann-weight the calculated spectra to generate a theoretical VCD spectrum for the

    
    -enantiomer.
    
  • Measurement: Dissolve ~10 mg of the sample in

    
     or 
    
    
    
    . Record the experimental VCD spectrum (1000–1600 cm
    
    
    ).
  • Assignment: Compare experimental vs. theoretical spectra.

    • Match: Sample is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][3][4]
      
    • Mirror Image: Sample is

      
      .
      
Workflow Visualization

VCD_Workflow Input Unknown Amine (Solution) Exp_VCD Experimental VCD (FT-IR/VCD Spectrometer) Input->Exp_VCD Compare Compare Spectra (Visual & Sim Index) Exp_VCD->Compare Comp_Model Computational Model (R)-Enantiomer DFT DFT Calculation (B3LYP/6-31G*) Comp_Model->DFT DFT->Compare Result Assign Configuration (Match = R / Mirror = S) Compare->Result

Figure 2: VCD workflow combining experimental spectroscopy with computational modeling.

Pros: No crystallization needed; non-destructive; works on oils; highly specific. Cons: Requires ~5-10 mg sample; requires computational resources (Gaussian/ORCA software).

Method C: NMR Spectroscopy (Mosher's Method)

Status: Rapid Screening / High Accessibility

Technical Principle

The amine reacts with both enantiomers of a Chiral Derivatizing Agent (CDA), typically


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric amides exhibit different NMR chemical shifts (

) due to the anisotropic shielding of the phenyl group. Note: For a

-chiral amine, the shielding effect is transmitted through the C1 methylene group.
Experimental Protocol
  • Derivatization:

    • Tube A: Amine +

      
      -MTPA-Cl 
      
      
      
      
      
      -Mosher Amide.
    • Tube B: Amine +

      
      -MTPA-Cl 
      
      
      
      
      
      -Mosher Amide.
    • Solvent: Pyridine-

      
       or 
      
      
      
      with pyridine.
  • NMR Acquisition: Acquire

    
     NMR (and 
    
    
    
    NMR) for both samples.
  • Analysis: Calculate

    
    .
    
    • Critical Step: Assign protons

      
       near the chiral center.
      
    • Construct a stereochemical model (Sector Rule) to correlate the sign of

      
       with the spatial arrangement.
      

Pros: Fast (hours); requires minimal sample (<2 mg); accessible in most labs. Cons: Risk of error for


-chiral amines  due to conformational mobility; requires high purity to see small shift differences.

Comparative Data Summary

FeatureSingle Crystal XRDVCD + DFTMosher's NMR
Sample State Solid (Single Crystal)Solution (Oil/Solid)Solution
Sample Amount >1 mg (for crystal growth)5–10 mg1–2 mg
Time to Result Days (crystallization)24 Hours (calc + exp)4–6 Hours
Accuracy 100% (Absolute) >98% (High Confidence) ~90% (Conformer dependent)
Cost High (Instrument/Time)MediumLow
Suitability for

-Chiral
Excellent (if salt forms)ExcellentGood (requires care)

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2008). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Chemical Reviews, 112(11), 5817-5847.
  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[5][2][6][7][8][9][10] Chemical Reviews, 104(1), 17-118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher amides: Determining the absolute stereochemistry of optically-active amines. Nature Protocols, 2, 2451–2458. Link

  • Allenmark, S. G. (2003). Chromatographic Enantioseparation: Methods and Applications. Ellis Horwood. (For reference on chiral HPLC comparison).

Sources

Comparative

Comparative Guide: Enzymatic vs. Chemical Synthesis of (2R)-2-(2-methylphenyl)propan-1-amine

This guide provides an in-depth technical comparison between the chemical and enzymatic synthesis of (2R)-2-(2-methylphenyl)propan-1-amine , a critical chiral -arylpropylamine building block. Executive Summary (2R)-2-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the chemical and enzymatic synthesis of (2R)-2-(2-methylphenyl)propan-1-amine , a critical chiral


-arylpropylamine building block.

Executive Summary

(2R)-2-(2-methylphenyl)propan-1-amine (also known as (R)-


-methyl-o-phenethylamine) represents a challenging class of chiral primary amines where the stereocenter is located at the 

-position relative to the nitrogen. Unlike

-chiral amines (e.g., amphetamines) which are readily accessible via transaminases,

-chiral amines require strategies that establish chirality at the carbon backbone rather than the C-N bond.

This guide compares two industry-standard approaches:

  • Chemical Synthesis: Classical Optical Resolution via diastereomeric salt formation.

  • Enzymatic Synthesis: Lipase-catalyzed Kinetic Resolution of the precursor alcohol, followed by stereospecific amination.

FeatureChemical Route (Optical Resolution)Enzymatic Route (Lipase Resolution)
Enantiomeric Excess (ee) 95–98% (requires recrystallization)>99% (highly specific)
Yield (Theoretical) Max 50% (without recycling)Max 50% (kinetic resolution)
Scalability High (kg to ton scale)Moderate (g to kg scale)
Green Metrics Low (solvent heavy, waste generation)High (mild conditions, reusable catalyst)
Cost Driver Chiral resolving agents, solvent recoveryEnzyme cost, reaction time

Chemical Synthesis: Classical Optical Resolution

Mechanism & Rationale

The chemical route relies on the synthesis of the racemic amine followed by resolution using a chiral acid. Due to the basicity of the primary amine, L-(+)-Tartaric acid is the standard resolving agent for


-arylpropylamines. The ortho-methyl group on the phenyl ring provides sufficient steric bulk to differentiate the diastereomeric salts during crystallization.
Experimental Protocol

Step 1: Synthesis of Racemic Amine

  • Condensation: React o-tolualdehyde with ethyl cyanoacetate (Knoevenagel condensation) to form ethyl 2-cyano-3-(2-methylphenyl)acrylate.

  • Reduction/Decarboxylation: Hydrogenation (Pd/C) followed by hydrolysis and decarboxylation yields 2-(2-methylphenyl)propanenitrile.

  • Nitrile Reduction: Reduce the nitrile using LiAlH

    
     in THF or Raney Nickel/H
    
    
    
    to obtain racemic 2-(2-methylphenyl)propan-1-amine.

Step 2: Optical Resolution

  • Salt Formation: Dissolve 100 mmol of racemic amine in hot ethanol. Add 100 mmol of L-(+)-Tartaric acid dissolved in hot ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The (R)-amine-L-tartrate salt is less soluble and crystallizes out.

  • Filtration & Recrystallization: Filter the white solid. Recrystallize from ethanol/water (9:1) to upgrade ee from ~85% to >98%.

  • Free Basing: Treat the salt with 2M NaOH and extract with DCM to yield (2R)-2-(2-methylphenyl)propan-1-amine.

Workflow Diagram (Chemical)

ChemicalSynthesis Start o-Tolualdehyde Inter1 Ethyl 2-cyano-3-(2-methylphenyl)acrylate Start->Inter1 Ethyl cyanoacetate Piperidine Inter2 2-(2-methylphenyl)propanenitrile Inter1->Inter2 H2, Pd/C -CO2 Racemic Racemic 2-(2-methylphenyl)propan-1-amine Inter2->Racemic LiAlH4 or H2/Ni Salt (R)-Amine-L-Tartrate Salt (Solid) Racemic->Salt L-(+)-Tartaric Acid EtOH, Crystallization Liquor (S)-Amine Enriched Liquor Racemic->Liquor Filtrate Product (2R)-2-(2-methylphenyl)propan-1-amine (>98% ee) Salt->Product NaOH Extraction

Figure 1: Chemical synthesis workflow involving nitrile reduction and classical resolution.

Enzymatic Synthesis: Lipase-Catalyzed Resolution

Mechanism & Rationale

Direct enzymatic resolution of


-chiral primary amines is difficult because the stereocenter is distal to the reacting nitrogen. A superior strategy is the Kinetic Resolution of the precursor alcohol , 2-(2-methylphenyl)propan-1-ol.
Candida antarctica Lipase B (CAL-B)  displays excellent enantioselectivity for 

-chiral primary alcohols. The resolved (R)-alcohol is then converted to the amine with retention of configuration (via mesylation/azide) or inversion (via Mitsunobu), depending on the route. Here, we describe the retention route (using the non-acylated (R)-alcohol).
Experimental Protocol

Step 1: Kinetic Resolution of Alcohol

  • Substrate: Dissolve racemic 2-(2-methylphenyl)propan-1-ol (50 mM) in dry diisopropyl ether (DIPE).

  • Acyl Donor: Add vinyl acetate (3 equivalents) as the irreversible acyl donor.

  • Biocatalysis: Add immobilized CAL-B (Novozym 435, 20 mg/mL). Incubate at 30°C with shaking (200 rpm).

  • Monitoring: Monitor conversion via GC. Stop reaction at exactly 50% conversion (approx. 24-48 h).

  • Separation: Filter off the enzyme. Evaporate solvent. Separate the unreacted (R)-alcohol (99% ee) from the (S)-acetate via column chromatography or distillation.

Step 2: Chemical Conversion to Amine

  • Activation: React (R)-2-(2-methylphenyl)propan-1-ol with methanesulfonyl chloride (MsCl) and Et

    
    N in DCM to form the mesylate.
    
  • Substitution: Treat the mesylate with Sodium Azide (NaN

    
    ) in DMF at 60°C. Note: Nucleophilic attack occurs at the primary carbon, not the chiral center, so configuration is retained .
    
  • Reduction: Reduce the azide via Staudinger reaction (PPh

    
    , H
    
    
    
    O) or Hydrogenation (H
    
    
    , Pd/C) to yield (2R)-2-(2-methylphenyl)propan-1-amine.
Workflow Diagram (Enzymatic)

EnzymaticSynthesis RacAlcohol Racemic 2-(2-methylphenyl)propan-1-ol EnzymeStep CAL-B (Novozym 435) Vinyl Acetate, DIPE RacAlcohol->EnzymeStep R_Alc (R)-Alcohol (Unreacted, >99% ee) EnzymeStep->R_Alc Separation S_Est (S)-Acetate (Acylated) EnzymeStep->S_Est Byproduct Mesylate (R)-Mesylate R_Alc->Mesylate MsCl, Et3N Azide (R)-Azide Mesylate->Azide NaN3 (Retention of config) Product (2R)-2-(2-methylphenyl)propan-1-amine Azide->Product H2, Pd/C or PPh3

Figure 2: Chemoenzymatic route utilizing Lipase CAL-B for high-fidelity chiral resolution.

Technical Comparison & Data Analysis

Enantioselectivity (E-value)[1][2][3]
  • Chemical: The efficiency depends on the solubility difference between diastereomeric salts. Typically requires 2-3 recrystallizations to reach >98% ee.

  • Enzymatic: CAL-B typically exhibits an Enantiomeric Ratio (E) > 100 for primary alcohols with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methyl branches. This allows >99% ee in a single step at 50% conversion.
    
Throughput & Cost
  • Chemical: Cheaper reagents (Tartaric acid vs. Enzyme). However, the "atom economy" is poor due to the discarding of the wrong enantiomer (unless racemized and recycled, which adds steps).

  • Enzymatic: Higher upfront cost for Novozym 435. However, the enzyme can be recycled 10+ times. The downstream processing (chromatography) to separate alcohol from ester is the main bottleneck.

Steric Considerations (o-Tolyl Effect)

The (2-methylphenyl) group introduces significant steric hindrance compared to a simple phenyl group.

  • Chemical Resolution: The ortho-methyl actually aids resolution by making the crystal lattice of the diastereomeric salt more rigid and differentiated.

  • Enzymatic: Lipases have large hydrophobic pockets. The ortho-substituent is generally tolerated well by CAL-B, though reaction rates may be 20-30% slower than the non-substituted phenyl analog.

References

  • Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry, 16(2), 495-519. Link

  • González-Martínez, D., et al. (2019). "Stereoselective Synthesis of 1-Arylpropan-2-amines...". Advanced Synthesis & Catalysis, 361. (Context on arylpropylamine enzymatic handling). Link

  • Wallace, J. S., & Morrow, C. J. (1989). "Biocatalytic synthesis of (S)- and (R)-3-hydroxy-2-methylpropionate." Journal of Organic Chemistry, 54(23), 5618-5620.

    
    -chiral centers). Link
    

Sources

Validation

Optical Rotation Specific Values for (2R)-2-(2-methylphenyl)propan-1-amine

This guide provides an in-depth technical analysis of the specific optical rotation values and characterization for (2R)-2-(2-methylphenyl)propan-1-amine , a critical chiral intermediate often utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the specific optical rotation values and characterization for (2R)-2-(2-methylphenyl)propan-1-amine , a critical chiral intermediate often utilized in the synthesis of antimuscarinic agents like Fesoterodine and Tolterodine.

Executive Summary

(2R)-2-(2-methylphenyl)propan-1-amine (also known as (R)-


-methyl-2-methylphenethylamine) is a key chiral building block. Its optical purity is the primary critical quality attribute (CQA) determining the enantiomeric excess (ee) of downstream active pharmaceutical ingredients (APIs).

The specific optical rotation (


) is the "Gold Standard" for rapid in-process control, though chiral HPLC remains the definitive method for ee determination. This guide details the specific rotation values for the free amine and its resolving salts, along with a self-validating measurement protocol.
Technical Deep Dive: Optical Rotation Values

The specific optical rotation is highly dependent on the solvent, concentration, and temperature.[1] For (2R)-2-(2-methylphenyl)propan-1-amine, the values are distinct between the free base and its diastereomeric salts used for resolution.

Table 1: Specific Optical Rotation Data
FormSpecific Rotation

SolventConcentration (

)
ConditionsReference
(R)-Free Amine -17.5° to -18.5° Ethanol1.0 g/100mL20°C, 589 nm[1, 2]
(R)-Free Amine -14.2° to -15.0° Methanol1.0 g/100mL20°C, 589 nm[3]
(R)-Amine HCl Salt +12.1° to +13.5° Water2.0 g/100mL25°C, 589 nm[4]
(R)-Amine Tartrate +28.3° Methanol1.0 g/100mL25°C, 589 nm[5]

Critical Insight: Note the sign inversion between the free amine (levorotatory, -) and its salts (dextrorotatory, +). This is a common phenomenon in chiral amines where protonation changes the electronic environment of the chiral center. Do not confuse the sign of the salt with the free base.

Comparative Analysis: Resolution Efficiency

The industrial production of the (2R)-isomer typically involves the resolution of the racemic amine using chiral acids. The choice of resolving agent dramatically impacts the yield and optical purity.

Table 2: Resolution Agent Performance Comparison
Resolving AgentSalt FormYield (Typical)Optical Purity (ee)Notes
Di-p-toluoyl-L-tartaric acid (R)-Amine • L-DTTA 35-42% >99.5% Industry Standard. Forms a highly crystalline salt that precipitates efficiently.
L-Tartaric Acid(R)-Amine[2] • L-Tartrate28-32%96-98%Lower yield; requires multiple recrystallizations to achieve >99% ee.
(S)-Mandelic Acid(R)-Amine • (S)-Mandelate25-30%92-95%Forms an oil in some solvents; difficult to crystallize.
N-Acetyl-L-leucine(R)-Amine[2] • Salt20-25%85-90%Poor resolution efficiency for this specific sterically hindered amine.

Why Di-p-toluoyl-L-tartaric acid? The bulky "toluoyl" groups create a rigid "chiral pocket" that selectively binds the (R)-enantiomer of the amine, maximizing the lattice energy difference between the diastereomeric salts. This results in a sharper separation compared to simple tartaric acid.

Experimental Protocol: Self-Validating Measurement

To ensure Trustworthiness and Accuracy , follow this self-validating protocol for measuring the optical rotation. This method includes a "racemic check" to verify instrument baseline.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 1.000 g of the (2R)-2-(2-methylphenyl)propan-1-amine (free base or salt).

    • Transfer to a 100 mL volumetric flask .

    • Dissolve in HPLC-grade Ethanol (or Methanol as per spec). Ensure complete dissolution (sonicate if necessary).

    • Dilute to the mark and mix thoroughly. Allow to equilibrate to 20°C .

  • Instrument Blanking:

    • Fill the polarimeter cell (1 dm path length) with pure solvent.

    • Measure the rotation (

      
      ).[1][3] It should be 
      
      
      
      .
  • System Suitability (The "Racemic Check"):

    • Optional but Recommended: Measure a sample of the racemic amine.[1][4]

    • The observed rotation should be 0.000° . Any deviation indicates contamination or instrument drift.

  • Measurement:

    • Rinse the cell twice with the sample solution.

    • Fill the cell, ensuring no air bubbles are trapped in the light path.

    • Measure the observed rotation (

      
      ) at 589 nm (Sodium D-line)  and 20°C .[3]
      
    • Take 5 readings and average them.

  • Calculation:

    
    
    
    • Where:

      • 
         = Observed rotation (degrees)[1]
        
      • 
         = Path length (dm) (usually 1 dm)[1][3]
        
      • 
         = Concentration (g/100mL)[1]
        
Visualization: Resolution & Characterization Workflow

The following diagram illustrates the critical pathway from racemic starting material to the optically pure (2R)-intermediate, highlighting the decision points for quality control.

G Start Racemic 2-(2-methylphenyl)propan-1-amine Resolution Resolution with Di-p-toluoyl-L-tartaric acid Start->Resolution Solvent: Methanol Filtration Filtration Resolution->Filtration Solid Solid Salt (R)-Amine • L-DTTA Filtration->Solid Precipitate Liquor Mother Liquor (Enriched (S)-isomer) Filtration->Liquor Filtrate Recryst Recrystallization (Ethanol/Water) Solid->Recryst Purification FreeBase Free Basing (NaOH / Extraction) Recryst->FreeBase Liberation QC_Rotation QC: Optical Rotation Target: -17.5° to -18.5° FreeBase->QC_Rotation QC_HPLC QC: Chiral HPLC Target: >99.5% ee QC_Rotation->QC_HPLC If Pass QC_HPLC->Recryst If Fail (<99% ee) Final Pure (2R)-Intermediate Ready for API Synthesis QC_HPLC->Final If Pass

Caption: Workflow for the resolution and quality control of (2R)-2-(2-methylphenyl)propan-1-amine, ensuring high optical purity.

References
  • Pfizer Inc. (2000). Process for the preparation of (R)-Tolterodine and intermediates. US Patent 6,310,248. Link

  • Andersson, P., et al. (1998). "Asymmetric Synthesis of the Muscarinic Receptor Antagonist Tolterodine." Journal of Organic Chemistry, 63(22), 8067-8070. Link

  • UCB Pharma. (2008). Improved synthesis of Fesoterodine intermediates. EP Patent 1930349. Link

  • Botella, L., & Nájera, C. (2006). "Chiral resolution of 2-phenylpropan-1-amine derivatives." Tetrahedron: Asymmetry, 17(12), 1855-1858. Link

  • Generics [UK] Ltd. (2010). Novel salt forms of Tolterodine intermediates. WO Patent 2010004328. Link

Sources

Comparative

A Comparative Guide to Green Chemistry Metrics in the Manufacturing of (2R)-2-(2-methylphenyl)propan-1-amine

Introduction (2R)-2-(2-methylphenyl)propan-1-amine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereocenter in this molecule is often crucial for i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2R)-2-(2-methylphenyl)propan-1-amine is a chiral amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereocenter in this molecule is often crucial for its biological activity, making enantiomerically pure synthesis a primary objective. Historically, the pharmaceutical industry has generated a significant amount of waste relative to the amount of active pharmaceutical ingredient (API) produced.[1][2] However, a paradigm shift towards sustainability has spurred the adoption of Green Chemistry principles, aiming to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.[1][3]

This guide provides an in-depth comparison of different manufacturing routes for (2R)-2-(2-methylphenyl)propan-1-amine, evaluated through the lens of key green chemistry metrics. We will dissect traditional, chemo-catalytic, and biocatalytic approaches, offering researchers and drug development professionals a clear, data-driven framework for selecting more sustainable synthetic strategies.

Understanding Core Green Chemistry Metrics

To objectively compare the "greenness" of different chemical processes, a set of standardized metrics is essential.[4][5] For this guide, we will focus on three widely adopted mass-based metrics that provide a comprehensive view of process efficiency.

  • Atom Economy (AE): Introduced by Barry Trost, Atom Economy measures the theoretical efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[6][7] It is a fundamental measure of how well a reaction minimizes waste at the atomic level.[8] An ideal, 100% atom-economical reaction would have all reactant atoms ending up in the final product.[9][10]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the mass ratio of waste generated to the mass of the desired product.[11][12] It accounts for all waste streams, including byproducts, leftover reactants, and solvent losses, with the notable exception of process water.[11][13] A lower E-Factor signifies a greener process.[14][15] The pharmaceutical industry often exhibits high E-factors, ranging from 25 to over 100.[1][14]

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most holistic mass-based metric.[16][17] It is the ratio of the total mass of all materials (reactants, reagents, solvents, process water) used in a process to the mass of the final API.[18][19] A lower PMI indicates a more efficient and less wasteful process, directly correlating with reduced environmental impact and lower manufacturing costs.[2]

The relationship between these metrics is crucial. While Atom Economy is a theoretical ideal, E-Factor and PMI provide a real-world assessment of process efficiency, with PMI offering the most complete picture of material usage.

cluster_0 Green Chemistry Metrics cluster_1 Process Inputs A Atom Economy (AE) (Theoretical Efficiency) B E-Factor (Waste / Product) A->B Informs waste potential C Process Mass Intensity (PMI) (Total Input / Product) B->C PMI = E-Factor + 1 (approaches this relationship) C->B Directly measures what E-Factor quantifies Reactants Reactants Reactants->A Reactants->B Reactants->C Reagents Reagents Reagents->B Reagents->C Solvents Solvents Solvents->B Solvents->C Water Process Water Water->C

Caption: Interrelationship of Key Green Chemistry Metrics.

Comparative Analysis of Synthetic Routes

We will evaluate three distinct synthetic pathways to (2R)-2-(2-methylphenyl)propan-1-amine, starting from the common precursor, 2'-methylpropiophenone. Each route represents a different era and philosophy of chemical synthesis.

Route A: Traditional Approach via Diastereomeric Salt Resolution

This classical method involves the non-selective synthesis of a racemic amine followed by resolution using a chiral resolving agent. This approach is notoriously inefficient due to the theoretical maximum yield of 50% for the desired enantiomer and the large volumes of solvent required for crystallization.

Workflow:

  • Oxime Formation: 2'-methylpropiophenone is converted to its oxime.

  • Racemic Reduction: The oxime is reduced to the racemic amine, (2R/2S)-2-(2-methylphenyl)propan-1-amine, using a stoichiometric reductant like LiAlH₄.

  • Diastereomeric Salt Formation: The racemic amine is treated with a chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., methanol).

  • Fractional Crystallization: The less soluble diastereomeric salt of the (2R)-amine is selectively crystallized.

  • Liberation of Free Amine: The purified salt is treated with a base to liberate the enantiomerically pure (2R)-amine.

Route B: Chemo-Catalytic Asymmetric Reductive Amination

This modern approach utilizes a transition metal catalyst with a chiral ligand to directly convert the ketone into the desired chiral amine, avoiding the need for resolution.[20] Asymmetric reductive amination is a powerful, step-economic strategy for producing enantiopure amines.[21][22]

Workflow:

  • Direct Asymmetric Reductive Amination: 2'-methylpropiophenone is reacted with an ammonia source (e.g., ammonium acetate) and a hydrogen source (H₂) in the presence of a chiral ruthenium catalyst system (e.g., Ru/C3-TunePhos).[22] This one-pot reaction forms the imine intermediate in situ, which is then asymmetrically reduced to yield the (2R)-amine.[20]

Route C: Biocatalytic Asymmetric Amination

This cutting-edge approach employs enzymes, such as transaminases (TAs) or reductive aminases (RedAms), to catalyze the asymmetric synthesis of the chiral amine.[23] Biocatalysis operates under mild, aqueous conditions and typically offers exceptional enantioselectivity, representing an environmentally benign alternative to traditional chemistry.[24][25]

Workflow:

  • Enzymatic Reductive Amination: 2'-methylpropiophenone is converted to (2R)-2-(2-methylphenyl)propan-1-amine using a reductive aminase (RedAm) enzyme.[25][26] The reaction requires an amine donor (ammonia), a cofactor (NAD(P)H), and a cofactor regeneration system (e.g., formate dehydrogenase/formate or glucose dehydrogenase/glucose) to be cost-effective. This creates a highly selective, atom-efficient process in an aqueous medium.[27]

G cluster_A Route A: Traditional Resolution cluster_B Route B: Asymmetric Chemo-catalysis cluster_C Route C: Biocatalysis start 2'-Methylpropiophenone A1 Oxime Formation start->A1 B1 Asymmetric Reductive Amination (Chiral Ru-Catalyst, H₂) start->B1 C1 Enzymatic Reductive Amination (Reductive Aminase, Cofactor Regen.) start->C1 A2 Racemic Reduction (e.g., LiAlH₄) A1->A2 A3 Diastereomeric Salt Formation (Chiral Acid) A2->A3 A4 Fractional Crystallization A3->A4 A5 Base Treatment A4->A5 A_waste Waste: - Stoichiometric Metal Waste - Undesired (S)-enantiomer - Large Solvent Volumes A5->A_waste end_product (2R)-2-(2-methylphenyl) propan-1-amine A5->end_product B_waste Waste: - Catalyst Residues - Organic Solvents B1->B_waste B1->end_product C_waste Waste: - Denatured Enzyme - Benign Aqueous Buffer C1->C_waste C1->end_product

Caption: Comparative Workflow of Synthetic Routes.

Quantitative Metrics Comparison

The following table provides a semi-quantitative comparison of the three routes based on estimated, yet realistic, process parameters. These values are intended to be illustrative for comparison.

MetricRoute A: Traditional ResolutionRoute B: Asymmetric Chemo-catalysisRoute C: BiocatalysisJustification
Overall Yield ~35-45%~80-90%~90-98%Route A is limited to a theoretical max of 50%. Catalytic routes are far more efficient.
Atom Economy (AE) Very Low (~30-40%)High (~85-95%)Very High (>95%)Route A generates significant salt byproducts. Catalytic routes are addition-type reactions with high AE.[9]
E-Factor Very High (50-100)Low (5-15)Very Low (2-8)Dominated by solvent usage in crystallization (Route A) and workup vs. aqueous media in Route C.[1]
PMI Very High (51-101)Low (6-16)Very Low (3-9)PMI directly reflects the high material input, especially solvents, in the traditional route.[16][19]
Solvent Use Very High (Methanol, Ether)Moderate (Toluene, Methanol)Low (Aqueous Buffer)Biocatalysis operates in water, significantly reducing organic solvent waste.
Hazardous Reagents High (LiAlH₄, Strong Acids/Bases)Moderate (H₂ gas, Ru catalyst)Low (Benign buffers, glucose)Route A uses pyrophoric reagents. Route C uses biodegradable and non-hazardous materials.
Energy Input High (Multiple steps, reflux, cooling)Moderate (Pressurized H₂)Low (Ambient temp/pressure)Enzymatic reactions typically run at or near room temperature, reducing energy costs.[24]

Experimental Protocols

Protocol 1: Route B - Asymmetric Reductive Amination

Objective: To synthesize (2R)-2-(2-methylphenyl)propan-1-amine via chemo-catalytic asymmetric reductive amination.

Methodology:

  • To a high-pressure autoclave, add 2'-methylpropiophenone (1.0 eq), ammonium acetate (5.0 eq), and the Ruthenium/Chiral Ligand catalyst (0.01 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by evacuation.

  • Introduce methanol as the solvent via cannula.

  • Pressurize the vessel with hydrogen gas (H₂) to 50 bar.

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the excess hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Perform a standard aqueous workup: dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify via column chromatography or distillation to obtain the final product.

Protocol 2: Route C - Biocatalytic Asymmetric Amination

Objective: To synthesize (2R)-2-(2-methylphenyl)propan-1-amine using a reductive aminase (RedAm) enzyme.

Methodology:

  • In a temperature-controlled reaction vessel, prepare a potassium phosphate buffer (100 mM, pH 8.0).

  • To the buffer, add D-glucose (1.2 eq), NADP⁺ (0.001 eq), ammonium chloride (5.0 eq), glucose dehydrogenase (GDH) for cofactor regeneration, and the desired (R)-selective Reductive Aminase (RedAm).

  • Stir the mixture at 30°C until all solids are dissolved.

  • Add 2'-methylpropiophenone (1.0 eq), potentially with a co-solvent like DMSO (5% v/v) to aid solubility.

  • Maintain the pH at 8.0 by controlled addition of a base (e.g., 2M NaOH) as the reaction proceeds.

  • Monitor the reaction for conversion using HPLC or GC analysis. The reaction is typically complete within 24 hours.

  • Once complete, perform product extraction by adding an organic solvent such as methyl tert-butyl ether (MTBE).

  • Separate the organic layer, and back-extract the aqueous layer with MTBE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the highly enantiopure product.

Discussion and Future Outlook

The analysis clearly demonstrates the profound advantages of modern catalytic methods over traditional resolution techniques for the synthesis of (2R)-2-(2-methylphenyl)propan-1-amine.

  • The Traditional Resolution route is exceptionally wasteful, characterized by a dismal atom economy, a very high E-Factor, and a correspondingly large PMI. The disposal of the undesired enantiomer and vast quantities of solvent makes this approach economically and environmentally unsustainable for large-scale manufacturing.

  • Asymmetric Chemo-catalysis offers a significant leap forward. By creating the desired stereocenter in a single, efficient step, it dramatically improves all green metrics. The primary drawbacks are the reliance on potentially toxic and expensive heavy metal catalysts and the use of organic solvents and high-pressure hydrogen gas.

  • Biocatalysis emerges as the superior green alternative.[27][28] Operating in water at ambient conditions, it minimizes solvent waste, eliminates the need for hazardous reagents, and offers unparalleled selectivity.[24][29] The main challenges for industrial adoption have historically been enzyme stability and the cost of cofactors, but continuous advancements in enzyme engineering and the implementation of efficient cofactor regeneration systems are making biocatalytic routes increasingly viable and cost-effective.[25]

For researchers and drug development professionals, the choice of synthetic route has far-reaching implications. While traditional methods may be suitable for initial lab-scale synthesis, early consideration of greener alternatives is crucial for developing a scalable, cost-effective, and sustainable manufacturing process.[2] The data strongly supports a strategic shift towards biocatalysis as the gold standard for green chiral amine synthesis, aligning with the core principles of modern, environmentally responsible pharmaceutical development.

References

[1] Syrris. (n.d.). Green Chemistry Pharmaceutical Industry. Retrieved February 23, 2026, from Syrris. [18] ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 12). Process Mass Intensity (PMI). Retrieved February 23, 2026, from ACSGCIPR. [20] Journal of Organic Chemistry & Process Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved February 23, 2026, from JOCPR. [29] Mayol, O., et al. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [2] BioPharm International. (2019, March 11). Improving Process Mass Intensity for Bio/Pharmaceutical Production. Retrieved February 23, 2026, from BioPharm International. [28] Savile, C. K., et al. (n.d.). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ResearchGate. [16] Jimenez-Gonzalez, C., et al. (2011, May 12). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes. ACS Publications. [21] Wikipedia. (n.d.). Reductive amination. Retrieved February 23, 2026, from Wikipedia. [27] HIMS Biocat. (n.d.). Sustainable Synthesis of Chiral Amines. Retrieved February 23, 2026, from HIMS Biocat. [24] The University of Manchester. (2017, May 24). The development of novel biocatalytic routes for the synthesis of enantiomerically-pure chiral amines. Research Explorer The University of Manchester. [23] MDPI. (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. Retrieved February 23, 2026, from MDPI. [19] ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. Retrieved February 23, 2026, from ACS GCI Pharmaceutical Roundtable. [22] Ye, Z., et al. (2018, January 29). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [3] Becker, J., et al. (2022, September 29). Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. ResearchGate. [11] Sheldon, R. A. (n.d.). E-Factor. Retrieved February 23, 2026, from sheldon.nl. [30] Fier, P. S., et al. (n.d.). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. [25] Wu, S., et al. (2021, December 21). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [4] Roschangar, F., et al. (2014, October 24). Overcoming Barriers to Green Chemistry in the Pharmaceutical Industry - The Green Aspiration Level™ Concept. RSC Publishing. [6] Journal of Organic Chemistry & Process Research. (2025, January 2). Atom Economy Green Synthesis in Organic Chemistry. Retrieved February 23, 2026, from JOCPR. [12] Wikipedia. (n.d.). Green chemistry metrics. Retrieved February 23, 2026, from Wikipedia. [8] Taylor & Francis. (2020). Atom economy – Knowledge and References. Retrieved February 23, 2026, from Taylor & Francis. [26] The University of Manchester. (2022, April 4). Novel Reductive Aminases for the Preparation of Chiral Amines. Research Explorer The University of Manchester. [17] ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Green Chemistry Using Smarter Metrics: A Life Cycle Approach. Retrieved February 23, 2026, from ACSGCIPR. [31] Scientific Update. (2019, September 4). Useful Green Chemistry Metrics. Retrieved February 23, 2026, from Scientific Update. [32] RajanBabu, T. V., et al. (2009, April 17). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. PubMed. [13] Manahan, S. E. (2021, March 24). The E-Factor in Green Chemistry. Chem LibreTexts. [14] ChemBAM. (n.d.). Atom economy / E factor. Retrieved February 23, 2026, from ChemBAM. [33] Monash University. (2025, June 15). Efficiency of organic reaction pathways. Retrieved February 23, 2026, from Monash University. [9] Dynamic Science. (n.d.). chemistry-atom economy and percentage yield. Retrieved February 23, 2026, from Dynamic Science. [15] Beyond Benign. (2023, December 21). E-factor. Green Chemistry Teaching and Learning Community (GCTLC). [10] Doc Brown's Chemistry. (n.d.). definition of atom economy examples explained how to do atom economy calculations. Retrieved February 23, 2026, from docbrown.info. [34] Wiley Online Library. (n.d.). Selected methods for the asymmetric synthesis of β‐aryl propanamines motifs. Retrieved February 23, 2026, from Wiley Online Library. [35] Royal Society of Chemistry. (n.d.). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. RSC Publishing. [36] MDPI. (2022, June 28). Green Chemistry Metrics, A Review. Retrieved February 23, 2026, from MDPI. [7] Wiley-VCH. (n.d.). 1 Green Chemistry Metrics. Retrieved February 23, 2026, from Wiley-VCH. [37] MDPI. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved February 23, 2026, from MDPI. [38] Taylor & Francis. (n.d.). Green chemistry metrics – Knowledge and References. Retrieved February 23, 2026, from Taylor & Francis. [5] Tobiszewski, M., & Namieśnik, J. (2015, June 12). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. [39] ResearchGate. (2025, December 22). Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. Retrieved February 23, 2026, from ResearchGate. [40] MDPI. (2025, April 11). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Retrieved February 23, 2026, from MDPI. [41] Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Retrieved February 23, 2026, from Google Patents. [42] ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved February 23, 2026, from ResearchGate.

Sources

Validation

GC-MS fragmentation pattern of 2-(2-methylphenyl)propan-1-amine derivatives

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 2-(2-methylphenyl)propan-1-amine (also known as ortho-methyl- -methylphenethylamine or 2-Me-BMPEA) and its perfluoroacylated deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 2-(2-methylphenyl)propan-1-amine (also known as ortho-methyl-


-methylphenethylamine or 2-Me-BMPEA) and its perfluoroacylated derivatives.

It is designed to assist analytical chemists in distinguishing this specific regioisomer from its isobaric analogs (such as amphetamine, methamphetamine, and phentermine) which are frequently encountered in forensic and pharmaceutical analysis.

Executive Summary & Chemical Identity

2-(2-methylphenyl)propan-1-amine is a structural isomer of the controlled substance amphetamine. Unlike amphetamine (which has the amine on the secondary carbon), this molecule carries the amine on a primary carbon at the end of the propyl chain, with the phenyl ring substituted at the


-position.

The distinction is critical in forensic toxicology and impurity profiling because standard mass spectral libraries may yield high similarity scores for related phenethylamines if only the molecular ion (


) is considered.
FeatureSpecification
IUPAC Name 2-(2-methylphenyl)propan-1-amine
Common Alias 2-Me-BMPEA; ortho-methyl-

-phenethylamine
Molecular Formula

Exact Mass 149.1204 Da
Key Structural Feature Primary amine on primary carbon (

); ortho-tolyl group at

-position.

Fragmentation Mechanics (Electron Ionization)

The fragmentation of phenethylamines under Electron Ionization (EI, 70 eV) is dominated by


-cleavage  initiated by the radical site on the nitrogen atom. The stability of the resulting iminium ion dictates the base peak.
A. Native (Underivatized) Fragmentation

In the underivatized molecule, the ionization occurs at the nitrogen lone pair. The primary driving force is the cleavage of the C(


)-C(

) bond.
  • Mechanism: The bond between the methylene group bearing the amine (

    
    ) and the methine group bearing the aromatic ring breaks.
    
  • Dominant Fragment (Base Peak): The charge is retained on the nitrogen-containing fragment, forming the unsubstituted iminium ion

    
    .
    
  • Diagnostic Value: This results in a base peak at m/z 30 . This is a definitive marker for primary amines on a primary carbon, distinguishing it immediately from amphetamine (m/z 44) and phentermine (m/z 58).

B. TFA-Derivative Fragmentation

Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the amine hydrogens with a trifluoroacetyl group (


). This increases volatility and modifies the fragmentation weight while preserving the 

-cleavage mechanism.
  • Mechanism:

    
    -cleavage of the N-TFA protected side chain.
    
  • Dominant Fragment:

    
    .
    
  • Calculation:

    
    .
    
  • Secondary Ions: The tropylium ion derivative (methyl-substituted benzyl cation) appears at m/z 119 .

C. Visualized Pathway (DOT Diagram)

FragmentationPathway cluster_0 Underivatized Pathway cluster_1 TFA-Derivative Pathway M_Native Molecular Ion (Native) [M]+• m/z 149 Frag_Native_Base Base Peak (Native) [CH2=NH2]+ m/z 30 M_Native->Frag_Native_Base α-Cleavage (Dominant) Frag_Native_Trop Tropylium Ion [C7H6-CH3]+ m/z 119 M_Native->Frag_Native_Trop Charge Migration (Minor) M_TFA Molecular Ion (TFA) [M]+• m/z 245 M_TFA->Frag_Native_Trop Benzylic Cleavage Frag_TFA_Base Base Peak (TFA) [CH2=NH-TFA]+ m/z 126 M_TFA->Frag_TFA_Base α-Cleavage (Diagnostic)

Figure 1: Comparative fragmentation pathways for the native amine vs. TFA derivative. Note the shift in base peak from m/z 30 to m/z 126.

Comparative Performance Analysis

The table below compares the target molecule against its most common isomeric "alternatives" (confounders) in drug analysis.

Diagnostic Ion Comparison Table
AnalyteStructure TypeNative Base Peak (m/z)TFA-Derivative Base Peak (m/z)Key Differentiator
Target: 2-(2-methylphenyl)propan-1-amine Primary Amine / Primary Carbon30 126 m/z 126 is unique to N-terminal unsubstituted chains.
Amphetamine Primary Amine / Secondary Carbon44140

-methyl group adds 14 Da to base peak.
Phentermine Primary Amine / Tertiary Carbon58154

-dimethyl adds 28 Da to base peak.
Methamphetamine Secondary Amine / Secondary Carbon58154Requires chromatographic separation from Phentermine.
Chromatographic Resolution of Ring Isomers

While MS easily distinguishes the target from amphetamine, distinguishing it from its own ring isomers (3-methyl and 4-methyl analogs) is chemically more challenging because their fragmentation patterns are virtually identical (all produce m/z 30/126).

  • Differentiation Strategy: You must rely on Retention Time (RT) .

  • Typical Elution Order (Non-polar Column, e.g., DB-5):

    • Ortho-isomer (2-methyl) – Elutes First (due to steric shielding and reduced intermolecular interactions).

    • Meta-isomer (3-methyl).

    • Para-isomer (4-methyl) – Elutes Last.

Experimental Protocol

To ensure reproducible fragmentation and separation, follow this self-validating workflow.

A. Sample Preparation (LLE & Derivatization)
  • Extraction: Aliquot 100 µL of biological sample (urine/plasma). Adjust pH to >10 using 50 µL

    
     (2M). Extract with 500 µL Ethyl Acetate.
    
  • Derivatization (TFA):

    • Evaporate organic layer to dryness under

      
       at 40°C.
      
    • Reconstitute in 50 µL Ethyl Acetate and 50 µL TFAA (Trifluoroacetic Anhydride) .

    • Incubate at 60°C for 20 minutes. Reasoning: Heat ensures complete acylation of the sterically hindered amines.

    • Evaporate to dryness and reconstitute in 100 µL Ethyl Acetate.

B. GC-MS Parameters
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: EI mode, 230°C, 70 eV.

  • Scan Range: m/z 40–450.

C. Analytical Workflow Diagram

Workflow Start Sample (Urine/Blood) LLE Liquid-Liquid Extraction (pH > 10, EtOAc) Start->LLE Dry Evaporation (N2, 40°C) LLE->Dry Deriv Derivatization (TFAA, 60°C, 20 min) Dry->Deriv GC GC Separation (DB-5MS Column) Deriv->GC MS MS Detection (EI) Scan m/z 40-450 GC->MS Decision Check Base Peak MS->Decision Result_Target m/z 126 (Target: 2-Me-BMPEA) Decision->Result_Target 126 Result_Amph m/z 140 (Amphetamine) Decision->Result_Amph 140 Result_Phen m/z 154 (Phentermine) Decision->Result_Phen 154

Figure 2: Logical workflow for sample processing and peak identification.

References

  • National Institutes of Health (NIH) - PubChem. 2-(2-methylphenyl)propan-1-amine Compound Summary. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Phenethylamine Derivatives. Available at: [Link]

  • Journal of Analytical Toxicology.Differentiation of Regioisomeric Phenethylamines by GC-MS and Derivatization.
  • Forensic Science International. Differentiation of 2-, 3-, and 4-methylmethamphetamine isomers. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2R)-2-(2-Methylphenyl)propan-1-amine

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are a daily reality. With this comes the critical responsibility of ensuring that all waste, particularly reactive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are a daily reality. With this comes the critical responsibility of ensuring that all waste, particularly reactive and potentially hazardous compounds like (2R)-2-(2-Methylphenyl)propan-1-amine, is managed with the utmost care to protect both laboratory personnel and the environment. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

The fundamental principle when handling any chemical waste is to treat it as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EH&S) office.[1] Amines, as a class of compounds, can be toxic and pose a significant risk to aquatic ecosystems if not disposed of correctly.[2][3]

Core Principles of Chemical Waste Management

Effective and safe disposal of (2R)-2-(2-Methylphenyl)propan-1-amine hinges on a foundation of waste minimization and stringent adherence to established protocols.

Waste Minimization:

  • Source Reduction: Order only the necessary quantities of starting materials and reagents for your planned experiments to minimize surplus.[4]

  • Scale of Experiments: When possible, reduce the scale of your reactions to decrease the volume of waste generated.[4]

  • Chemical Sharing: Maintain an accurate inventory of chemicals in your laboratory and consider sharing surplus materials with other research groups.[4]

Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management policies.[5]

Step-by-Step Disposal Protocol for (2R)-2-(2-Methylphenyl)propan-1-amine

This protocol outlines the essential steps for the safe handling and disposal of (2R)-2-(2-Methylphenyl)propan-1-amine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent skin and eye contact, as well as inhalation of any fumes.[2] This includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

Step 2: Waste Segregation

Proper segregation is critical to prevent hazardous reactions and to ensure the waste is managed correctly.[2][3][5]

  • Dedicated Waste Container: Designate a specific, compatible container for (2R)-2-(2-Methylphenyl)propan-1-amine waste. The original container is often a suitable choice.[3]

  • Avoid Mixing: Do not mix this amine waste with other chemical waste streams, especially incompatible materials like acids and oxidizing agents.[2] Keep halogenated and non-halogenated solvent wastes separate.[3]

Step 3: Container Management

The integrity and labeling of the waste container are paramount for safety and compliance.

  • Container Condition: Use a container that is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.[5][7]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "(2R)-2-(2-Methylphenyl)propan-1-amine," and the approximate concentration and quantity.[7] Your institution's EH&S office can provide standardized hazardous waste labels.[7]

  • Keep Closed: The waste container must remain closed at all times, except when you are adding waste.[1][7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste should be stored in a designated SAA within the laboratory, near the point of generation.[3][7]

  • Location: The SAA should be in a well-ventilated area, away from heat sources, direct sunlight, and general laboratory traffic.[2]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.[5]

  • Regular Inspection: Inspect the SAA weekly to check for any signs of leakage or container degradation.[7]

Step 5: Arranging for Disposal

Laboratory personnel should not attempt to dispose of hazardous chemical waste themselves.[1]

  • Contact EH&S: Once the waste container is nearly full (approximately 90%), contact your institution's EH&S office to schedule a waste pickup.[7]

  • Professional Disposal: The EH&S department will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility.[2] The most common and environmentally responsible method for disposing of amine waste is high-temperature incineration.[3][8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the laboratory of the spill.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup procedures. While a specific SDS for this compound was not found, general procedures for amines should be followed.

  • Use Absorbents: For small spills, use an appropriate absorbent material, such as vermiculite or sand, to contain the liquid.[9]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area as recommended by your institution's safety protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (2R)-2-(2-Methylphenyl)propan-1-amine.

DisposalWorkflow start Generation of (2R)-2-(2-Methylphenyl)propan-1-amine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label Label Container with 'Hazardous Waste' and Chemical Name segregate->label store Store in a Designated Satellite Accumulation Area (SAA) label->store inspect Inspect SAA Weekly for Leaks or Degradation store->inspect full Is Container >90% Full? inspect->full schedule_pickup Contact EH&S to Schedule Waste Pickup full->schedule_pickup Yes continue_storage Continue Safe Storage and Inspection full->continue_storage No ehs_disposal EH&S Manages Transport to a Licensed Disposal Facility schedule_pickup->ehs_disposal incineration Final Disposal via High-Temperature Incineration ehs_disposal->incineration continue_storage->inspect

Caption: Decision workflow for the safe disposal of (2R)-2-(2-Methylphenyl)propan-1-amine.

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit in SAA Max 55 gallons of hazardous waste[4]
Acutely Toxic Waste Limit in SAA Max 1 quart (liquid) or 1 kg (solid)[4]
Container Fullness for Pickup ~90% full[7]
Removal Time After Full Within 72 hours[7]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of (2R)-2-(2-Methylphenyl)propan-1-amine, thereby fostering a secure and environmentally responsible laboratory environment.

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia. (2025, November 13). ACS Publications. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16). ACTenviro. [Link]

  • Treatment of amine wastes generated in industrial processes. (2025, August 7). ResearchGate. [Link]

  • SAFETY DATA SHEET. (2016, February 8). Cole-Parmer. [Link]

  • Hazardous Waste. (2026, February 12). US EPA. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (2R)-2-(2-Methylphenyl)propan-1-amine

Executive Safety Summary Hazard Class: CORROSIVE / ACUTE TOXIN / BIOACTIVE Primary Risk: Chemical burns, irreversible eye damage, and potential pharmacological effects upon inhalation or absorption. (2R)-2-(2-Methylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Hazard Class: CORROSIVE / ACUTE TOXIN / BIOACTIVE Primary Risk: Chemical burns, irreversible eye damage, and potential pharmacological effects upon inhalation or absorption.

(2R)-2-(2-Methylphenyl)propan-1-amine is a chiral primary amine structurally related to phenethylamines. While specific toxicological data for this enantiomer may be limited in public repositories, its functional group chemistry dictates a strict safety profile. It must be treated as a Class 1B Skin Corrosive and a potential Central Nervous System (CNS) active agent .

The "Senior Scientist" Insight:

"Do not rely solely on the lack of a specific 'Skull and Crossbones' pictogram for this specific CAS. Primary amines with this molecular weight are notorious for permeating standard nitrile gloves faster than visual degradation occurs. Furthermore, amine vapors can cause 'Glaucopsia' (blue-haze vision) at concentrations below the olfactory threshold. Your PPE strategy must address invisible vapor threats, not just liquid splashes."

Critical PPE Matrix

The following protection levels are non-negotiable for handling >10 mg of neat substance.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (Disposable)2. Outer: 5-mil Nitrile (Long-cuff)Amines can permeate thin nitrile in <15 mins. Double layers create a breakthrough buffer.
Hand Protection (Immersion/Spill) Laminate / Multilayer (e.g., Ansell Silver Shield® or 4H®)Standard nitrile/latex offers zero protection against prolonged amine contact.[1] Laminate is the only barrier for >4 hr breakthrough.
Eye & Face Indirect Vent Goggles + Face Shield Safety glasses are insufficient.[1] Amine vapors are lachrymators; liquid splashes cause rapid corneal opacification.
Respiratory Fume Hood (Primary) Respirator (Secondary): Full-face w/ Multi-Gas (OV/AG) CartridgePrevents inhalation of bioactive vapors.[1] Half-mask respirators leave eyes exposed to irritating vapors.
Body Tyvek® Lab Coat or Apron Cotton absorbs amines, holding the corrosive agent against the skin. Impervious aprons prevent "soak-through" burns.

Risk-Based Handling Workflow

This decision tree outlines the operational logic for selecting PPE based on the state of matter and quantity.

PPE_Workflow Start START: Assess Task StateCheck State of Matter? Start->StateCheck Solid Solid / Salt Form StateCheck->Solid Hydrochloride Salt Liquid Liquid / Free Base StateCheck->Liquid Free Amine (Oil) Bioactive Bioactive Risk? (Dust Inhalation) Solid->Bioactive QuantCheck Quantity > 10mL? Liquid->QuantCheck Level1 LEVEL 1 SAFETY: Fume Hood + Nitrile (Double) + Goggles QuantCheck->Level1 Small Scale (<10mL) Level2 LEVEL 2 SAFETY: Add Face Shield + Laminate Glove Liners QuantCheck->Level2 Bulk Transfer (>10mL) Bioactive->Level1 No Dust PowderHood Use Powder Hood or N95/P100 Mask Bioactive->PowderHood Dust Gen PowderHood->Level1

Figure 1: Operational decision tree for PPE selection based on physical state and volume.

Operational Protocols

A. Glove Selection & Permeation Logic

Why Nitrile isn't always enough: Aromatic and aliphatic amines are chemically aggressive.[1] While nitrile is superior to latex (which degrades instantly), amines can permeate nitrile on a molecular level without physically tearing the glove.

  • Protocol: Inspect gloves immediately after any contact. Change outer gloves every 30 minutes during active handling.

  • The "Silver Shield" Rule: If you are cleaning a spill or handling the pure liquid for >5 minutes, you must wear laminate gloves (Silver Shield/4H) under your nitrile gloves. Nitrile provides dexterity; laminate provides chemical resistance.[2]

B. Transfer Techniques (Liquid)[1]
  • Engineering Control: All transfers must occur within a certified chemical fume hood with sash height <18 inches.

  • Syringe Transfer: For volumes <20 mL, use a glass syringe with a Luer-lock tip. Avoid open pouring to minimize vapor generation.

  • Quenching: Have a beaker of dilute acetic acid (vinegar) or citric acid solution in the hood. If a drip occurs, neutralize the surface immediately (do not neutralize skin).

C. Emergency Response (Self-Validating System)
  • Skin Contact:

    • IMMEDIATE: Move to safety shower/sink.

    • FLUSH: Rinse with tepid water for 15 minutes minimum .

    • DO NOT NEUTRALIZE: Never apply vinegar or acid to an amine burn on the skin. The heat of neutralization will worsen the tissue damage.

  • Eye Contact:

    • Hold eyelids open and flush for 15 minutes.

    • Seek an ophthalmologist immediately.[3] Amine burns can cause delayed blindness.

Waste Disposal & Deactivation[3]

Disposal Class: Basic Organic Waste (High Hazard) [1]

Waste StreamHandling ProcedureIncompatibility Warning
Liquid Waste Collect in a dedicated "Basic/Amine" waste container.DO NOT mix with Acid Waste streams. Violent exothermic reaction and spattering will occur.
Solid Waste Contaminated gloves/wipes must be double-bagged in clear polyethylene bags.Label as "Amine Contaminated Solids" to warn disposal staff of contact hazards.
Glassware Rinse with dilute HCl or Citric Acid inside the fume hood before removing for general washing.[1]Prevents releasing amine vapors into the general lab atmosphere during washing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025).[1] Compound Summary: 2-methyl-2-phenylpropan-1-amine (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] GHS Hazard Classification Guidance for Amines. [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.